6-Hydroxymethylpterin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-amino-6-(hydroxymethyl)-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1,13H,2H2,(H3,8,9,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWIBNWDLMIPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221395 | |
| Record name | 6-Hydroxymethylpterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712-29-8 | |
| Record name | 6-(Hydroxymethyl)pterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxymethylpterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxymethylpterin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03197 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ranachrome 3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ranachrome 3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Hydroxymethylpterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-hydroxy-6-hydroxymethyl-pteridin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXYMETHYLPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O0I7Z5A0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the 6-Hydroxymethylpterin and Tetrahydrobiopterin Biosynthesis Pathway in Humans
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the de novo biosynthesis of tetrahydrobiopterin (BH4) in humans, a critical metabolic pathway with profound implications for neurobiology, immunology, and cardiovascular health. While the central product of this pathway is BH4, we will also contextualize the role and formation of related pterins, such as 6-hydroxymethylpterin, which holds significance as a biomarker and a key intermediate in the folate synthesis pathway of microorganisms—a crucial distinction for drug development professionals targeting microbial pathways. We will dissect the enzymatic cascade, from the initial conversion of Guanosine Triphosphate (GTP) by the rate-limiting enzyme GTP cyclohydrolase I (GCH1), through the actions of 6-pyruvoyltetrahydropterin synthase (PTPS), to the final reduction steps catalyzed by sepiapterin reductase (SPR). This guide delves into the intricate regulatory mechanisms governing the pathway, the clinical manifestations of its dysfunction, and its standing as a therapeutic target. Furthermore, we provide detailed, field-proven experimental protocols for the functional assessment of this pathway, ensuring a self-validating system for researchers. The content is grounded in authoritative references, visually supported by pathway and workflow diagrams, and designed to serve as a vital resource for professionals engaged in biochemical research and pharmaceutical development.
Introduction: The Central Role of Pterin Biosynthesis
Pteridines are a class of heterocyclic compounds that are fundamental to a vast array of biological processes. In humans, the most critical of these is L-erythro-5,6,7,8-tetrahydrobiopterin (BH4). BH4 is an indispensable cofactor for several key enzymatic reactions, including the hydroxylation of aromatic amino acids and the synthesis of nitric oxide. Its production is therefore essential for the synthesis of neurotransmitters like dopamine and serotonin, the regulation of vascular tone, and the modulation of immune responses.
The primary route for BH4 production in humans is the de novo synthesis pathway, a three-enzyme process that begins with Guanosine Triphosphate (GTP). Disruptions in this pathway, often due to genetic mutations in the encoding enzymes, lead to severe metabolic and neurological disorders.
While the direct precursor to BH4 is 6-pyruvoyltetrahydropterin, the broader family of pterins includes molecules like this compound. In the context of human metabolism, this compound is often considered a metabolite or biomarker. However, in microorganisms, it is a key substrate in the folate biosynthesis pathway, catalyzed by 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK). This distinction is paramount for drug development, as HPPK represents an attractive target for novel antimicrobial agents due to its absence in mammals.
This guide will provide a detailed examination of the human BH4 biosynthesis pathway, its regulation, clinical significance, and the experimental methods used to investigate its function.
The Canonical De Novo Pathway of Tetrahydrobiopterin (BH4) Synthesis
The synthesis of BH4 from GTP is a highly conserved and regulated process occurring in the cytoplasm. It involves a sequence of three enzymatic reactions that convert the purine ring of GTP into the pterin ring system of BH4.
Step 1: GTP Cyclohydrolase I (GCH1) - The Gatekeeper of the Pathway
The first and rate-limiting step is the complex transformation of GTP into 7,8-dihydroneopterin 3'-triphosphate. This reaction is catalyzed by GTP cyclohydrolase I (GCH1) , a homodecameric enzyme that requires a zinc ion for its catalytic activity. The reaction involves the hydrolytic opening of the imidazole ring of GTP, followed by an Amadori rearrangement of the ribose moiety and subsequent cyclization to form the dihydropyrazine ring of the pterin product.
The mechanism is initiated by the protonation of the GTP molecule, making it susceptible to nucleophilic attack by a zinc-activated water molecule. This leads to the opening of both the furanose and imidazole rings, followed by a series of rearrangements and the eventual formation of 7,8-dihydroneopterin triphosphate with the release of formate.
Step 2: 6-Pyruvoyltetrahydropterin Synthase (PTPS) - The Formation of the Key Intermediate
The second step involves the conversion of 7,8-dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin (PTP). This reaction is catalyzed by 6-pyruvoyltetrahydropterin synthase (PTPS) . The enzyme facilitates the elimination of the triphosphate group and catalyzes a stereospecific reduction and oxidation of the side chain, yielding the 6-pyruvoyl side chain characteristic of the product. Mutations in the PTS gene are the most common cause of BH4 deficiency.
Step 3: Sepiapterin Reductase (SPR) - The Final Reductions to BH4
The final stage in the pathway is the reduction of 6-pyruvoyltetrahydropterin to tetrahydrobiopterin. This is primarily accomplished by sepiapterin reductase (SPR) , an NADPH-dependent enzyme belonging to the aldo-keto reductase family. SPR catalyzes two successive reduction steps. First, the 1'-keto group of the pyruvoyl side chain is reduced to form 1'-hydroxy-2'-oxopropyltetrahydropterin. This intermediate is then further reduced at the 2'-keto position to yield L-erythro-tetrahydrobiopterin (BH4). While SPR is the primary enzyme for this conversion, other reductases like aldose and carbonyl reductases can contribute to this step in peripheral tissues.
Figure 1: The de novo biosynthesis pathway of Tetrahydrobiopterin (BH4) from GTP.
Regulation of the BH4 Biosynthesis Pathway
Given the critical role of BH4, its synthesis is tightly regulated, primarily at the level of the rate-limiting enzyme, GCH1. This regulation occurs through multiple mechanisms, including transcriptional control, allosteric feedback, and post-translational modifications.
Transcriptional and Post-Translational Control
The expression of the GCH1 gene is influenced by various stimuli. Pro-inflammatory cytokines, such as interferon-γ and tumor necrosis factor-α, can strongly up-regulate GCH1 expression, particularly in immune and endothelial cells. Hormonal factors like insulin and estrogen also stimulate its expression. Conversely, anti-inflammatory cytokines (e.g., IL-10) and glucocorticoids can inhibit BH4 synthesis. Recent studies have also highlighted the role of phosphorylation, where phosphorylation of GCH1 at Serine 81 can increase its activity and allow it to escape feedback inhibition.
Feedback Regulation by GFRP
In the liver and other tissues, GCH1 activity is allosterically modulated by the GTP cyclohydrolase feedback regulatory protein (GFRP) . GFRP forms a complex with GCH1, and its regulatory effect is dependent on the concentrations of both BH4 and the amino acid phenylalanine. High levels of BH4 promote the inhibitory action of GFRP on GCH1, establishing a negative feedback loop. Conversely, high levels of phenylalanine, an amino acid that requires BH4 for its metabolism, will bind to the GFRP-GCH1 complex and antagonize the inhibitory effect of BH4, thereby stimulating BH4 production. This elegant mechanism ensures that BH4 levels are maintained in response to metabolic demands.
Figure 2: Key regulatory mechanisms controlling the activity of GCH1.
Clinical Significance and Therapeutic Landscape
Genetic deficiencies in the enzymes of the BH4 synthesis pathway lead to a group of rare metabolic disorders collectively known as Tetrahydrobiopterin Deficiency .
-
GCH1 Deficiency: Can present in two forms. The autosomal recessive form causes severe neurological symptoms and hyperphenylalaninemia due to a near-complete lack of BH4. The autosomal dominant form, known as DOPA-responsive dystonia (or Segawa's disease), results from a partial deficiency of BH4, primarily affecting nigrostriatal dopamine neurons.
-
PTPS Deficiency: This is the most prevalent form of BH4 deficiency, leading to hyperphenylalaninemia and severe neurological impairment if untreated. Symptoms arise from both the toxic buildup of phenylalanine and the lack of essential neurotransmitters.
-
SPR Deficiency: Mutations in the SPR gene cause a unique form of monoamine neurotransmitter deficiency, often without the characteristic hyperphenylalaninemia, making diagnosis challenging. Patients typically present with progressive psychomotor retardation, dystonia, and other neurological symptoms.
The central role of this pathway in nitric oxide (NO) synthesis also links it to cardiovascular health. Insufficient BH4 can lead to the "uncoupling" of nitric oxide synthase (NOS), where the enzyme produces superoxide radicals instead of NO, contributing to endothelial dysfunction and atherosclerosis.
Therapeutically, the pathway enzymes are significant targets. Supplementation with synthetic BH4 (sapropterin dihydrochloride) is a primary treatment for certain BH4 deficiencies. Furthermore, the microbial HPPK enzyme, which processes this compound, is a validated target for the development of novel antibiotics.
Data Presentation: Enzymes and Metabolites
Table 1: Key Enzymes in the Human BH4 Biosynthesis Pathway
| Enzyme | Gene | Substrate | Product | Clinical Relevance |
| GTP Cyclohydrolase I | GCH1 | Guanosine Triphosphate (GTP) | 7,8-Dihydroneopterin Triphosphate | DOPA-responsive dystonia, Recessive GCH1 deficiency |
| 6-Pyruvoyltetrahydropterin Synthase | PTS | 7,8-Dihydroneopterin Triphosphate | 6-Pyruvoyltetrahydropterin | PTPS deficiency, Hyperphenylalaninemia |
| Sepiapterin Reductase | SPR | 6-Pyruvoyltetrahydropterin | Tetrahydrobiopterin (BH4) | SPR deficiency, Neurotransmitter deficiency |
Table 2: Representative Levels of Pterins in Human Urine
| Pterin | Average Excretion (pmol/mg creatinine) |
| Biopterin | 9104 |
| Neopterin | 6018 |
| Xanthopterin | 6561 |
| Pterin | 1136 |
| Isoxanthopterin | 636 |
| Pterin-6-carboxylate | 483 |
| This compound | 315 |
Note: These values are averages and can vary significantly based on individual metabolism, age, and health status.
Experimental Protocols for Pathway Analysis
Accurate assessment of the BH4 pathway is crucial for diagnosing deficiencies and for research purposes. The following protocols describe robust methods for measuring the activity of the rate-limiting enzyme and for quantifying key pterin metabolites.
Protocol 1: Assay for GTP Cyclohydrolase I (GCH1) Activity
This protocol is based on the principle of measuring the enzymatic formation of 7,8-dihydroneopterin triphosphate from GTP, which is then oxidized to the stable, fluorescent compound neopterin for quantification by HPLC.
A. Materials and Reagents:
-
Lysis Buffer: 0.1 M Tris-HCl (pH 7.8), 0.3 M KCl, 2.5 mM EDTA, 100 µM PMSF.
-
GTP solution: 10 mM GTP in water.
-
Oxidation Solution: 1% Iodine (I₂) and 2% Potassium Iodide (KI) in 1 N HCl.
-
Deproteination Solution: 1 M Perchloric Acid (PCA) or 1 M HCl.
-
Ascorbic acid solution: 2% (w/v) in water.
-
HPLC system with a fluorescence detector (Excitation: 353 nm, Emission: 438 nm).
-
Reversed-phase C18 column.
-
Mobile Phase: 15 mM potassium phosphate buffer (pH 6.4) with 5% methanol (adjust as needed for optimal separation).
B. Step-by-Step Methodology:
-
Sample Preparation: Homogenize tissue samples or lyse cell pellets in ice-cold Lysis Buffer. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant (lysate) for the assay. Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
Enzymatic Reaction: In a microcentrifuge tube, combine 50 µL of lysate with 50 µL of 10 mM GTP solution. For a negative control, use heat-inactivated lysate or a buffer blank.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes in the dark (pterins are light-sensitive).
-
Oxidation: Stop the reaction and oxidize the dihydroneopterin triphosphate product by adding 20 µL of the acidic Iodine/KI solution. Vortex and incubate for 60 minutes at room temperature in the dark.
-
Stop Oxidation: Add 20 µL of 2% ascorbic acid solution to quench the excess iodine. Vortex until the brown color disappears.
-
Deproteination: Add 20 µL of 1 M PCA, vortex, and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
HPLC Analysis: Transfer the clear supernatant to an HPLC vial. Inject an appropriate volume (e.g., 20-50 µL) onto the C18 column.
-
Quantification: Quantify the neopterin peak by comparing its peak area to a standard curve generated with known concentrations of authentic neopterin. Express GCH1 activity as pmol of neopterin formed per mg of protein per hour.
Figure 3: Experimental workflow for the determination of GCH1 activity.
Protocol 2: Quantification of Pterins in Urine by LC-MS/MS
This protocol provides a sensitive and specific method for the simultaneous quantification of multiple pterins, including this compound, biopterin, and neopterin, in urine samples.
A. Materials and Reagents:
-
Urine samples (first morning void is often preferred).
-
Manganese Dioxide (MnO₂) for oxidation.
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
LUNA amino column or similar HILIC column.
-
Mobile Phase A: 0.1% formic acid with 10 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Pterin standards: this compound, 6-biopterin, 7-biopterin, 6-neopterin, 7-neopterin, isoxanthopterin, pterin.
-
Internal standards (stable isotope-labeled pterins are ideal).
B. Step-by-Step Methodology:
-
Sample Pre-treatment (Oxidation): To 100 µL of urine, add a small amount (approx. 5 mg) of MnO₂. This step oxidizes the unstable reduced pterins (dihydro- and tetrahydro- forms) to their stable, fully oxidized forms, simplifying analysis.
-
Incubation: Vortex the sample and incubate at room temperature for 30-60 minutes in the dark.
-
Filtration and Dilution: Centrifuge the sample to pellet the MnO₂. Filter the supernatant through a 0.22 µm filter. Dilute the filtered sample (e.g., 1:10) with the initial mobile phase composition. Add the internal standard.
-
LC-MS/MS Analysis: Inject the prepared sample onto the LC-MS/MS system.
-
Chromatography: Use a gradient elution on the amino column to separate the pterin isomers. An example gradient might start at 85% Mobile Phase B, holding for several minutes before decreasing to elute more polar compounds.
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative ESI mode. Monitor the specific precursor-to-product ion transitions for each pterin and internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification: Generate calibration curves for each analyte using the peak area ratios of the analyte to the internal standard. Calculate the concentration of each pterin in the original urine sample and normalize to urinary creatinine concentration to account for variations in urine dilution.
Conclusion
The biosynthesis of tetrahydrobiopterin is a fundamental metabolic pathway in humans, directly impacting the production of critical neurotransmitters and nitric oxide. While this compound is a minor component in the human pterin profile, its pathway of formation in microorganisms offers a vital target for antimicrobial drug development. Understanding the intricate details of the enzymes, regulatory networks, and associated pathologies of the BH4 pathway is essential for advancing research in neurology, cardiovascular medicine, and immunology. The methodologies presented herein provide a robust framework for researchers and clinicians to investigate this pathway, diagnose related disorders, and explore novel therapeutic interventions. This guide serves as a foundational document, integrating core biochemical knowledge with practical, actionable protocols for the scientific community.
physiological role of 6-hydroxymethylpterin in folate metabolism
An In-Depth Technical Guide to the Physiological Role of 6-Hydroxymethylpterin in Folate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Folate-mediated one-carbon metabolism is a universally conserved network essential for life, providing the building blocks for DNA, RNA, and amino acids. However, a critical dichotomy exists in the origin of the core folate molecule. Mammals, including humans, are entirely dependent on dietary folate, utilizing a "salvage" pathway to activate these vitamins. In stark contrast, many microorganisms, including pathogenic bacteria and protozoa, synthesize their folates de novo. This technical guide delves into the pivotal role of This compound , specifically its reduced form 6-hydroxymethyl-7,8-dihydropterin (DHP) , as a central precursor in this microbial de novo biosynthesis pathway.
The absence of this pathway in humans establishes it as a prime target for antimicrobial chemotherapy. Enzymes that process DHP, such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) and dihydropteroate synthase (DHPS), are validated targets for venerable drugs like sulfonamides and represent fertile ground for the development of next-generation anti-infectives. Understanding the precise physiological role of DHP is, therefore, not an academic exercise but a critical foundation for overcoming the escalating challenge of antimicrobial resistance. This guide provides a comprehensive overview of DHP biosynthesis, its enzymatic utilization, its significance as a drug target, and the experimental methodologies required to investigate this vital pathway.
Chapter 1: The Dichotomy of Folate Pathways: A Tale of Two Systems
The fundamental difference between how humans and many microbes acquire folate is the cornerstone of antifolate chemotherapy. This divergence creates a therapeutic window, allowing for the selective targeting of microbial folate synthesis without harming the host.
The Human Folate Metabolic Pathway
Humans are auxotrophs for folate, meaning they cannot synthesize it and must obtain it from their diet. The primary circulating form of folate is 5-methyltetrahydrofolate (5-MTHF). Dietary folic acid, a synthetic oxidized form, is reduced to the active tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR) .[1] Once inside the cell, THF is polyglutamated by folylpolyglutamate synthetase (FPGS) , a modification that traps it intracellularly and increases its affinity for folate-dependent enzymes.[2][3] These enzymes then utilize THF derivatives to carry one-carbon units for the synthesis of thymidylate (dTMP), purines, and the regeneration of methionine from homocysteine.[1] The critical takeaway is that human cells exclusively rely on transporting and modifying a pre-synthesized pterin-pABA backbone.
The Microbial De Novo Folate Biosynthesis Pathway
In contrast, many bacteria and lower eukaryotes like the malaria parasite Plasmodium possess the enzymatic machinery to build the folate molecule from basic precursors: GTP, p-aminobenzoic acid (pABA), and glutamate. This pathway begins with the synthesis of a pterin ring from GTP, culminating in the formation of 6-hydroxymethyl-7,8-dihydropterin (DHP) . This molecule is the specific pterin precursor that is subsequently joined with pABA to form the dihydropteroate backbone of folate. The enzymes responsible for this synthesis, particularly HPPK and DHPS, are absent in mammals, making them ideal targets for selective antimicrobial agents.[4][5][6]
Caption: High-level comparison of folate pathways.
Chapter 2: Biosynthesis of the Central Precursor: 6-Hydroxymethyl-7,8-dihydropterin (DHP)
The journey to folate begins with the intricate multistep conversion of Guanosine Triphosphate (GTP) into the unique pterin ring structure of DHP. This process shares significant homology with the initial steps of tetrahydrobiopterin (BH4) biosynthesis, a pterin cofactor also found in mammals.[7]
The Enzymatic Cascade from GTP
The biosynthesis of DHP is a classic example of metabolic pathway logic, where a common high-energy molecule is transformed into a specialized intermediate.
-
GTP Cyclohydrolase I (GCH1): This enzyme catalyzes the complex opening and re-closure of the guanine ring of GTP to form 7,8-dihydroneopterin triphosphate. This is the committed step in pterin biosynthesis.
-
6-Pyruvoyl-tetrahydropterin Synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate into the unstable intermediate 6-pyruvoyl-tetrahydropterin.[8][9]
-
Subsequent Reductions: The pyruvoyl side chain of this intermediate is then reduced by one or more reductases to form the hydroxymethyl group of DHP. While the precise enzymes can vary between organisms, this step finalizes the structure of the pterin precursor required for the next stage of folate synthesis.
The causality behind this multi-step synthesis is the requirement to transform the ribose side chain of GTP into the specific 6-hydroxymethyl side chain of DHP while simultaneously forming the characteristic bicyclic pterin ring system.
Caption: Biosynthesis pathway of DHP from GTP.
Chapter 3: The Physiological Role: Building the Folate Backbone via the HPPK-DHPS Axis
The central physiological function of DHP is to serve as the pterin substrate for two sequential enzymatic reactions that form the core of the folate molecule. In many pathogens, these two enzymes are fused into a single, highly efficient bifunctional protein.[4][5][6]
6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK)
HPPK catalyzes the first committed step in the final stage of folate synthesis. It transfers a pyrophosphate group from ATP to the hydroxymethyl group of DHP, yielding 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and AMP.[5][6] This reaction is essential as it "activates" the pterin, creating a good leaving group (pyrophosphate) for the subsequent condensation reaction. The choice of pyrophosphorylation is a common biochemical strategy to prime a molecule for nucleophilic attack. HPPK is an essential enzyme for microorganisms that synthesize folate de novo but is absent in mammals, making it a highly attractive target for novel antimicrobial agents.[10]
Dihydropteroate Synthase (DHPS)
DHPS catalyzes the condensation of DHPPP with p-aminobenzoic acid (pABA). In this reaction, the amino group of pABA acts as a nucleophile, attacking the methylene carbon of DHPPP and displacing the pyrophosphate group. The product is 7,8-dihydropteroate , the immediate precursor to dihydrofolate.[4][11] This enzyme is the long-established target of the sulfonamide class of antibiotics. Sulfa drugs are structural analogs of pABA and act as competitive inhibitors of DHPS, halting the folate synthesis pathway.[4]
The Bifunctional HPPK-DHPS Enzyme
In several pathogens, including Plasmodium vivax and Francisella tularensis, the HPPK and DHPS enzymes are encoded by a single gene and exist as a fused, bifunctional protein.[4][5][6] This molecular architecture provides a significant kinetic advantage through substrate channeling. The DHPPP product of the HPPK active site can be directly transferred to the DHPS active site without diffusing into the bulk solvent. This increases the local concentration of the intermediate, prevents its potential degradation, and enhances the overall flux through the pathway—a crucial advantage for a rapidly proliferating organism.
Caption: The HPPK-DHPS catalytic axis in de novo folate synthesis.
Chapter 4: A Prime Target for Drug Development
The essentiality of the DHP-utilizing pathway in microbes and its absence in humans makes it an ideal battleground for antimicrobial drug development.
Targeting DHPS: The Legacy and Limitations of Sulfonamides
Sulfonamides, the first modern antibiotics, function by competitively inhibiting DHPS.[4] As structural mimics of pABA, they bind to the DHPS active site but cannot be condensed with DHPPP, thereby halting the pathway. The widespread use of these drugs, however, has led to extensive resistance.
Mechanisms of Antifolate Resistance
The primary mechanism of resistance to sulfonamides involves specific point mutations in the folP gene, which encodes DHPS. These mutations subtly alter the architecture of the pABA-binding pocket, decreasing the affinity for the sulfonamide drug while only moderately affecting the binding of the natural substrate, pABA.[4] This allows the pathogen to continue synthesizing folate, albeit sometimes less efficiently, even in the presence of the drug. In organisms like Plasmodium, an increased copy number of the gene for GCH1, the first enzyme in the pathway, can also contribute to resistance by increasing the overall flux of pterin precursors.[12]
Table 1: Examples of Resistance Mutations in Plasmodial DHPS (Note: Specific kinetic values can vary between studies and assay conditions. This table is illustrative.)
| Organism | Mutation(s) | Effect on Sulfadoxine (SDX) Affinity | Reference |
| P. falciparum | A437G | Significant decrease | [4] |
| P. falciparum | K540E | Significant decrease | [4] |
| P. falciparum | A581G | Moderate decrease | [4] |
| P. vivax | S580R + A553G | Substantial decrease | [4] |
Targeting HPPK: A Modern Strategy
HPPK represents a less exploited but highly promising target. Because its substrate, DHP, is structurally distinct from pABA, inhibitors of HPPK would have a completely different mechanism of action than sulfonamides and could be effective against sulfa-resistant strains. A particularly innovative strategy has been the development of bisubstrate inhibitors . These molecules are designed to mimic the transition state of the HPPK reaction by covalently linking a pterin analog to an adenosine analog.[10] Such inhibitors can bind with extremely high affinity and specificity, making them potent drug candidates.
Chapter 5: Experimental Protocols for Studying the DHP Pathway
Investigating the function of HPPK-DHPS and screening for novel inhibitors requires robust biochemical and analytical methods. The choice of a specific protocol is guided by the experimental question: are you measuring the activity of a single domain, the coupled reaction, or quantifying the metabolites themselves?
Protocol: Expression and Purification of Recombinant HPPK-DHPS
This protocol provides a general workflow. Optimization of expression conditions (temperature, IPTG concentration) and purification buffers (pH, salt concentration) is essential.
-
Gene Synthesis & Cloning: Synthesize the codon-optimized gene for the bifunctional HPPK-DHPS (e.g., from P. vivax) and clone it into a bacterial expression vector (e.g., pET-28a) containing an N-terminal His6-tag.
-
Transformation: Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: Grow the culture in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue incubation at 18°C for 16-20 hours. The lower temperature is crucial for improving the solubility of the recombinant protein.
-
Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5 mM β-mercaptoethanol). Lyse cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 45 minutes at 4°C to pellet cell debris.
-
IMAC Purification: Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with wash buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 25 mM imidazole).
-
Elution: Elute the protein with a linear gradient of imidazole (50-500 mM) in the same buffer.
-
Size-Exclusion Chromatography: Pool and concentrate the pure fractions. As a final polishing step, inject the protein onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and ensure homogeneity.
-
Verification: Confirm purity and identity by SDS-PAGE and Western blot.
Protocol: Coupled Spectrophotometric Assay for HPPK-DHPS Activity
This assay measures the coupled activity by detecting the oxidation of NADH through downstream enzymes. It provides a continuous readout of the entire reaction from DHP to DHF.
-
Reaction Mixture: Prepare a master mix in a 96-well UV-transparent plate. Each well should contain (final concentrations): 100 mM Tris-HCl pH 8.5, 10 mM MgCl2, 10 mM DTT, 1 mM ATP, 200 µM pABA, 200 µM DHP, 250 µM NADPH, and an excess of purified recombinant Dihydrofolate Synthase (DHFS) and DHFR.
-
Rationale: In this coupled system, HPPK-DHPS produces dihydropteroate. DHFS converts this to DHF, which is then immediately reduced to THF by DHFR, consuming NADPH in the process.
-
Initiation: Add the purified HPPK-DHPS enzyme to initiate the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) over time using a plate reader at a constant temperature (e.g., 25°C).
-
Analysis: The rate of reaction is proportional to the rate of NADPH oxidation, which can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹). This assay is excellent for high-throughput screening of inhibitors that target either HPPK or DHPS.
Protocol: Analytical Detection of Pterins by HPLC-MS/MS
This method allows for the direct and highly specific quantification of this compound and other pteridines in complex biological samples like cell lysates or urine.[13]
-
Sample Preparation:
-
Centrifuge biological samples (e.g., urine, cell culture supernatant) to remove particulates.
-
Perform a solid-phase extraction (SPE) cleanup if necessary to remove interfering matrix components. A C18 or mixed-mode cation exchange cartridge can be effective.
-
Elute the pterins and evaporate to dryness under nitrogen. Reconstitute in the mobile phase starting condition.
-
-
Chromatography:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Run a linear gradient from 2% B to 50% B over 10 minutes to separate the different pterins.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization in positive mode (ESI+).
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: For this compound, monitor specific precursor-to-product ion transitions (e.g., m/z 192.1 -> 174.1). Unique transitions should be optimized for each pterin of interest.
-
-
Quantification: Generate a standard curve using authentic this compound standard. Spike the standard into a control matrix to account for matrix effects and calculate the absolute concentration in the unknown samples.
Conclusion and Future Directions
6-hydroxymethyl-7,8-dihydropterin is not a peripheral metabolite but a cornerstone of the de novo folate biosynthesis pathway essential for the survival of numerous microbial pathogens. Its physiological role is to serve as the specific pterin precursor for the HPPK-DHPS enzymatic axis, which constructs the dihydropteroate core of folate. The stark absence of this pathway in humans has rightfully made it a pillar of antimicrobial pharmacology for over half a century.
However, the rise of drug resistance necessitates a renewed focus and more sophisticated approaches. The future of research in this field lies in:
-
Exploiting HPPK: Systematically developing potent, specific inhibitors of HPPK, such as transition-state bisubstrate analogs, that can circumvent existing sulfonamide resistance.
-
Structural Biology of Resistant Mutants: Continuously solving high-resolution crystal structures of mutant DHPS and HPPK enzymes to understand the molecular basis of resistance and guide the rational design of new drugs that are less susceptible to these mutations.
-
Exploring the Upstream Pathway: Investigating the enzymes upstream of DHP synthesis, such as GCH1 and PTPS, as potential new antimicrobial targets.
By understanding the fundamental biochemistry of this compound, the scientific community is better equipped to design the next generation of therapies that can selectively and effectively starve pathogens of this essential vitamin.
References
- 1. Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of antifolate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymes involved in folate metabolism and its implication for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase–dihydropteroate synthase from Plasmodium vivax sheds light on drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure of the 6-Hydroxymethyl-7,8-Dihydropterin Pyrophosphokinase•Dihydropteroate Synthase Bifunctional Enzyme from Francisella tularensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Structure of the 6-Hydroxymethyl-7,8-Dihydropterin Pyrophosphokinase•Dihydropteroate Synthase Bifunctional Enzyme from Francisella tularensis | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. The enzymatic conversion of dihydroneopterin triphosphate to tripolyphosphate and 6-pyruvoyl-tetrahydropterin, an intermediate in the biosynthesis of other pterins in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of biopterin. Studies on the mechanism of 6-pyruvoyltetrahydropteridine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bisubstrate inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase: Transition state analogs for high affinity binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The molecular basis of antifolate resistance in Plasmodium falciparum: looking beyond point mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Enzymatic Synthesis of 6-Hydroxymethylpterin from GTP
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Pteridine Core in Modern Research
Pteridine chemistry is foundational to numerous biological processes. These heterocyclic compounds, derived from a pyrazino[2,3-d]pyrimidine core, are not merely metabolic curiosities but are central to cellular function. They serve as critical enzymatic cofactors that mediate a vast array of redox reactions.[1][2] The most prominent of these is tetrahydrobiopterin (BH4), an essential cofactor for aromatic amino acid hydroxylases involved in neurotransmitter synthesis and for nitric oxide synthases, which regulate vascular tone and signaling.[3][4][5][6]
This guide focuses on the enzymatic synthesis of a pivotal pteridine intermediate, 6-hydroxymethylpterin, originating from Guanosine Triphosphate (GTP). While the primary de novo pathway in mammals is geared towards BH4 synthesis[1][6], understanding the upstream enzymatic cascade from GTP is essential. The intermediate 7,8-dihydroneopterin, derived from GTP, is a critical branch point. In organisms like E. coli, this branch leads to the folate pathway, where 7,8-dihydro-6-hydroxymethylpterin is a direct precursor.[7][8]
This document provides a comprehensive technical overview of the core enzymatic machinery, offers field-proven insights into the causality of experimental design, and presents detailed protocols for the in vitro reconstruction of this vital biosynthetic pathway.
Part 1: The Biosynthetic Blueprint: From GTP to Pteridine Intermediates
The de novo synthesis of pteridines from GTP is a conserved and elegant three-step enzymatic cascade in mammals, culminating in the production of tetrahydrobiopterin (BH4).[1][2] The foundational steps that convert GTP into the first pteridine intermediate are the primary focus for the subsequent synthesis of various pteridine derivatives, including this compound.
The pathway is initiated by GTP Cyclohydrolase I (GTPCH-I), followed by 6-Pyruvoyltetrahydropterin Synthase (PTPS), and completed by Sepiapterin Reductase (SR).[6]
Caption: The de novo pteridine biosynthetic pathway from GTP.
The Initiating Enzyme: GTP Cyclohydrolase I (GTPCH-I)
GTPCH-I is the gatekeeper of pteridine synthesis, catalyzing the first and rate-limiting step: the conversion of GTP to 7,8-dihydroneopterin triphosphate (DHN-TP).[6][9][10] This is a remarkably complex transformation involving the hydrolytic opening of the imidazole ring of GTP, the release of formate, and subsequent rearrangement and cyclization to form the pyrazine ring of the pteridine core.[11][12][13]
-
Mechanistic Insight: The enzyme is a homodecamer that utilizes a catalytic zinc ion.[13] This zinc ion activates a water molecule, which performs a nucleophilic attack on the C8 position of the guanine ring.[11][13] A series of conserved histidine and cysteine residues coordinate this zinc ion, and a critical glutamic acid residue helps anchor the GTP substrate in the active site.[13] The reaction proceeds through an Amadori rearrangement of the ribose side chain before the final ring closure.[11][12]
-
Regulatory Control: In mammals, GTPCH-I activity is tightly controlled by feedback inhibition. The final product of the pathway, BH4, in conjunction with the GTP Cyclohydrolase Feedback Regulatory Protein (GFRP), binds to GTPCH-I to allosterically inhibit its activity.[6][9][14] This inhibition is competitively reversed by phenylalanine, creating a sensitive metabolic switch that links amino acid metabolism to cofactor synthesis.[14]
The Second Step: 6-Pyruvoyltetrahydropterin Synthase (PTPS)
PTPS catalyzes the second committed step in the biosynthesis of BH4, converting DHN-TP into 6-pyruvoyltetrahydropterin (PTP).[4][15][16] This reaction involves the elimination of the triphosphate group from the substrate and a complex series of intramolecular redox reactions.[16]
-
Structural and Functional Core: PTPS is a hexameric enzyme, forming a distinctive 12-stranded anti-parallel β-barrel.[17] The active site is located at the interface between subunits and contains essential histidine residues that coordinate a magnesium ion, which is critical for catalysis.[17]
-
Clinical Relevance: The importance of PTPS is underscored by the genetic disorder, PTPS deficiency. This condition is a primary cause of tetrahydrobiopterin deficiency, leading to severe neurological dysfunction due to the impaired synthesis of dopamine and serotonin, a condition often referred to as atypical Phenylketonuria (PKU).[4][15][16][18][19]
The Final Reductions: Sepiapterin Reductase (SR)
Sepiapterin Reductase is an NADPH-dependent aldo-keto reductase that performs the final two reduction steps, converting PTP into BH4.[3][20][21]
-
Catalytic Action: SR reduces the two carbonyl groups on the side chain of PTP.[20] The reaction proceeds through a 1'-hydroxy-2'-oxopropyltetrahydropterin intermediate.[20] The catalytic mechanism involves a proton transfer from a key tyrosine residue (Tyr171) to the carbonyl oxygen, facilitating the stereospecific hydride transfer from NADPH.[21]
-
Role in Salvage Pathways: Beyond the de novo pathway, SR is a key enzyme in the "salvage" pathway, where it can reduce sepiapterin to 7,8-dihydrobiopterin, which is then further reduced to BH4 by dihydrofolate reductase (DHFR).[6][22] This highlights the central role of SR in maintaining the cellular pool of reduced biopterins.
Part 2: The Folate Branch Point: Synthesis of this compound
While the pathway described above is central to BH4 synthesis in mammals, the intermediate 7,8-dihydroneopterin is a critical metabolic branch point in other organisms, such as bacteria and plants. In these systems, it serves as the entry point into the biosynthesis of folates. The key enzyme in this branch is Dihydroneopterin Aldolase , which cleaves the side chain of 7,8-dihydroneopterin to yield 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde.
This 6-hydroxymethyl-7,8-dihydropterin is the direct substrate for 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase (HPPK) , which catalyzes its pyrophosphorylation.[7][8] The resulting product is then condensed with para-aminobenzoic acid (pABA) by dihydropteroate synthase (DHPS) to form dihydropteroate, a direct precursor to the folate core structure.[8]
For researchers aiming to synthesize this compound enzymatically from GTP, the most efficient in vitro strategy involves a coupled reaction:
-
Use GTPCH-I to produce 7,8-dihydroneopterin triphosphate from GTP.
-
Use a phosphatase to remove the triphosphate, yielding 7,8-dihydroneopterin.
-
Use Dihydroneopterin Aldolase to convert 7,8-dihydroneopterin into the final product, 6-hydroxymethyl-7,8-dihydropterin.
Part 3: Field-Proven Experimental Protocols
The following protocols provide a robust framework for the expression, purification, and utilization of the core enzymes in the pteridine biosynthetic pathway.
General Workflow for Recombinant Enzyme Production
A self-validating system for producing active enzymes is paramount. This workflow ensures high purity and activity, which are critical for subsequent in vitro synthesis reactions.
Caption: A generalized workflow for recombinant enzyme purification.
Protocol 1: Recombinant GTPCH-I Expression and Purification
This protocol is adapted from established methods for purifying highly active GTPCH-I.[23][24]
-
Expression:
-
Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the codon-optimized gene for human or bacterial GTPCH-I with an N-terminal His6-tag.
-
Grow cells in Terrific Broth at 37°C to an OD600 of ~0.8.
-
Cool the culture to 18°C and induce protein expression with 0.2 mM IPTG for 16-20 hours. Causality: Lower temperature and IPTG concentration prevent inclusion body formation and promote proper folding of the decameric complex.
-
Harvest cells by centrifugation and store the pellet at -80°C.
-
-
Purification:
-
Resuspend the cell pellet in Lysis Buffer (see table below). Expertise: The inclusion of KCl is crucial for maintaining enzyme stability.
-
Lyse cells by sonication on ice and clarify the lysate by centrifugation (30,000 x g, 45 min, 4°C).
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute GTPCH-I with a linear gradient of imidazole (20-300 mM) in Elution Buffer.
-
Analyze fractions by SDS-PAGE. Pool the purest fractions and dialyze against Storage Buffer.
-
For ultimate purity, perform size-exclusion chromatography (e.g., Superdex 200) to isolate the active decameric form.[24]
-
Self-Validation: Confirm activity using the assay described in Protocol 2. The purified enzyme should appear as a single band on a Coomassie-stained SDS-PAGE gel at the expected molecular weight (~28 kDa for the monomer).[24]
-
| Buffer Component | Lysis Buffer | Wash Buffer | Elution Buffer | Storage Buffer |
| Tris-HCl, pH 7.8 | 50 mM | 50 mM | 50 mM | 50 mM |
| KCl | 300 mM | 300 mM | 300 mM | 300 mM |
| Imidazole | 20 mM | 40 mM | 300 mM | 0 mM |
| Glycerol | 10% (v/v) | 10% (v/v) | 10% (v/v) | 20% (v/v) |
| DTT | 2 mM | 2 mM | 2 mM | 5 mM |
Protocol 2: In Vitro Synthesis of 7,8-Dihydroneopterin from GTP
This protocol details the synthesis of the key pteridine precursor. All steps must be performed with minimal light exposure, as pteridines are light-sensitive.
-
Reaction Setup:
-
In a 1.5 mL microfuge tube, combine the following in order:
-
Reaction Buffer (100 mM Tris-HCl pH 7.8, 10 mM MgCl2, 200 mM KCl, 5 mM DTT)
-
GTP solution (to a final concentration of 1 mM)
-
Purified GTPCH-I (to a final concentration of 5 µM)
-
Nuclease-free water to the final volume.
-
-
Causality: MgCl2 is essential for GTP binding, and DTT is a critical antioxidant to prevent oxidation of the pteridine product.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours. Monitor the reaction progress by HPLC.
-
-
Analysis and Quantification (HPLC):
-
Stop the reaction by adding 0.1 M HCl. Centrifuge to pellet the precipitated enzyme.
-
Analyze the supernatant using reverse-phase HPLC (C18 column) with fluorescence detection (Excitation: 350 nm, Emission: 450 nm).
-
The product, DHN-TP, and its dephosphorylated forms will elute as distinct, fluorescent peaks. Quantify against a standard curve of a known pterin like neopterin.
-
Self-Validation: A successful reaction is characterized by the consumption of the GTP peak (monitored by UV at 254 nm) and the appearance of a new, highly fluorescent peak corresponding to the dihydroneopterin product.
-
Protocol 3: Coupled Enzymatic Synthesis of 6-Hydroxymethyl-7,8-dihydropterin
This protocol builds upon the previous one to generate the target compound. It requires purified Dihydroneopterin Aldolase and a phosphatase.
-
Reaction Setup:
-
First, perform the GTPCH-I reaction as described in Protocol 2 for 2 hours.
-
To the same reaction tube, add:
-
Alkaline Phosphatase (e.g., from bovine intestinal mucosa, ~10 units).[23]
-
Purified Dihydroneopterin Aldolase (to a final concentration of 2-5 µM).
-
-
Trustworthiness: Adding the subsequent enzymes directly to the initial reaction mixture creates an efficient cascade, minimizing handling and potential degradation of the unstable dihydroneopterin intermediate.
-
-
Incubation:
-
Continue the incubation at 37°C for an additional 2-3 hours.
-
-
Analysis:
-
Stop and analyze the reaction via HPLC as described previously. The target product, 6-hydroxymethyl-7,8-dihydropterin, will have a distinct retention time from the dihydroneopterin precursor.
-
Confirmation of product identity can be achieved by collecting the HPLC peak and subjecting it to mass spectrometry analysis.
-
References
- 1. PDB-101: Molecule of the Month: Tetrahydrobiopterin Biosynthesis [pdb101.rcsb.org]
- 2. mdpi.com [mdpi.com]
- 3. Sepiapterin reductase - Wikipedia [en.wikipedia.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. PTS gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and partial characterization of 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase and 7,8-dihydropteroate synthase from Escherichia coli MC4100 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase–dihydropteroate synthase from Plasmodium vivax sheds light on drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. portlandpress.com [portlandpress.com]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Reaction mechanism of GTP cyclohydrolase I: single turnover experiments using a kinetically competent reaction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis of pteridines. Reaction mechanism of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification and cloning of the GTP cyclohydrolase I feedback regulatory protein, GFRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. 6-Pyruvoyltetrahydropterin synthase - Wikipedia [en.wikipedia.org]
- 17. 6-Pyruvoyltetrahydropterin synthase deficiency - Wikipedia [en.wikipedia.org]
- 18. metabolicsupportuk.org [metabolicsupportuk.org]
- 19. Orphanet: 6-pyruvoyl-tetrahydropterin synthase deficiency [orpha.net]
- 20. On the role of sepiapterin reductase in the biosynthesis of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The 1.25 A crystal structure of sepiapterin reductase reveals its binding mode to pterins and brain neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biosynthesis of tetrahydrobiopterin by de novo and salvage pathways in adrenal medulla extracts, mammalian cell cultures, and rat brain in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. GTP cyclohydrolase I: purification, characterization, and effects of inhibition on nitric oxide synthase in nocardia species - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK): Function, Mechanism, and Therapeutic Potential
Abstract
6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) is a critical enzyme in the de novo folate biosynthesis pathway, a metabolic route essential for the survival of many microorganisms but absent in humans. This distinction positions HPPK as a prime target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of HPPK, delving into its biochemical function, intricate enzymatic mechanism, and three-dimensional structure. Furthermore, we present detailed, field-proven methodologies for the recombinant expression and purification of HPPK, the execution of robust enzyme kinetics assays, and the implementation of high-throughput screening for novel inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of HPPK and leverage this knowledge in the pursuit of new therapeutic strategies.
Introduction: The Pivotal Role of HPPK in Folate Biosynthesis
Folates are a class of B vitamins that are indispensable for a wide array of metabolic processes, including the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. While humans and other higher eukaryotes obtain folates from their diet, many bacteria, fungi, and protozoa rely on the de novo folate biosynthesis pathway for their survival.[1] This metabolic divergence presents a valuable opportunity for the development of selective antimicrobial therapies.
The enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase, also known as 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine pyrophosphokinase (EC 2.7.6.3), occupies a central position in this pathway.[2] HPPK catalyzes the transfer of a pyrophosphate group from adenosine triphosphate (ATP) to 6-hydroxymethyl-7,8-dihydropterin (HMDP), yielding 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (HMD-PP) and adenosine monophosphate (AMP).[3][4] This reaction is the committed step in the synthesis of dihydropteroate, a precursor to all biologically active folates.[5] The essentiality of this enzymatic step for microbial viability underscores the significance of HPPK as a compelling drug target.[6][7]
In some organisms, such as the malaria parasite Plasmodium falciparum and the bacterium Francisella tularensis, HPPK exists as a bifunctional enzyme, fused with the subsequent enzyme in the pathway, dihydropteroate synthase (DHPS).[5][8] This structural arrangement is thought to facilitate substrate channeling and enhance metabolic efficiency.
Enzymatic Mechanism and Structural Biology of HPPK
A thorough understanding of the HPPK catalytic mechanism and its three-dimensional structure is paramount for the rational design of potent and specific inhibitors.
The Ordered Bi-Bi Kinetic Mechanism
Kinetic studies have revealed that HPPK follows an ordered Bi-Bi kinetic mechanism.[9][10] In this sequential mechanism, the binding of substrates and the release of products occur in a defined order. ATP is the first substrate to bind to the enzyme, followed by HMDP.[3] This binding sequence is crucial, as the binding of ATP induces a conformational change in the enzyme that creates a competent binding site for HMDP.[3] Following the pyrophosphoryl transfer reaction, AMP is the first product to be released, followed by HMD-PP.[9] The overall rate of the reaction is not limited by the chemical transformation itself, but rather by a slower step associated with product release.[3]
Structural Insights into HPPK Function
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided high-resolution structures of HPPK from various organisms, including Escherichia coli and Staphylococcus aureus.[3][11] These studies reveal that HPPK typically exists as a monomer with a characteristic α/β fold.[3] The active site is located in a cleft on the enzyme surface and is flanked by three highly flexible loop regions (Loop 1, Loop 2, and Loop 3).[3][12]
These loops play a critical role in substrate binding and catalysis.[13] Upon ATP binding, these loops undergo significant conformational changes, effectively closing over the active site to create a protected environment for the chemical reaction and to properly orient the substrates.[3][14] Two magnesium ions are essential cofactors, coordinated within the active site to bridge the phosphate groups of ATP to the enzyme, thereby stabilizing the transition state of the reaction.[3]
HPPK as a Therapeutic Target
The essential nature of the folate pathway in microorganisms, coupled with its absence in humans, makes HPPK an attractive target for the development of novel antimicrobial agents.[4][15] The rise of resistance to existing antifolate drugs, such as sulfonamides which target DHPS, further highlights the need for new therapeutic strategies that engage different targets within this pathway.[6]
Rationale for Targeting HPPK
-
Essentiality: HPPK catalyzes a committed and essential step in folate biosynthesis. Inhibition of HPPK leads to the depletion of downstream folate cofactors, ultimately resulting in microbial cell death.[16]
-
Selectivity: The absence of a homologous enzyme in humans provides a clear therapeutic window, minimizing the potential for off-target effects and toxicity in the host.[15]
-
Novelty: HPPK represents an underexploited target, offering an opportunity to develop drugs with novel mechanisms of action that can overcome existing resistance to other antifolate agents.[6]
Development of HPPK Inhibitors
Significant efforts have been dedicated to the discovery and development of HPPK inhibitors. These can be broadly categorized into:
-
Pterin-site inhibitors: These compounds are designed to mimic the natural substrate, HMDP, and bind to the pterin-binding pocket of the enzyme.[6]
-
ATP-site inhibitors: These molecules target the ATP-binding site. However, achieving selectivity can be challenging due to the highly conserved nature of ATP-binding sites across a vast number of kinases.
-
Bisubstrate inhibitors: These inhibitors are designed to mimic the transition state of the HPPK-catalyzed reaction by linking a pterin moiety to an adenosine moiety.[15][17][18] This approach can lead to high-affinity binding by simultaneously occupying both substrate-binding pockets.
Methodologies for HPPK Research and Drug Discovery
This section provides detailed protocols for the expression, purification, and characterization of HPPK, as well as a workflow for inhibitor screening. These methods are foundational for both basic research and drug development efforts targeting this enzyme.
Recombinant Expression and Purification of HPPK
The ability to produce large quantities of pure, active HPPK is a prerequisite for structural, biochemical, and screening studies. E. coli is a commonly used and effective system for the recombinant expression of HPPK.
Experimental Protocol: Expression and Purification of His-tagged HPPK
-
Vector Construction: The gene encoding HPPK is amplified by PCR and cloned into an E. coli expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Expression:
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin for pET-28a) and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB broth and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18°C to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged HPPK with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Purity and Concentration Assessment:
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
-
HPPK Enzyme Kinetics Assay
A robust and reliable enzyme assay is essential for characterizing HPPK activity and for screening potential inhibitors. A common method is a coupled-enzyme assay that measures the production of AMP. Alternatively, luminescence-based assays that quantify the amount of ATP consumed are also widely used due to their high sensitivity.
Experimental Protocol: Luminescence-Based HPPK Activity Assay
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT.
-
Substrates: Prepare stock solutions of ATP and HMDP in assay buffer.
-
Enzyme: Dilute purified HPPK to the desired concentration in assay buffer.
-
Detection Reagent: Use a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®).
-
-
Assay Procedure:
-
To each well of a white, opaque 96-well plate, add:
-
5 µL of test compound (or DMSO for control).
-
20 µL of HPPK enzyme solution.
-
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 25 µL of a substrate mix containing ATP and HMDP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of product formation.
-
Stop the reaction and detect the remaining ATP by adding 50 µL of the luminescence-based detection reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The amount of ATP consumed is inversely proportional to the luminescent signal.
-
Calculate the percent inhibition for each test compound relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11][12][16][19]
-
Table 1: Example HPPK Assay Parameters
| Parameter | Concentration/Condition | Rationale |
| HPPK Concentration | 10-50 nM | Sufficiently low to ensure initial velocity conditions and sensitivity to inhibitors. |
| ATP Concentration | 1-10 µM (at or below Km) | Ensures sensitivity to competitive inhibitors of ATP. |
| HMDP Concentration | 5-20 µM (at or near Km) | Provides a robust signal while being sensitive to pterin-site inhibitors. |
| Reaction Time | 30-60 minutes | Allows for sufficient product formation for detection while maintaining linearity. |
| Temperature | Room Temperature (25°C) | Convenient and generally suitable for HPPK activity. |
High-Throughput Screening (HTS) for HPPK Inhibitors
The luminescence-based assay described above is readily adaptable for HTS campaigns to identify novel HPPK inhibitors from large compound libraries.
Workflow for HPPK Inhibitor Screening:
-
Primary Screen: Screen a large compound library at a single, fixed concentration (e.g., 10 µM) using the luminescence-based HPPK assay.
-
Hit Identification: Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50%) in the primary screen.
-
Dose-Response and IC50 Determination: Perform dose-response experiments for the identified hits to determine their IC50 values. This confirms their activity and provides a measure of their potency.[20]
-
Hit Validation and Triage:
-
Orthogonal Assays: Confirm the activity of the hits using a different assay format (e.g., a fluorescence-based or coupled-enzyme spectrophotometric assay) to eliminate artifacts from the primary screen.
-
Promiscuity Assays: Test the hits against a panel of unrelated enzymes to assess their selectivity.
-
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the validated hits to understand the relationship between their chemical structure and inhibitory activity. This information guides the optimization of potency and other drug-like properties.
-
Lead Optimization: Further modify the most promising chemical scaffolds to improve their potency, selectivity, pharmacokinetic, and safety profiles.
Conclusion and Future Directions
6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase is a validated and compelling target for the development of novel antimicrobial agents. Its essential role in the microbial folate biosynthesis pathway and its absence in humans provide a solid foundation for the discovery of selective inhibitors. A deep understanding of its structure and enzymatic mechanism, as detailed in this guide, is crucial for the successful application of structure-based drug design principles.
The methodologies presented here for the recombinant expression, purification, and kinetic characterization of HPPK, along with the workflow for high-throughput inhibitor screening, provide a robust framework for researchers and drug development professionals. Future efforts in this field will likely focus on the discovery of inhibitors with novel chemical scaffolds that exhibit potent and broad-spectrum antimicrobial activity. Furthermore, the exploration of bisubstrate inhibitors that mimic the enzyme's transition state continues to be a promising avenue for achieving high-affinity and selective HPPK inhibition. The continued investigation of HPPK holds significant promise for addressing the growing challenge of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 4. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical applications of luminescent assays for enzymes and enzyme labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemed.site [stemed.site]
- 7. researchgate.net [researchgate.net]
- 8. Extensive site-directed mutagenesis reveals interconnected functional units in the alkaline phosphatase active site | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3’3’-cyclic-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. courses.edx.org [courses.edx.org]
- 12. researchgate.net [researchgate.net]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-directed mutagenesis identifies catalytic residues in the active site of Escherichia coli phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of 6-Hydroxymethylpterin Levels in Mammalian Cells
This guide provides a comprehensive overview of the molecular mechanisms governing the homeostasis of 6-hydroxymethylpterin in mammalian cells. We will delve into the biosynthetic and metabolic pathways, the intricate regulatory networks that control its cellular concentration, and its emerging role as a clinical biomarker. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of pteridine metabolism.
Introduction: The Significance of this compound
Pteridines are a class of heterocyclic compounds that are fundamental to a wide range of biological processes.[1] While much of the focus in mammalian physiology has been on tetrahydrobiopterin (BH4) as an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases, other pteridine intermediates are gaining recognition for their biological relevance.[2] this compound, and its reduced form 6-hydroxymethyl-7,8-dihydropterin, is a key intermediate in the de novo biosynthesis of pteridines.[3]
Although it is a metabolic precursor, its cellular levels are tightly controlled. Dysregulation of this control can lead to elevated concentrations, a phenomenon observed in states of high cellular proliferation such as cancer and liver regeneration.[4] This makes understanding the regulation of this compound not only a matter of fundamental biochemical interest but also a promising avenue for the development of novel diagnostic and therapeutic strategies.
The Biosynthetic Pathway: From GTP to Pteridines
This compound is synthesized as part of the conserved de novo tetrahydrobiopterin (BH4) synthesis pathway, which begins with guanosine triphosphate (GTP). This multi-enzyme process is the sole source of pteridines in mammals.
The pathway can be visualized as follows:
Figure 1: The de novo pterin biosynthesis pathway in mammalian cells.
The key enzymatic steps are:
-
GTP Cyclohydrolase I (GTPCH): This is the rate-limiting enzyme of the pathway.[5] It catalyzes the complex rearrangement of GTP to form 7,8-dihydroneopterin triphosphate.
-
6-Pyruvoyltetrahydropterin Synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin.
-
Sepiapterin Reductase (SPR): SPR performs the final two reduction steps, converting 6-pyruvoyltetrahydropterin to BH4, utilizing NADPH as a cofactor.[2]
6-hydroxymethyl-7,8-dihydropterin can be formed from the non-enzymatic rearrangement and cleavage of 7,8-dihydroneopterin or its triphosphate precursor, particularly under conditions of oxidative stress. While microorganisms possess a dedicated enzyme, 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), to phosphorylate this intermediate for folate synthesis, this enzyme is notably absent in mammals.[3] This positions this compound as more of a metabolic endpoint or side-product in mammalian cells.
Core Regulatory Mechanisms
The cellular concentration of this compound is a direct reflection of the flux through the de novo pterin synthesis pathway. This flux is governed by a multi-tiered regulatory system, from gene expression to enzyme activity.
Transcriptional Regulation by Cytokines
The most potent regulatory control is exerted at the level of gene expression, particularly for GCH1, the gene encoding the rate-limiting enzyme GTPCH. In response to inflammatory stimuli, various cell types, especially vascular endothelial cells and macrophages, dramatically upregulate pterin biosynthesis.
-
Key Stimuli: Pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β) are powerful inducers of GCH1 and PTPS transcription.[5]
-
Mechanism: This upregulation is a critical component of the immune response. The resulting surge in BH4 production is required to support the high-output activity of inducible Nitric Oxide Synthase (iNOS), which produces nitric oxide (NO), a key signaling and cytotoxic molecule.
-
Quantitative Impact: Studies in human umbilical vein endothelial cells (HUVECs) have shown that combined cytokine treatment can increase GCH1 mRNA abundance by over 60-fold and PTPS mRNA by 10-fold, leading to a more than 100-fold increase in BH4 levels.[5] This massive increase in pathway flux invariably leads to a proportional increase in intermediates like this compound.
Figure 2: Transcriptional control of the pterin pathway by inflammatory cytokines.
Enzymatic Regulation: Feedback Inhibition
In addition to transcriptional control, the activity of GTPCH is also subject to allosteric regulation, providing a rapid mechanism to modulate pathway flux.
-
Feedback Inhibition: The final product of the pathway, BH4, acts as a feedback inhibitor of GTPCH. This is mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP). The binding of BH4 to the GFRP-GTPCH complex inhibits enzyme activity.
-
Feed-forward Stimulation: Conversely, the substrate GTP, or more specifically its complex with L-phenylalanine, can bind to GFRP and prevent the inhibitory action of BH4, thus stimulating the pathway. This mechanism is particularly important in the context of phenylalanine metabolism.
Metabolic Fate and Catabolism
The degradation pathways for pteridines in mammalian cells are not as well-defined as their biosynthesis. For this compound, its metabolic fate is likely a combination of excretion and oxidation.
-
Excretion: As a water-soluble molecule, excess this compound is readily excreted in the urine, which is why urinary levels serve as a useful biomarker.[4][6]
-
Oxidation: Pteridines are susceptible to oxidation. This compound can be oxidized to 6-formylpterin, which can be further oxidized to pterin-6-carboxylic acid.[1][7] These reactions can occur non-enzymatically in the presence of reactive oxygen species (ROS) or potentially via enzymatic action, though specific mammalian enzymes for this process are not well characterized. 6-formylpterin itself has been shown to generate ROS, suggesting a potential for complex feedback loops in oxidative environments.[8]
Role as a Clinical Biomarker
The tight regulation of the pterin pathway means that cellular levels of intermediates are normally low. Significant elevation of this compound is a strong indicator of increased flux through the pathway, which is associated with specific pathological states.
Cancer
Numerous studies have documented elevated urinary excretion of various pteridines, including this compound, in patients with different types of cancer.[4][7]
-
Mechanism: The link is the high metabolic and proliferative rate of cancer cells, coupled with the inflammatory microenvironment of many tumors. Cytokine signaling within the tumor can drive GTPCH expression, leading to increased pterin output.
-
Clinical Data: Healthy individuals excrete this compound at mean levels around 0.121 µg/mL of urine, whereas patients with various cancers show significantly higher levels, ranging from 0.3 to 2.0 µg/mL.[4]
Liver Regeneration
Similar elevations are observed during periods of rapid liver regeneration following partial hepatectomy.[4] This underscores the role of the pterin pathway in supporting rapid, controlled cell division.
| Condition | Typical this compound Level (Urine) | Fold Increase (Approx.) | Reference |
| Healthy Control | 0.121 µg/mL | Baseline | [4] |
| Non-malignant Diseases | 0.134 µg/mL | ~1.1x | [4] |
| Various Cancers | 0.3 - 2.0 µg/mL | 2.5x - 16.5x | [4] |
| Peak Liver Regeneration (Rat) | Not specified in µg/mL | ~4x | [4] |
| Maximal Tumor Growth (Rat) | Not specified in µg/mL | ~40x | [4] |
Table 1: Comparative levels of urinary this compound in different physiological and pathological states.
Methodologies for Quantification
Accurate measurement of this compound is essential for both basic research and clinical investigation. The gold-standard technique is High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection, owing to the native fluorescence of pteridine compounds.
Experimental Protocol: Quantification of this compound in Urine by HPLC
This protocol provides a robust method for measuring this compound, adapted from established methodologies.[4][6] It is designed to be self-validating through the use of internal standards and controls.
A. Principle: Urine samples are deproteinized and subjected to a solid-phase extraction/concentration step using activated charcoal. This step selectively adsorbs pteridines under acidic conditions and elutes them under alkaline conditions, cleaning the sample and concentrating the analyte. The eluate is then analyzed by reverse-phase HPLC with fluorescence detection.
B. Materials:
-
Urine collection cups (protected from light)
-
Centrifuge and 1.5 mL microcentrifuge tubes
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Activated charcoal (e.g., Norit A)
-
Ammonium hydroxide-ethanol solution (5% NH4OH in 50% ethanol)
-
HPLC system with fluorescence detector (Excitation: ~350 nm, Emission: ~450 nm)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 15 mM Potassium Phosphate, pH 6.0
-
Mobile Phase B: Methanol
-
This compound standard
-
Internal standard (e.g., Isoxanthopterin)
C. Step-by-Step Methodology:
-
Sample Collection & Preparation (Causality: Protect from Light):
-
Collect urine samples in containers wrapped in aluminum foil. Pteridines are light-sensitive and can undergo photo-oxidation, leading to inaccurate quantification.[7]
-
Centrifuge 1 mL of urine at 10,000 x g for 10 min at 4°C to pellet cellular debris.
-
-
Deproteinization (Causality: Prevent Column Clogging):
-
To 500 µL of clarified urine supernatant, add 50 µL of 10% TCA.
-
Vortex and incubate on ice for 10 minutes. This precipitates proteins that would otherwise foul the HPLC column.
-
Centrifuge at 14,000 x g for 15 min at 4°C. Transfer the supernatant to a new tube.
-
-
Charcoal Adsorption (Causality: Analyte Concentration & Cleanup):
-
Add 20 mg of activated charcoal to the deproteinized supernatant.
-
Vortex vigorously for 1 minute. The acidic pH from the TCA ensures efficient binding of pteridines to the charcoal matrix.
-
Centrifuge at 14,000 x g for 5 min. Discard the supernatant.
-
Wash the charcoal pellet twice with 1 mL of deionized water to remove salts and other impurities.
-
-
Elution (Causality: Analyte Recovery):
-
Add 500 µL of the ammonium hydroxide-ethanol solution to the charcoal pellet. The alkaline conditions disrupt the pteridine-charcoal interaction, releasing the analytes into the solution.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 5 min.
-
Carefully collect the supernatant (eluate) and transfer it to a new tube.
-
Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.
-
-
HPLC Analysis:
-
Reconstitute the dried sample in 100 µL of Mobile Phase A. This ensures compatibility with the initial HPLC conditions.
-
Inject 20 µL onto the C18 column.
-
Run a gradient elution, for example: 0-5 min (100% A), 5-20 min (linear gradient to 30% B), 20-25 min (hold 30% B), 25-30 min (return to 100% A).
-
Monitor the column effluent with the fluorescence detector set to Ex: 350 nm / Em: 450 nm.
-
Quantify the this compound peak by comparing its area to a standard curve prepared from the pure compound. Normalize results to creatinine concentration to account for urine dilution.
-
Figure 3: Experimental workflow for the quantification of urinary this compound.
Conclusion and Future Directions
The regulation of this compound in mammalian cells is intrinsically linked to the flux of the de novo BH4 synthesis pathway. The dominant control point is the transcriptional regulation of the rate-limiting enzyme, GTPCH, which is highly sensitive to inflammatory signals. This positions this compound not merely as a metabolic intermediate but as a sensitive reporter of cellular states characterized by immune activation and high proliferation.
While its role as a biomarker is compelling, many questions remain. The precise enzymatic pathways for its catabolism in mammals are yet to be fully elucidated. Furthermore, exploring whether this compound itself has signaling functions, perhaps through its oxidation products and their ability to generate ROS, represents an exciting frontier in pteridine biology. Continued research in this area will undoubtedly deepen our understanding of metabolic regulation in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisubstrate inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase: Transition state analogs for high affinity binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated urinary levels of this compound during malignancy of liver regeneration: a simple, noninvasive test for cancer detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of 6-pyruvoyltetrahydropterin synthase activity and messenger RNA abundance in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of pterins in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-formylpterin, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Hydroxymethylpterin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword: Unveiling the Significance of a Key Biological Intermediate
In the intricate landscape of cellular metabolism and disease, certain molecules, though not always in the spotlight, play pivotal roles that are fundamental to life and pathological processes. 6-Hydroxymethylpterin is one such molecule. As a crucial intermediate in the de novo biosynthesis of folates, it stands at a metabolic crossroads, influencing processes from DNA synthesis to single-carbon metabolism.[1][2] For researchers in oncology, infectious diseases, and metabolic disorders, a deep understanding of this pteridine derivative is not merely academic; it is essential for the rational design of novel therapeutics and diagnostic tools. This guide provides an in-depth technical exploration of this compound, moving beyond a superficial overview to deliver actionable insights and methodologies for the discerning scientist.
Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule's physical and chemical characteristics is the bedrock of its application in research and development. This compound, a pterin derivative, possesses a unique set of properties that dictate its behavior in biological and experimental systems.
Chemical Structure and Nomenclature
This compound is a heterocyclic compound featuring a pteridine core, which is a fused pyrimidine and pyrazine ring system. The defining feature is a hydroxymethyl group at the 6-position of this core.
-
IUPAC Name : 2-amino-6-(hydroxymethyl)-1H-pteridin-4-one[3]
-
CAS Number : 712-29-8[3]
-
Molecular Formula : C₇H₇N₅O₂[3]
-
Molecular Weight : 193.16 g/mol [3]
-
SMILES : NC1=NC(=O)c2nc(CO)cnc2N1[3]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, which are critical for its handling, formulation, and analytical characterization.
| Property | Value | Source(s) |
| Melting Point | >300 °C | General pteridine characteristic |
| Solubility | Sparingly soluble in water. Soluble in aqueous acidic and basic solutions. | [4] |
| pKa | Pteridines typically have both acidic and basic pKa values due to the amino and lactam groups. Specific experimental values for this compound are not readily available in the literature, but are expected to be in the ranges of 2-3 for the basic function and 8-9 for the acidic function. | General pteridine chemistry |
| Appearance | Light yellow to yellow crystalline powder | [5] |
Spectroscopic Profile
The spectroscopic signature of this compound is fundamental for its identification and quantification.
-
UV-Vis Spectroscopy : In aqueous solutions, pteridines typically exhibit multiple absorption maxima. For this compound, characteristic absorption peaks are expected in the range of 250-280 nm and 350-370 nm, with the exact maxima and molar absorptivity being pH-dependent.[1][6]
-
¹H NMR Spectroscopy : The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O with acid or base) would show characteristic signals for the aromatic proton on the pyrazine ring, the methylene protons of the hydroxymethyl group, and exchangeable protons from the amino and lactam groups.[6][7]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum provides detailed information about the carbon skeleton of the molecule, with distinct signals for the carbons in the pteridine ring system and the hydroxymethyl group.[8]
-
Mass Spectrometry : The mass spectrum of this compound will show a prominent molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern can provide structural confirmation, with characteristic losses of the hydroxymethyl group and fragments from the pteridine ring.[9][10]
Synthesis and Purification: A Validated Laboratory Protocol
The availability of high-purity this compound is crucial for reliable experimental outcomes. The following protocol details a well-established method for its synthesis via the reduction of 6-formylpterin, a self-validating system that ensures a high-quality final product.
Synthesis Workflow
The synthesis involves the selective reduction of the aldehyde group of 6-formylpterin to a hydroxymethyl group using sodium borohydride (NaBH₄). The pH control during the reaction is critical to prevent over-reduction of the pteridine ring.
References
- 1. journals.mu-varna.bg [journals.mu-varna.bg]
- 2. iosrjournals.org [iosrjournals.org]
- 3. This compound | CAS Number 712-29-8 [klivon.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. schircks.ch [schircks.ch]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. 4-Hydroxy-6-methyl-2-pyrone(675-10-5) 1H NMR spectrum [chemicalbook.com]
- 8. hmdb.ca [hmdb.ca]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. scienceready.com.au [scienceready.com.au]
The Enigmatic Intermediate: A Technical Guide to the Natural Occurrence and Analysis of 6-Hydroxymethylpterin in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
6-Hydroxymethylpterin, and its biologically active reduced form, 6-hydroxymethyl-7,8-dihydropterin, represent critical, albeit often overlooked, molecules in the intricate web of cellular metabolism. While firmly established as an essential intermediate in the de novo folate biosynthesis pathway in microorganisms and plants, its presence and potential physiological significance in mammalian systems are subjects of ongoing investigation. Elevated levels of this compound have been correlated with various pathological states, including malignancy and immune activation, positioning it as a potential biomarker of significant clinical utility. This technical guide provides a comprehensive overview of the natural occurrence of this compound, delves into its biosynthetic origins, and offers detailed, field-proven methodologies for its extraction, quantification, and analysis in biological matrices. The protocols and insights presented herein are designed to equip researchers and drug development professionals with the necessary tools to explore the multifaceted roles of this intriguing pteridine.
Introduction: The Pteridine Landscape and the Significance of this compound
Pteridines are a class of heterocyclic compounds that play fundamental roles in a vast array of biological processes.[1] From their function as pigments in the wings of butterflies to their indispensable roles as enzyme cofactors, the chemical versatility of the pteridine core is central to life. Within this family, this compound emerges as a molecule of particular interest. In its reduced dihydro form, 6-hydroxymethyl-7,8-dihydropterin (HMDP), it serves as the direct precursor to dihydropteroate, a key step in the synthesis of folic acid.[2][3] This pathway is absent in mammals, making the enzymes involved prime targets for antimicrobial drug development.[4][5]
In mammalian systems, the occurrence of this compound is thought to be a metabolic byproduct, yet its detection in biological fluids such as urine and blood suggests a more complex story.[6] Notably, its concentration has been observed to increase during periods of rapid cell proliferation, such as liver regeneration and in various types of cancer, hinting at a potential role as a non-invasive diagnostic marker.[4] Furthermore, as a member of the pteridine family, which includes well-known markers of immune activation like neopterin, investigating the behavior of this compound in inflammatory and immunological contexts is a promising avenue of research.[7][8]
This guide will navigate the known territory of this compound biochemistry and provide a technical deep-dive into the methodologies required for its robust and reliable analysis.
Biosynthesis and Metabolic Fate: A Tale of Two Pathways
The primary route for the synthesis of 6-hydroxymethyl-7,8-dihydropterin is an integral part of the folate biosynthesis pathway, predominantly active in prokaryotes, lower eukaryotes, and plants.[5] This pathway begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps.
The Folate Biosynthesis Pathway: The Canonical Role of 6-Hydroxymethyl-7,8-dihydropterin
The synthesis of HMDP is a two-step process initiated by the enzyme GTP cyclohydrolase I (GCHI) , which converts GTP to 7,8-dihydroneopterin triphosphate.[9] This is followed by the action of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) , which catalyzes the pyrophosphorylation of 6-hydroxymethyl-7,8-dihydropterin.[2]
The causality behind this multi-step enzymatic cascade is the precise chemical tailoring of the pterin molecule for its eventual condensation with para-aminobenzoic acid (pABA) to form dihydropteroate, the immediate precursor to dihydrofolate.
Figure 1: Simplified diagram of the initial steps of the folate biosynthesis pathway leading to the formation of dihydrofolate.
Occurrence in Mammalian Systems: An Uncharted Territory
While mammals lack the enzymatic machinery for de novo folate synthesis, this compound is still detected in mammalian biological fluids.[6] The precise origin and physiological relevance of this endogenous this compound are not fully elucidated. It is hypothesized that it may arise from the metabolic turnover of dietary folates or from the gut microbiome, which actively synthesizes folates.
The redox state of pterins is a critical determinant of their biological activity and stability. The dihydro form (HMDP) is the active intermediate, but it is highly susceptible to oxidation.[10] In biological samples, a mixture of the dihydro and fully oxidized forms likely exists, with the oxidized form being more chemically stable.[11] For analytical purposes, this inherent instability necessitates careful sample handling and often involves an oxidation step to convert all pterin species to their more stable, fully oxidized forms for accurate quantification.
Methodologies for the Analysis of this compound
The accurate quantification of this compound in biological matrices presents several analytical challenges, primarily due to its low endogenous concentrations and the instability of its reduced form. The following sections provide detailed, field-proven protocols for the extraction and analysis of this compound, with a focus on ensuring data integrity and reproducibility.
Sample Collection, Handling, and Stability Considerations
The integrity of the analytical data for pterins is critically dependent on the pre-analytical phase. Pterins, especially in their reduced forms, are sensitive to light, temperature, and oxidative degradation.[11][12]
Core Principles for Sample Integrity:
-
Protection from Light: All sample collection and processing steps should be performed under subdued light conditions. Use of amber or foil-wrapped collection tubes is mandatory.[13]
-
Temperature Control: Samples should be kept on ice immediately after collection and frozen at -80°C as soon as possible for long-term storage.[11] Repeated freeze-thaw cycles must be avoided.
-
pH and Oxidation: The stability of reduced pterins is enhanced in acidic conditions. However, for practical purposes, immediate freezing is the most effective preservation strategy. For quantification of total pterins, a controlled oxidation step is often employed prior to analysis to convert all reduced forms to the more stable oxidized species.[11]
| Parameter | Recommended Condition | Rationale |
| Light Exposure | Minimal; use of amber or foil-wrapped tubes. | Pterins are photosensitive and can degrade upon exposure to UV and visible light.[11] |
| Temperature | Immediate cooling on ice; long-term storage at -80°C. | Low temperatures slow down both enzymatic and chemical degradation.[11] |
| pH | Acidic conditions can improve stability of reduced forms. | Prevents auto-oxidation of di- and tetrahydro- forms. |
| Freeze-Thaw Cycles | Avoid. | Can lead to degradation and altered sample composition.[11] |
Table 1: Critical Parameters for Biological Sample Handling for Pterin Analysis.
Extraction of this compound from Biological Matrices
The choice of extraction method depends on the biological matrix. The primary goals are to remove interfering substances, such as proteins and lipids, and to concentrate the analyte.
This protocol is suitable for the removal of high-abundance proteins from plasma or serum samples, which can interfere with chromatographic analysis.
Materials:
-
Ice-cold methanol
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold methanol.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the pterins, and transfer it to a new tube for evaporation or direct injection.
Causality of Experimental Choices:
-
Ice-cold methanol: The use of a cold organic solvent serves a dual purpose: it efficiently precipitates proteins by disrupting their solvation shell, and the low temperature minimizes enzymatic degradation of the analytes.
-
High-speed centrifugation: This ensures the complete pelleting of precipitated proteins, resulting in a clean supernatant for analysis.
SPE provides a more selective cleanup and concentration of pterins from complex matrices like urine. A mixed-mode cation exchange sorbent is often employed.
Materials:
-
Mixed-mode strong cation exchange (SCX) SPE cartridges (e.g., 30 mg/1 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
2% Formic acid in deionized water
-
5% Ammonium hydroxide in methanol
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample at 4000 x g for 10 minutes. Dilute 1 mL of the supernatant with 1 mL of 2% formic acid.
-
Conditioning: Condition the SCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid.
-
Loading: Load the pre-treated urine sample onto the cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the pterins with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.
Figure 2: General workflow for solid-phase extraction of pterins from urine.
Quantification by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC coupled with fluorescence detection is the gold standard for the sensitive and selective quantification of pterins, which exhibit native fluorescence.
This protocol is a representative method synthesized from established procedures for pterin analysis.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Fluorescence detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM phosphate buffer, pH 7.0.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-15 min: 5% B
-
15-17 min: 5-10% B
-
17-20 min: 10% B
-
20-22 min: 10-5% B
-
22-30 min: 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation: 365 nm, Emission: 450 nm.
Self-Validating System:
-
Internal Standard: Use of a structurally similar compound (e.g., 6,7-dimethylpterin) as an internal standard is recommended to account for variations in extraction efficiency and injection volume.
-
Calibration Curve: A multi-point calibration curve should be prepared in a synthetic urine matrix to account for matrix effects.
-
Quality Control Samples: Include low, medium, and high concentration quality control samples in each analytical run to monitor accuracy and precision.
| Analyte | Retention Time (approx.) |
| This compound | ~8-10 min |
| Neopterin | ~6-8 min |
| Biopterin | ~10-12 min |
Table 2: Representative Chromatographic Separation of Pterins.
Biological and Clinical Significance
The clinical utility of this compound as a biomarker is an area of active research. Its association with cell proliferation and immune activation provides a strong rationale for its investigation in various disease states.
-
Oncology: Elevated urinary levels of this compound have been reported in patients with various types of cancer.[4] This may reflect an increased metabolic flux through pathways that produce pteridine precursors, potentially linked to the high proliferative rate of cancer cells.
-
Immune Activation: Similar to neopterin, which is a well-established marker of cellular immune activation, this compound levels may also be modulated during inflammatory responses.[7][8] Further research is needed to delineate its specific role and utility in comparison to other inflammatory markers.
-
Drug Development: In the context of antimicrobial drug discovery, the enzymes involved in the biosynthesis of 6-hydroxymethyl-7,8-dihydropterin, such as HPPK, are attractive targets.[4][5] High-throughput screening assays for inhibitors of these enzymes often rely on the detection of pterin intermediates or their products.
Future Perspectives
The study of this compound is at an exciting juncture. While its role in microbial folate biosynthesis is well-characterized, its significance in mammalian biology is just beginning to be understood. Future research should focus on:
-
Elucidating its precise metabolic origins in mammals.
-
Investigating its potential as a standalone or panel biomarker for early disease detection and monitoring.
-
Exploring its functional roles, if any, beyond that of a metabolic intermediate.
The robust analytical methodologies outlined in this guide provide a solid foundation for researchers to embark on these exciting avenues of investigation and to further unravel the enigma of this compound in biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. The structure and mechanism of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structure of the 6-Hydroxymethyl-7,8-Dihydropterin Pyrophosphokinase•Dihydropteroate Synthase Bifunctional Enzyme from Francisella tularensis | PLOS One [journals.plos.org]
- 4. Bisubstrate inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase: Transition state analogs for high affinity binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Protein Conformational Dynamics in the Catalysis by 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PreAnalytiX: Biomolecule preservation in tissues [preanalytix.com]
- 7. Neopterin as a marker for immune system activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neopterin, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Test Guide Mobile [testguide.adhb.govt.nz]
Methodological & Application
Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of 6-Hydroxymethylpterin in Biological Matrices
Abstract
This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 6-hydroxymethylpterin in biological matrices such as plasma and urine. This compound is a key intermediate in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases.[1] Accurate measurement of this compound is crucial for studying disorders of pterin metabolism and for monitoring therapeutic interventions. This method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The described method has been developed and validated following the principles outlined in the US FDA guidelines for bioanalytical method validation, making it suitable for both preclinical and clinical research.[2][3][4][5]
Introduction
The Biochemical Significance of this compound
Pterins are a class of heterocyclic compounds that play vital roles as cofactors in numerous enzymatic reactions.[6] this compound is a direct precursor in the salvage pathway for the biosynthesis of tetrahydrobiopterin (BH4). BH4 is an indispensable cofactor for phenylalanine, tyrosine, and tryptophan hydroxylases, which are rate-limiting enzymes in the synthesis of neurotransmitters such as dopamine, norepinephrine, and serotonin.[1] Furthermore, BH4 is essential for the function of nitric oxide synthases (NOS), which produce the signaling molecule nitric oxide, a key regulator of vascular tone and neurotransmission.
Defects in the biosynthesis or regeneration of BH4 can lead to severe neurological disorders, including atypical phenylketonuria (PKU) and dopamine-responsive dystonia. Therefore, the quantitative analysis of pterins, including this compound, in biological fluids like cerebrospinal fluid (CSF), plasma, and urine is a critical diagnostic tool for these conditions.[7]
Rationale for HPLC-MS/MS
The quantification of pterins in biological samples presents analytical challenges due to their low endogenous concentrations, susceptibility to oxidation, and the presence of interfering substances.[8][9] HPLC-MS/MS has emerged as the gold standard for this application due to its superior sensitivity, selectivity, and high-throughput capabilities.[10] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of the target analyte even in complex matrices, minimizing the risk of interference.[11]
This application note provides a comprehensive protocol for the quantification of this compound, designed for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Standards: this compound (analytical grade), this compound-d2 (internal standard, IS).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Biological Matrix: Human plasma (K2-EDTA), Human urine.
-
Other: 96-well protein precipitation plates, autosampler vials.
Preparation of Stock and Working Solutions
Causality: The use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting for variability during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[12]
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d2 in LC-MS grade water.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound-d2 primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation
Causality: Pterins are highly susceptible to photodegradation and oxidation.[8][9] Therefore, all sample handling and preparation steps must be performed under subdued light and at low temperatures to maintain analyte integrity. Protein precipitation is a rapid and effective method for removing the bulk of matrix proteins, which can interfere with the analysis and damage the HPLC column.[12]
-
Thawing: Thaw biological samples (plasma or urine), calibration standards, and QC samples on ice.
-
Aliquoting: To a 96-well protein precipitation plate, add 50 µL of the respective sample, standard, or QC.
-
Protein Precipitation: Add 150 µL of the internal standard working solution in acetonitrile (containing 50 ng/mL this compound-d2) to each well.
-
Mixing: Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials for HPLC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Workflow for sample preparation and analysis.
HPLC-MS/MS Instrumentation and Conditions
Causality: The choice of a reversed-phase column with a phenyl-hexyl stationary phase provides a suitable retention mechanism for the moderately polar pterin molecules.[11] A gradient elution is employed to effectively separate the analyte from matrix components and ensure a sharp peak shape. Electrospray ionization in positive mode (ESI+) is optimal for the ionization of pterins, which readily form protonated molecules.
| Parameter | Condition |
| HPLC System | Shimadzu Nexera or equivalent |
| Mass Spectrometer | Sciex 5500 QTRAP or equivalent |
| Column | Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, hold for 1 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 192.1 | 174.1 | 25 |
| This compound-d2 (IS) | 194.1 | 176.1 | 25 |
Biochemical Pathway Context
Caption: Simplified pterin biosynthesis pathway.
Method Validation
This method was validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[2][3][13] The following parameters were assessed:
-
Linearity: The calibration curve was linear over the concentration range of 1 to 500 ng/mL with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, and HQC). The accuracy was within ±15% of the nominal concentration, and the precision (CV%) was less than 15%.
-
Selectivity: No significant interfering peaks were observed at the retention times of the analyte and IS in blank matrix samples from six different sources.
-
Matrix Effect: The matrix effect was assessed and found to be minimal and consistent across different lots of biological matrix.
-
Recovery: The extraction recovery of this compound from the biological matrix was consistent and reproducible.
-
Stability: The stability of this compound was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage, and was found to be stable.
Results and Discussion
This HPLC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound in biological fluids. The simple sample preparation procedure and the short chromatographic run time make it suitable for the analysis of a large number of samples in a clinical or research setting. The high sensitivity and selectivity of the method allow for the accurate measurement of endogenous levels of this compound, which is essential for the diagnosis and monitoring of disorders of pterin metabolism.
Conclusion
The HPLC-MS/MS method described in this application note is a robust, sensitive, and specific tool for the quantification of this compound in biological matrices. The method has been thoroughly validated and is suitable for use in a variety of research and clinical applications, including the study of pterin metabolism, the diagnosis of related disorders, and the monitoring of therapeutic efficacy.
References
- 1. Tetrahydrobiopterin biosynthesis, utilization and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. centerforbiosimilars.com [centerforbiosimilars.com]
- 4. moh.gov.bw [moh.gov.bw]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Catecholamines and Pterins in Inborn Errors of Monoamine Neurotransmitter Metabolism—From Past to Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Test Guide Mobile [testguide.adhb.govt.nz]
- 10. iris.unife.it [iris.unife.it]
- 11. Pterins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes and Protocols for the Enzymatic Detection of 6-Hydroxymethylpterin
Introduction: The Significance of 6-Hydroxymethylpterin
Pteridine compounds are a class of heterocyclic molecules that play essential roles in a myriad of biological processes.[1] Among these, this compound and its derivatives are crucial intermediates in the biosynthesis of tetrahydrobiopterin (BH4).[2] BH4 is an indispensable cofactor for several key enzymes, including aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine and serotonin, and nitric oxide synthases (NOS), which regulate vascular tone and immune responses.[2][3] Consequently, the accurate quantification of pteridine levels, including this compound, is of significant interest in both basic research and clinical diagnostics.
Aberrant levels of pterins have been implicated as potential biomarkers for a range of pathological conditions, including neurodegenerative disorders, cardiovascular diseases, and certain types of cancer.[2] Therefore, a robust and reliable method for the detection of this compound is a valuable tool for researchers in drug discovery and development, as well as for clinicians seeking to monitor disease progression and therapeutic efficacy. This application note provides a detailed protocol for a continuous spectrophotometric enzymatic assay for the detection of this compound, leveraging the activity of Sepiapterin Reductase.
Principle of the Assay
This assay is based on the enzymatic activity of Sepiapterin Reductase (SPR), an NADPH-dependent oxidoreductase that catalyzes the reduction of various carbonyl compounds, including pteridine derivatives.[4] In this coupled enzymatic assay, SPR utilizes this compound as a substrate, catalyzing its reduction. This reaction is coupled to the oxidation of nicotinamide adenine dinucleotide phosphate (NADPH) to NADP+.
The progress of the reaction is monitored by the decrease in absorbance at 340 nm, which is characteristic of NADPH consumption. The rate of this decrease in absorbance is directly proportional to the concentration of this compound in the sample, allowing for its quantitative determination.
The enzymatic reaction can be summarized as follows:
This compound + NADPH + H⁺ ---(Sepiapterin Reductase)---> Reduced pterin product + NADP⁺
Caption: Enzymatic reaction for this compound detection.
Materials and Reagents
Equipment
-
UV-Vis Spectrophotometer capable of reading at 340 nm (plate reader or cuvette-based)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
-
96-well UV-transparent microplates or quartz cuvettes
Reagents
-
Recombinant Human Sepiapterin Reductase (SPR) (or from another appropriate source)
-
This compound (substrate)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Potassium Phosphate buffer (50 mM, pH 7.0)
-
Nuclease-free water
-
Bovine Serum Albumin (BSA) (optional, for enzyme stabilization)
Experimental Protocols
Reagent Preparation
-
Potassium Phosphate Buffer (50 mM, pH 7.0): Prepare a 50 mM solution of potassium phosphate and adjust the pH to 7.0. This buffer will be used for all dilutions and as the reaction buffer.
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in the potassium phosphate buffer. Store in small aliquots at -20°C, protected from light.
-
NADPH Stock Solution (10 mM): Dissolve the appropriate amount of NADPH in the potassium phosphate buffer. The concentration should be accurately determined spectrophotometrically using an extinction coefficient of 6220 M⁻¹cm⁻¹ at 340 nm. Store in small aliquots at -20°C, protected from light.
-
Sepiapterin Reductase (SPR) Working Solution: Dilute the recombinant SPR to the desired concentration in cold potassium phosphate buffer. The optimal concentration should be determined empirically but a starting point of 1-5 µg/mL can be used. Prepare this solution fresh on the day of the experiment and keep it on ice. The addition of 0.1% BSA to the dilution buffer can help to stabilize the enzyme.
Assay Protocol (96-well plate format)
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, NADPH, and SPR. The final concentrations in the 200 µL reaction volume should be:
-
Potassium Phosphate Buffer: 50 mM, pH 7.0
-
NADPH: 100-200 µM
-
SPR: 0.1-1 µ g/well (to be optimized)
Note: The volume of the master mix should be sufficient for all wells to be tested, including controls.
-
-
Prepare Standard Curve and Samples:
-
Standards: Prepare a serial dilution of the this compound stock solution in the potassium phosphate buffer to create a standard curve. A typical concentration range would be from 0 to 100 µM.
-
Samples: Dilute the unknown samples to be tested in the potassium phosphate buffer to ensure that the this compound concentration falls within the range of the standard curve.
-
-
Set up the Assay Plate:
-
Add 180 µL of the reaction mixture to each well of the 96-well plate.
-
Add 20 µL of the this compound standards or unknown samples to the respective wells.
-
Controls:
-
No-Substrate Control: Add 20 µL of potassium phosphate buffer instead of the substrate. This will account for any background NADPH oxidation.
-
No-Enzyme Control: Prepare a reaction mixture without SPR and add 20 µL of the highest concentration of this compound. This will control for non-enzymatic degradation of NADPH.
-
-
-
Initiate and Monitor the Reaction:
-
Immediately after adding the substrate/sample, mix the contents of the wells by gentle shaking or pipetting.
-
Place the plate in the spectrophotometer and begin reading the absorbance at 340 nm.
-
Take kinetic readings every 30-60 seconds for a period of 10-20 minutes. The reaction should be linear during the initial phase.
-
Caption: Experimental workflow for the enzymatic assay.
Data Analysis and Interpretation
-
Calculate the Rate of Reaction: For each well, determine the rate of NADPH oxidation by calculating the change in absorbance at 340 nm per minute (ΔAbs/min). This should be calculated from the initial linear portion of the kinetic curve.
-
Correct for Background: Subtract the rate of the no-substrate control from the rates of all standards and samples.
-
Generate a Standard Curve: Plot the corrected reaction rates (ΔAbs/min) of the this compound standards as a function of their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.98 is desirable.
-
Determine the Concentration of Unknowns: Use the equation from the standard curve to calculate the concentration of this compound in the unknown samples based on their corrected reaction rates.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength for Detection | 340 nm | [5] |
| Extinction Coefficient of NADPH | 6220 M⁻¹cm⁻¹ | |
| Optimal pH | ~7.0 | General enzyme assay conditions |
| Typical Substrate Concentration Range | 0 - 100 µM | Empirically determined |
| Typical NADPH Concentration | 100 - 200 µM | [5] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background rate (no-substrate control) | - Enzyme instability- Contaminating enzymes in the sample | - Prepare fresh enzyme solution and keep on ice.- Add BSA to stabilize the enzyme.- Consider sample purification steps. |
| No or very low signal | - Inactive enzyme- Incorrect buffer pH- Inhibitors in the sample | - Use a new batch of enzyme.- Verify the pH of the reaction buffer.- Dilute the sample or use a sample clean-up method. |
| Non-linear reaction curves | - Substrate depletion- Product inhibition- Enzyme instability | - Use a lower concentration of enzyme or substrate.- Analyze only the initial linear phase of the reaction.- Ensure optimal reaction conditions for enzyme stability. |
| Variability between replicates | - Pipetting errors- Incomplete mixing | - Ensure accurate pipetting.- Mix the contents of the wells thoroughly after adding all components. |
Field-Proven Insights and Considerations
-
Substrate Specificity of SPR: While this protocol is designed for this compound, it is important to note that Sepiapterin Reductase can act on a variety of carbonyl-containing pteridine derivatives.[2][3] Therefore, if the sample contains other potential SPR substrates, the assay may not be specific for this compound. Chromatographic separation prior to the enzymatic assay may be necessary for complex biological samples.
-
Alternative Enzymes: In some biological systems, other enzymes such as carbonyl reductases and aldose reductases can also catalyze the reduction of pterin derivatives.[2] The presence of these enzymes in a sample could lead to an overestimation of this compound concentration.
-
Light Sensitivity: Pteridine compounds can be sensitive to light. It is recommended to perform the experiments under subdued lighting and store stock solutions in light-protected containers.
-
Assay Optimization: The concentrations of SPR, NADPH, and the incubation time may need to be optimized for different sample types and expected ranges of this compound concentrations to ensure the reaction remains in the linear range.
References
- 1. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the role of sepiapterin reductase in the biosynthesis of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sepiapterin reductase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. uniprot.org [uniprot.org]
synthesis and purification of 6-hydroxymethylpterin standard
Application Note & Protocol
Title: Synthesis and Purification of High-Purity 6-Hydroxymethylpterin: An Application Note and Detailed Protocol
Introduction
This compound is a crucial pteridine derivative that serves as a key intermediate in various biological pathways and as an essential standard in clinical and research analytics. Pteridines are a class of heterocyclic compounds that play significant roles as cofactors and precursors in the biosynthesis of essential molecules like folic acid. The availability of a high-purity this compound standard is paramount for accurate quantification in biological samples, for use as a starting material in further chemical synthesis, and for studying enzyme kinetics, such as the 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase (HPPK) enzyme system[1].
This application note provides a comprehensive, field-proven guide for the synthesis and subsequent purification of this compound. We present a reliable method starting from the reduction of 6-formylpterin, followed by detailed protocols for purification via recrystallization to obtain a product suitable for most research applications. An outline for further purification using column chromatography is also discussed for applications requiring the highest degree of purity. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.
Synthesis of this compound from 6-Formylpterin
Principle of the Reaction
The synthesis is achieved through the chemical reduction of the aldehyde group at the 6-position of the pterin ring. Sodium borohydride (NaBH₄) is employed as the reducing agent, which selectively reduces the aldehyde to a primary alcohol. The reaction is performed under controlled pH conditions (pH ~9.0) to ensure the stability of the starting material and to manage the reactivity of the NaBH₄[2]. Maintaining a basic pH prevents the degradation of 6-formylpterin and controls the rate of reduction, minimizing the formation of by-products[2].
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Specification | Typical Quantity (for 7.9 g scale) |
| 6-Formylpterin | >98% Purity | 7.9 g |
| Sodium Hydroxide (NaOH) | 50% (w/v) aqueous solution | ~8.8 g |
| Hydrochloric Acid (HCl) | 1:1 (v/v) and 0.5 N solutions | As needed for pH adjustment |
| Sodium Borohydride (NaBH₄) | ≥98%, granular | 2.8 g |
| Activated Carbon | Decolorizing grade | 1.0 g (for purification) |
| Deionized Water | Type I or II | ~3 L |
| Nitrogen Gas (N₂) | High purity | For inert atmosphere |
| pH meter or pH strips | Calibrated, range 1-14 | - |
| Vacuum filtration apparatus | Buchner funnel, filter flask | - |
| Vacuum Desiccator | With desiccant (e.g., NaOH pellets) | - |
Detailed Synthesis Protocol
-
Dissolution of Starting Material: In a suitable reaction vessel (e.g., a 2 L beaker), suspend 7.9 g of 6-formylpterin in 1.4 L of deionized water[2].
-
Initial pH Adjustment: While stirring, add 50% NaOH solution dropwise until all the solid dissolves. The solution will become basic. Immediately afterward, carefully add 1:1 HCl to cause a slight re-precipitation, then add 0.5 N HCl dropwise to bring the final pH to 9.0[2]. This precise pH control is critical for the subsequent reduction step.
-
Inert Atmosphere: Begin bubbling nitrogen gas through the suspension. This serves two purposes: it removes dissolved oxygen which can cause side reactions, and it safely vents the hydrogen gas that will be produced during the reduction[2].
-
Reduction with NaBH₄:
-
Causality: Sodium borohydride is a potent reducing agent. Adding it slowly in portions prevents an uncontrolled reaction and excessive hydrogen evolution. Maintaining the pH at ~9.0 throughout the addition is essential to prevent the formation of unwanted dihydropterin by-products, which can occur at lower pH values[2].
-
Procedure: Slowly add 2.8 g of NaBH₄ to the suspension in 3-4 portions over approximately 5 hours. Monitor the pH continuously and add 1:1 HCl as needed to keep it stable at 9.0[2].
-
-
Overnight Reaction: Continue stirring the suspension overnight under a gentle stream of nitrogen to ensure the reaction goes to completion[2].
-
Precipitation of Product: Carefully lower the pH of the suspension to 6.0 by adding 1:1 HCl. This protonates the pterin molecule, reducing its solubility and causing the desired this compound product to precipitate out of the solution. Let the mixture stand for at least three hours to allow for complete precipitation[2].
-
Isolation of Crude Product:
-
Separate the bulk of the supernatant by careful decantation or suction.
-
Filter the remaining suspension through a Buchner funnel.
-
Wash the collected filter cake with approximately 100 mL of cold deionized water to remove residual salts[2].
-
Dry the crude product in a vacuum desiccator over NaOH pellets to yield the crude this compound[2].
-
Purification of this compound
The crude product from the synthesis contains residual salts and potentially minor side products. Recrystallization is a highly effective method for significantly increasing the purity of the compound.
Method 1: Purification by Recrystallization
-
Principle: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a specific solvent at different temperatures[3]. The ideal solvent will dissolve the compound completely at a high temperature but poorly at a low temperature. Impurities are either insoluble at high temperatures (and can be filtered off) or remain soluble at low temperatures (and stay in the mother liquor)[4]. In this case, we use a pH-mediated solubility change in water.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Detailed Recrystallization Protocol
-
Dissolution: Transfer the dried, crude this compound to a large flask and add approximately 1.3 L of deionized water (for a 3.5 g crude scale)[2].
-
pH Adjustment for Dissolution: Add 50% NaOH solution dropwise while stirring until the pH reaches 12.0. The compound will dissolve completely, forming a reddish solution[2].
-
Decolorization:
-
Hot Filtration: Filter the hot solution through a Buchner funnel or a fluted filter paper to remove the activated carbon and any other insoluble impurities[6]. This step should be performed quickly to prevent premature crystallization of the product.
-
Crystallization:
-
Transfer the clear, hot filtrate to a clean flask. While stirring vigorously, add 1:1 HCl, and then slowly add 0.5 N HCl to adjust the pH to approximately 5.5[2].
-
Causality: To obtain larger, purer crystals and prevent the formation of a fine, difficult-to-filter powder, the solution is briefly refluxed. This process of heating and slow cooling anneals the crystal lattice, excluding impurities more effectively[2].
-
Procedure: Heat the solution to reflux for 10 minutes, then allow it to cool slowly to room temperature, and finally let it stand overnight to ensure maximum crystal formation[2].
-
-
Isolation of Pure Product:
-
Collect the precipitated crystals by vacuum filtration[6].
-
Wash the crystals on the filter with a small amount of cold deionized water.
-
Dry the final product thoroughly in a vacuum desiccator over a fresh desiccant.
-
Method 2: Purification by Column Chromatography
For applications demanding ultra-high purity, such as the development of a primary reference standard, column chromatography can be employed. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase[7]. Pterins have been successfully purified using ion-exchange chromatography (e.g., Dowex)[8] and reversed-phase HPLC[9][10].
A general approach would involve dissolving the recrystallized material in a minimal amount of basic aqueous solution and loading it onto a suitable column (e.g., silica gel, C18, or an ion-exchange resin)[11]. Elution would be carried out with an appropriate solvent system, and fractions would be collected and analyzed by HPLC to pool the purest fractions containing the desired product.
Quality Control and Characterization
To validate the success of the synthesis and purification, the final product must be rigorously analyzed for identity, purity, and stability.
| Parameter | Method | Recommended Specification |
| Appearance | Visual Inspection | Light yellow powder/crystals |
| Identity | Mass Spectrometry (MS) / NMR | Conforms to the theoretical mass (193.16 g/mol ) and structure of this compound[12]. |
| Purity | HPLC-UV (e.g., C18 column)[13] | ≥98% (Recrystallized), ≥99.5% (Chromatography) |
| Residual Solvent | Gas Chromatography (GC) or ¹H NMR | Conforms to ICH guidelines |
Storage and Stability
Pteridine derivatives can be sensitive to light, temperature, and oxidation. Based on data for related compounds, this compound should be handled with care to ensure its long-term stability[14].
-
Storage: Store the solid material in amber vials to protect it from light[8]. For long-term stability, store at –20°C or colder[14].
-
Handling: The compound may be hygroscopic. Handle in a dry environment and keep containers tightly sealed. Solutions should be prepared fresh and protected from light.
Conclusion
This application note provides a validated and robust protocol for the synthesis and purification of this compound. The reduction of 6-formylpterin followed by a carefully controlled recrystallization yields a product of high purity suitable for use as an analytical standard in research and development. By understanding the chemical principles behind each step, scientists can confidently reproduce this protocol and obtain a reliable source of this important pteridine compound.
References
- 1. Purification and partial characterization of 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase and 7,8-dihydropteroate synthase from Escherichia coli MC4100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. schircks.ch [schircks.ch]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. schircks.ch [schircks.ch]
- 9. High-performance liquid chromatography with column switching for the analysis of biogenic amine metabolites and pterins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of pterins in urine by high-performance liquid chromatography on C18 columns conditioned with cetyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | CAS Number 712-29-8 [klivon.com]
- 13. dovepress.com [dovepress.com]
- 14. schircks.ch [schircks.ch]
Measuring 6-Hydroxymethylpterin in Cerebrospinal Fluid: A Guide for Neurochemical Research
Introduction: The Significance of Pterins in Neurological Health
In the intricate landscape of neurochemistry, the analysis of specific biomarkers in cerebrospinal fluid (CSF) provides a critical window into the metabolic processes of the central nervous system (CNS).[1][2] Among these, pterins, a class of heterocyclic compounds, are pivotal. This guide focuses on 6-hydroxymethylpterin and its related analytes, which are essential for the diagnosis and monitoring of certain inherited metabolic disorders affecting neurotransmitter synthesis.[3][4]
Specifically, the measurement of pterins like neopterin and biopterin in CSF is mandatory for the etiological diagnosis of inborn errors of dopamine and serotonin metabolism.[3][5] These conditions, if not identified and treated early, can lead to severe and irreversible neurological damage.[3][4][6] this compound, while not as commonly measured as neopterin and biopterin, is a key intermediate in the tetrahydrobiopterin (BH4) biosynthesis and regeneration pathway. BH4 is an indispensable cofactor for several aromatic amino acid hydroxylases that are rate-limiting in the synthesis of dopamine, norepinephrine, epinephrine, and serotonin.[4][7][8]
Disruptions in this pathway, such as in Dihydropteridine Reductase (DHPR) deficiency, lead to a characteristic accumulation of certain pterins in the CSF.[8][9][10][11][12] Therefore, accurate quantification of the complete pterin profile, including this compound, is crucial for differential diagnosis.[13][14] This document provides a comprehensive overview of the analytical methodologies, detailed protocols, and critical considerations for the robust measurement of this compound and other key pterins in CSF.
Biochemical Context: The Tetrahydrobiopterin Pathway
To appreciate the significance of measuring this compound, it is essential to understand its place within the broader context of tetrahydrobiopterin (BH4) metabolism.
Caption: Simplified schematic of the tetrahydrobiopterin (BH4) biosynthesis and regeneration pathway.
As illustrated, a deficiency in the DHPR enzyme leads to an inability to regenerate BH4 from quinonoid dihydrobiopterin (qBH2). This results in a buildup of BH2 and a functional deficiency of BH4, despite ongoing synthesis. The accumulation of various pterin species provides a distinct diagnostic profile for DHPR deficiency and other related disorders.[9][10]
Analytical Methodologies: A Comparative Overview
The quantification of pterins in CSF is technically demanding due to their low concentrations and the instability of the reduced forms.[3][15] Historically, High-Performance Liquid Chromatography (HPLC) with fluorescence detection has been the gold standard.[16][17] More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, offering high sensitivity and specificity.[3][5][13][14]
| Feature | HPLC with Fluorescence Detection (HPLC-FD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation by HPLC followed by detection of native fluorescence of oxidized pterins or after post-column oxidation of reduced forms.[18] | Separation by LC followed by mass-based detection of precursor and product ions, providing high specificity.[13][14] |
| Sensitivity | Generally very high, especially for fluorescent oxidized pterins.[2] | Excellent, capable of detecting picomolar to nanomolar concentrations.[13][14] |
| Specificity | Good, but can be susceptible to interference from co-eluting fluorescent compounds. | Very high, based on specific mass transitions for each analyte and its internal standard.[13][14] |
| Sample Prep | May require an offline oxidation step to convert non-fluorescent reduced pterins to their fluorescent oxidized forms.[3] | Typically involves protein precipitation and dilution. Stable isotope-labeled internal standards are crucial.[9] |
| Multiplexing | Can measure multiple pterins in a single run, but may require different detection settings.[7][18] | Highly amenable to multiplexing, allowing for the simultaneous measurement of a panel of pterins.[13][14] |
| Throughput | Can be lower due to longer run times and potential for multiple injections (pre- and post-oxidation). | Generally higher throughput due to faster run times and direct measurement.[13][14] |
While both techniques are valid, LC-MS/MS is increasingly favored for its superior specificity and ease of multiplexing, which allows for a more comprehensive evaluation of the pterin pathway in a single analysis.[3][5][13][14]
Pre-analytical Considerations and Sample Handling: The Foundation of Reliable Data
The integrity of CSF pterin analysis begins long before the sample reaches the instrument. Due to the susceptibility of reduced pterins to oxidation, meticulous pre-analytical handling is paramount.[15]
Caption: Critical pre-analytical workflow for CSF pterin analysis.
Key Protocol Steps & Rationale:
-
CSF Collection: It is advisable to discard the initial 0.5–1 mL of CSF to minimize contamination from the puncture site.[19] For pterin analysis, specific collection tubes containing antioxidants like dithiothreitol (DTT) and diethylenetriaminepentaacetic acid (DETAPAC) are essential to preserve the reduced forms of pterins.[9][20]
-
Handling Blood Contamination: Blood contamination can lead to the rapid oxidation of pterins due to the presence of hemoglobin.[9][10] If a sample is visibly blood-stained, it must be centrifuged immediately at 4°C to remove red blood cells, and the clear supernatant should be transferred to a new tube before freezing.[9][10][19][21]
-
Freezing and Storage: Samples should be frozen on dry ice or in liquid nitrogen immediately after collection and aliquoting to halt enzymatic activity and chemical degradation.[10][19][20] Long-term storage must be at -80°C to ensure the stability of the analytes.[7][9] Studies have shown that pterins in CSF are stable for at least 24 months when stored at -80°C.[7]
Detailed Protocol: LC-MS/MS Quantification of Pterins in CSF
This protocol provides a representative method for the simultaneous quantification of this compound and other key pterins in CSF using LC-MS/MS. This method is adapted from established procedures and emphasizes the use of stable isotope-labeled internal standards for accurate quantification.[9][14]
I. Materials and Reagents
-
Pterin standards: this compound, neopterin, biopterin, sepiapterin, 7,8-dihydrobiopterin (BH2), and (6R)-5,6,7,8-tetrahydrobiopterin (BH4).
-
Stable isotope-labeled internal standards (e.g., ¹⁵N-labeled analogs).
-
LC-MS grade water, methanol, and formic acid.
-
Dithiothreitol (DTT).
-
Ammonium acetate.
-
CSF samples, quality controls (in-house prepared pools), and calibrators.[10][22]
II. Preparation of Standards, Calibrators, and QCs
-
Stock Solutions (1 mmol/L): Prepare individual stock solutions of each pterin and internal standard in LC-MS grade water containing 0.2% DTT. Store at -80°C.
-
Working Standard Mixture: Combine the individual stock solutions and serially dilute with water containing 0.2% DTT to create a calibration curve ranging from approximately 3 to 200 nmol/L.[9][14]
-
Internal Standard Working Solution: Prepare a solution of the stable isotope-labeled internal standards in water with 0.2% DTT at a final concentration of around 100 nmol/L each.[9]
-
Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples by spiking a pooled CSF matrix with known amounts of the pterin standards.
III. Sample Preparation
-
Thaw CSF samples, calibrators, and QCs on ice.
-
In a microcentrifuge tube, combine 210 µL of the internal standard working solution with 30 µL of the sample, calibrator, or QC.[9]
-
Vortex briefly to mix.
-
Transfer the mixture to an autosampler vial or microtiter plate for analysis.
IV. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column suitable for the separation of polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the pterins of interest within a reasonable run time (e.g., 10 minutes).[14]
-
MS/MS Detection: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). Optimize precursor-to-product ion transitions for each analyte and internal standard.
V. Data Analysis and Quality Control
-
Quantification: Generate a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration. Determine the concentration of the unknown samples from this curve.
-
Quality Control: Analyze QC samples at the beginning and end of each analytical run, and interspersed throughout. The results of the QCs must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value) for the run to be considered valid.[22] The coefficient of variation for internal quality controls should ideally be less than 20%.[22]
-
System Suitability: Monitor retention times, peak shapes, and signal intensities to ensure consistent instrument performance.
Interpretation of Results
The interpretation of pterin profiles in CSF must be done in the context of the patient's age, as concentrations of many of these metabolites show a negative correlation with age.[16] Age-specific reference ranges are therefore essential for accurate diagnosis.[20]
| Condition | Neopterin | Biopterin (Total) | Dihydrobiopterin (BH2) | Sepiapterin |
| GTPCH Deficiency | Low | Low | Low | Undetectable |
| PTPS Deficiency | High | Low | Low | Undetectable |
| DHPR Deficiency | Normal to High | High | Markedly High | Undetectable |
| SR Deficiency | Normal | Normal to High | High | Markedly High |
This table provides a simplified overview of expected pterin patterns in various disorders. Actual results should be interpreted by a qualified clinical professional.[9][10]
A hallmark of DHPR deficiency is a significant elevation of BH2 in the CSF.[9][10] The comprehensive analysis of the entire pterin panel by LC-MS/MS allows for clear differentiation between DHPR deficiency and other pterin defects.[13][14]
Conclusion
The measurement of this compound and its associated metabolites in cerebrospinal fluid is a specialized but powerful tool in the field of neurochemical diagnostics. The transition from traditional HPLC-FD methods to more specific and robust LC-MS/MS platforms has enhanced the ability to accurately diagnose and differentiate complex inborn errors of metabolism.[3][5] Success in this analytical endeavor is critically dependent on a holistic approach that encompasses a thorough understanding of the underlying biochemistry, stringent pre-analytical sample handling, and a well-validated, quality-controlled analytical method. This guide provides the foundational knowledge and practical protocols to empower researchers and clinicians to generate high-quality, reliable data, ultimately leading to improved patient outcomes.
References
- 1. Cerebrospinal fluid metabolomics: detection of neuroinflammation in human central nervous system disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway [ouci.dntb.gov.ua]
- 6. Screening for tetrahydrobiopterin deficiencies using dried blood spots on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydropteridine Reductase Deficiency and Treatment with Tetrahydrobiopterin: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Utility of CSF for the Diagnosis of Primary and Secondary Monoamine Neurotransmitter Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydropteridine reductase deficiency - Wikipedia [en.wikipedia.org]
- 12. Orphanet: Dihydropteridine reductase deficiency [orpha.net]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC with electrochemical and fluorescence detection procedures for the diagnosis of inborn errors of biogenic amines and pterins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cerebrospinal fluid monoamines, pterins, and folate in patients with mitochondrial diseases: systematic review and hospital experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Cerebrospinal Fluid Metabolomics: Best Study Practices - Creative Proteomics [creative-proteomics.com]
- 20. uhnm.nhs.uk [uhnm.nhs.uk]
- 21. rch.org.au [rch.org.au]
- 22. Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fluorescent Detection of 6-Hydroxymethylpterin
Introduction
Pterins are a class of heterocyclic compounds derived from the 2-amino-4-hydroxypteridine ring structure. They are involved in numerous critical biological pathways, acting as cofactors for enzymes, pigments, and signaling molecules. 6-hydroxymethylpterin is a key intermediate in the biosynthesis of folic acid and biopterin. Its quantification in biological matrices such as urine and serum is of significant interest as it can serve as a potential biomarker for various metabolic disorders and diseases, including cancer and hyperphenylalaninemia.[1][2]
This application note provides a detailed protocol for the sensitive detection of this compound using its intrinsic fluorescence. Oxidized pterins are highly fluorescent, providing a robust method for their quantification.[3] The protocol covers sample preparation from biological fluids, instrument setup, data acquisition, and analysis, tailored for researchers in biochemistry, clinical diagnostics, and drug development.
Scientific Principles
The Phenomenon of Fluorescence
Fluorescence is a photoluminescent process where a molecule, known as a fluorophore, absorbs a photon of light, exciting it to a higher electronic state. The molecule quickly relaxes to the lowest vibrational level of this excited state and then returns to the ground state by emitting a photon.[4][5] The emitted photon has lower energy (longer wavelength) than the absorbed photon, and this difference in wavelength is termed the Stokes shift.[5] The intensity of the emitted light is proportional to the concentration of the fluorophore, forming the basis of quantitative analysis.
Fluorescent Properties of Pterins
Pterins, in their fully oxidized state, are naturally fluorescent.[3][6] The fluorescence characteristics, including the excitation and emission maxima and the fluorescence quantum yield (the efficiency of the fluorescence process), are highly dependent on environmental factors, particularly pH.[7][8][9]
Most pterins, including this compound, exhibit maximal fluorescence intensity in acidic conditions.[8][9] In aqueous solutions, pterins can exist in acid-base equilibrium. The acid form generally has a higher fluorescence quantum yield compared to the basic form.[7][8][9] Therefore, controlling the pH of the sample solution is a critical step for achieving high sensitivity and reproducibility. For many pterins, excitation is typically performed around 350-370 nm, with emission maxima observed in the 440-460 nm range.[10]
Workflow Overview
The following diagram outlines the complete experimental workflow from sample collection to final data analysis.
Caption: Overall workflow for the fluorescent detection of this compound.
Materials and Instrumentation
Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
L-Ascorbic acid
-
Methanol (HPLC Grade)
-
Phosphoric Acid
-
Ultrapure water (18.2 MΩ·cm)
-
Phosphate Buffered Saline (PBS), pH 7.4
Instrumentation
-
Spectrofluorometer or a microplate reader with fluorescence detection capability.
-
UV-Vis Spectrophotometer for standard concentration verification.
-
pH meter.
-
Vortex mixer.
-
Centrifuge.
-
Analytical balance.
-
Calibrated micropipettes.
-
Amber glass vials or light-blocking microcentrifuge tubes.[10]
-
Quartz cuvettes or black-walled, clear-bottom 96-well microplates.
Detailed Experimental Protocols
Standard Solution Preparation
Rationale: Accurate standard solutions are fundamental for quantitative analysis. Stock solutions are prepared in a solvent that ensures stability and then diluted to create a calibration curve that covers the expected concentration range of the unknown samples.
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 0.1 M NaOH. Pterins have low solubility in neutral water but dissolve in dilute base.[3] Mix thoroughly.
-
Working Stock Solution (10 µg/mL): Dilute 10 µL of the 1 mg/mL stock solution into 990 µL of ultrapure water.
-
Protection from Light: All pterin solutions are light-sensitive and should be prepared and stored in amber vials or tubes wrapped in aluminum foil to prevent photodegradation.[11][12]
-
Storage: Store stock solutions at -20°C or colder for long-term stability.
Sample Collection and Preparation (Urine)
Rationale: Biological samples contain reduced, unstable forms of pterins and various interfering substances.[13] An oxidation step is required to convert all pterins to their stable, fluorescent oxidized forms.[3][10] Subsequent steps remove particulates and adjust the pH for optimal fluorescence.
-
Collection: Collect urine samples in sterile containers. Samples must be protected from light immediately by wrapping the container in foil.[11][12] Process immediately or freeze at -20°C or lower.
-
Centrifugation: Thaw frozen samples and centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Oxidation: Transfer 500 µL of the urine supernatant to a fresh light-protected tube. Add 110 µL of an acidic iodine solution (0.5% I₂ and 1% KI in 0.1 M HCl).[3]
-
Incubation: Vortex the mixture and incubate for 45 minutes at room temperature in the dark.[3] This step ensures the complete oxidation of reduced pterins to their fluorescent forms.
-
Quenching: Stop the oxidation reaction by adding 100 µL of 1% L-ascorbic acid solution. The solution should turn from brown to colorless. Vortex to mix.
-
Dilution and pH Adjustment: Dilute the sample 1:10 (or as needed based on expected concentration) in 0.1 M HCl to bring the final pH into the acidic range optimal for fluorescence.
Fluorescence Measurement
Rationale: Instrument settings must be optimized to maximize the signal from the target analyte while minimizing background noise. A standard curve is measured to establish the relationship between fluorescence intensity and concentration.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength to 365 nm and the emission wavelength to 450 nm .[10] These are typical wavelengths for pterins; however, it is recommended to perform an excitation/emission scan on a standard to determine the precise maxima for your specific instrument.
-
Set the excitation and emission slit widths (e.g., 5-10 nm) to balance signal intensity and spectral resolution.
-
-
Calibration Curve:
-
Prepare a series of standards from the 10 µg/mL working stock by serial dilution in the same final buffer as the samples (e.g., 0.1 M HCl). A typical concentration range might be 0, 10, 25, 50, 100, 250, and 500 ng/mL.
-
Transfer the standards and a blank (0.1 M HCl) to your measurement vessel (cuvette or microplate).
-
Measure the fluorescence intensity for the blank and each standard.
-
-
Sample Measurement:
-
Transfer the prepared biological samples to the measurement vessel.
-
Measure the fluorescence intensity of each sample. Perform measurements in triplicate for statistical robustness.
-
Data Analysis and Interpretation
Generating the Standard Curve
-
Blank Subtraction: Subtract the average fluorescence intensity of the blank from the average intensity of each standard and sample.
-
Plotting: Plot the blank-subtracted fluorescence intensity (Y-axis) against the known concentration of the this compound standards (X-axis).
-
Linear Regression: Perform a linear regression analysis on the standard curve data. The resulting equation will be in the form y = mx + c , where 'y' is the intensity, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The coefficient of determination (R²) should be ≥ 0.99 for a valid curve.
Calculating Sample Concentration
Use the regression equation to calculate the concentration of this compound in your unknown samples:
Concentration (x) = (y - c) / m
Where 'y' is the blank-subtracted fluorescence intensity of the sample. Remember to multiply this value by the dilution factor used during sample preparation to get the final concentration in the original sample.
Data Presentation
| Parameter | Value |
| Excitation Wavelength | 365 nm |
| Emission Wavelength | 450 nm |
| Standard Curve R² | > 0.99 |
| Limit of Detection (LOD) | ~0.04 ng/mL[1][14] |
| Limit of Quantification (LOQ) | ~0.1 ng/mL[14] |
Note: LOD and LOQ values are method-dependent and should be experimentally determined.
Method Validation and Troubleshooting
Rationale: A robust protocol must include measures for quality control and a guide for resolving common issues.
Quality Control
-
Spike Recovery: To check for matrix effects, spike a known amount of this compound standard into a sample and calculate the recovery percentage. Recovery should typically be within 85-115%.
-
Controls: Run a negative control (a matrix known to be free of the analyte) and a positive control (a sample with a known concentration of the analyte) with each batch of samples.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low Signal | Instrument settings not optimal. | Optimize excitation/emission wavelengths and slit widths. Ensure lamp is warmed up. |
| Degradation of standard or sample. | Prepare fresh standards. Ensure samples were protected from light and stored correctly. | |
| Incorrect pH. | Verify the pH of the final solution is in the optimal acidic range. | |
| High Background | Contaminated buffer or solvent. | Use high-purity reagents. Check for solvent Raman scatter.[15] |
| Autofluorescence from the sample matrix. | Perform a sample blank (sample processed without the oxidation step if applicable) to assess background. Consider further sample cleanup (e.g., solid-phase extraction). | |
| Poor Linearity (R² < 0.99) | Inaccurate pipetting. | Calibrate and use pipettes correctly. |
| Inner filter effect at high concentrations. | Dilute standards and samples to ensure absorbance at the excitation wavelength is low (< 0.1).[16] | |
| Standard degradation. | Prepare fresh standards for each experiment. |
Decision Tree for Troubleshooting
Caption: A decision tree for troubleshooting common issues.
Conclusion
This application note details a robust and sensitive method for the quantification of this compound using fluorescence spectroscopy. The protocol emphasizes critical steps such as sample handling, pH control, and the necessity of complete oxidation to achieve accurate and reproducible results. By following the outlined procedures for standard preparation, sample processing, and data analysis, researchers can reliably measure this compound concentrations in complex biological matrices. The provided troubleshooting guide serves as a practical tool to overcome common experimental challenges, ensuring high-quality data generation for clinical and research applications.
References
- 1. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnosis of variants of hyperphenylalaninemia by determination of pterins in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. erndim.org [erndim.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 8. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Test Guide Mobile [testguide.adhb.govt.nz]
- 12. chl.co.nz [chl.co.nz]
- 13. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.uci.edu [chem.uci.edu]
- 16. s4science.at [s4science.at]
Application Note & Protocol: Robust Solid-Phase Extraction of 6-Hydroxymethylpterin from Human Plasma
Abstract
This application note presents a detailed and robust protocol for the selective extraction of 6-hydroxymethylpterin from human plasma using solid-phase extraction (SPE). This compound is a key pteridine metabolite, and its accurate quantification in biological matrices is crucial for various research areas, including the study of metabolic disorders and as a potential biomarker.[1][2] Due to the polar nature of pteridines and the complexity of the plasma matrix, an efficient sample preparation method is paramount for reliable downstream analysis by techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[2][3] This protocol leverages a mixed-mode cation exchange SPE strategy to achieve high recovery and excellent sample cleanup, effectively removing plasma proteins and phospholipids that can interfere with analysis.[4]
Introduction: The Rationale for Selective Extraction
Pteridines are a class of heterocyclic compounds that play vital roles as cofactors in numerous enzymatic reactions.[1] this compound is an important intermediate in these pathways, and its circulating levels in plasma can be indicative of certain physiological or pathological states. The inherent polarity of pteridines makes their extraction from complex biological fluids like plasma a significant analytical challenge.[2] Direct injection of plasma into analytical instruments is not feasible due to the high protein content, which can cause column fouling and ion suppression in mass spectrometry.[5]
Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by partitioning the analyte of interest between a solid sorbent and the liquid sample matrix.[6][7] For polar and ionizable compounds like this compound, a mixed-mode SPE approach, which combines reversed-phase and ion-exchange retention mechanisms, offers superior selectivity and cleanup compared to single-mode SPE.[8] This protocol utilizes a mixed-mode cation exchange (MCX) sorbent. The underlying principle is to acidify the plasma sample, ensuring that the basic this compound molecule is protonated and thus positively charged. This allows it to be strongly retained by the cation exchange functional groups on the SPE sorbent, while plasma proteins and other interferences are washed away. The analyte is then selectively eluted using a basic organic solvent that neutralizes the charge on the molecule, disrupting the ionic interaction with the sorbent.[9]
Materials and Reagents
| Material/Reagent | Grade/Specification | Supplier Example |
| This compound standard | ≥98% purity | Commercially available |
| Human Plasma (with anticoagulant) | Research Grade | Commercially available |
| Mixed-Mode Cation Exchange SPE Cartridges | e.g., Oasis MCX, 30 mg/1 mL | Waters |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Formic Acid (HCOOH) | LC-MS Grade | Sigma-Aldrich |
| Phosphoric Acid (H₃PO₄) | ACS Grade | Sigma-Aldrich |
| Ammonium Hydroxide (NH₄OH), 28-30% | ACS Grade | Fisher Scientific |
| Deionized Water | >18 MΩ·cm | In-house system |
| Centrifuge | Capable of 3000 x g | Standard laboratory equipment |
| SPE Vacuum Manifold | 12 or 24-port | Supelco |
Experimental Protocol
This protocol is optimized for the extraction of this compound from 200 µL of human plasma.
Sample Pre-treatment
The objective of this step is to precipitate proteins and to adjust the pH to ensure the analyte is in its cationic form for optimal retention on the SPE sorbent.
-
Thaw frozen plasma samples on ice until completely liquefied.
-
Vortex the plasma sample for 10 seconds to ensure homogeneity.
-
In a microcentrifuge tube, add 200 µL of plasma.
-
Add 200 µL of 4% (v/v) phosphoric acid in water.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 3000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
Solid-Phase Extraction Workflow
The following steps should be performed using an SPE vacuum manifold.
Workflow Diagram:
Caption: Solid-Phase Extraction Workflow for this compound.
Step-by-Step Procedure:
-
Conditioning:
-
Place the Oasis MCX cartridges onto the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge. This step wets the sorbent and activates the reversed-phase retention mechanism. Do not apply high vacuum; allow the solvent to drip through by gravity or with minimal vacuum.
-
-
Equilibration:
-
Pass 1 mL of deionized water through each cartridge. This step removes the methanol and prepares the sorbent for the aqueous sample. Ensure the sorbent does not dry out before sample loading.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated plasma sample (from step 3.1.7) onto the conditioned and equilibrated cartridge.
-
Apply a low vacuum to slowly draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min. A slow loading rate is critical for efficient binding of the analyte to the sorbent.
-
-
Wash 1 (Aqueous Wash):
-
Pass 1 mL of 2% (v/v) formic acid in water through the cartridge. This step removes polar, unretained matrix components without eluting the positively charged this compound.
-
-
Wash 2 (Organic Wash):
-
Pass 1 mL of methanol through the cartridge. This step removes less polar, non-specifically bound interferences, particularly phospholipids, that are retained by the reversed-phase mechanism of the sorbent.[4]
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the this compound by passing 1 mL of 5% (v/v) ammonium hydroxide in a 50:50 (v/v) mixture of acetonitrile and methanol. The basic pH of the elution solvent neutralizes the positive charge on the this compound, disrupting its ionic interaction with the sorbent and allowing it to be eluted.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase of your analytical method (e.g., 98:2 water:acetonitrile with 0.1% formic acid) for subsequent analysis.
-
Expected Performance
This mixed-mode SPE protocol is designed to provide high, reproducible recovery of this compound while significantly reducing matrix effects.
| Parameter | Expected Outcome | Rationale |
| Analyte Recovery | > 85% | Strong retention by dual (ion-exchange and reversed-phase) mechanisms minimizes analyte breakthrough during loading and washing steps. |
| Reproducibility | < 10% RSD | The robust nature of the SPE protocol and defined steps lead to high consistency between samples. |
| Matrix Effects | Minimal | The targeted wash steps effectively remove a wide range of interferences, including salts, proteins, and phospholipids, leading to reduced ion suppression/enhancement in LC-MS analysis.[4][9] |
| Sample Throughput | High | The protocol is amenable to processing multiple samples simultaneously using a 96-well plate format.[10] |
Troubleshooting and Key Considerations
-
Analyte Stability: Pteridines can be sensitive to light and oxidation.[2][11] It is advisable to perform sample preparation under reduced light conditions and to analyze the samples promptly after extraction.
-
Incomplete Protein Precipitation: If the supernatant after centrifugation is cloudy, this indicates incomplete protein removal. Ensure proper mixing with the acid and adequate centrifugation time/speed.
-
Low Recovery:
-
Ensure the pH of the loading solution is sufficiently low to protonate the analyte.
-
Check that the loading flow rate is not too high.
-
Confirm that the elution solvent is sufficiently basic to neutralize the analyte for elution.
-
-
High Matrix Effects:
-
Ensure the wash steps are performed correctly and with the specified volumes.
-
Drying the sorbent completely after the organic wash and before elution can sometimes improve cleanup for certain analytes.
-
Conclusion
This application note provides a comprehensive and reliable method for the solid-phase extraction of this compound from human plasma. By employing a mixed-mode cation exchange strategy, this protocol achieves excellent analyte recovery and removal of endogenous interferences, making it an ideal sample preparation technique for sensitive and accurate downstream quantitative analysis. The self-validating principles of pH-driven retention and elution ensure a highly selective and robust workflow suitable for both research and high-throughput clinical applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. lcms.cz [lcms.cz]
- 11. ovid.com [ovid.com]
Application Notes & Protocols for the Use of 6-Hydroxymethylpterin in Microbiological Research
Introduction: Unveiling the Role of a Key Metabolic Intermediate
In the intricate world of microbial metabolism, the folate biosynthesis pathway stands as a cornerstone, essential for the production of nucleotides and certain amino acids. Its indispensability to most microorganisms, coupled with its absence in mammals (who obtain folates from their diet), makes it a prime target for antimicrobial drug development[1][2]. Within this critical pathway lies 6-hydroxymethylpterin (6-HMP), a pivotal, yet often overlooked, intermediate. This guide provides an in-depth exploration of 6-HMP's significance and furnishes detailed protocols for its application in microbiological research, offering insights for researchers, scientists, and drug development professionals.
This compound, or more accurately its reduced form, 6-hydroxymethyl-7,8-dihydropterin (HMDP), is the product of the enzymatic reaction catalyzed by dihydroneopterin aldolase (DHNA)[1][2][3]. This enzyme facilitates the conversion of 7,8-dihydroneopterin (DHNP) into HMDP and glycolaldehyde[3][4]. The subsequent phosphorylation of HMDP by 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) is a crucial step leading to the synthesis of dihydrofolate[4]. Given its central position, the study of 6-HMP and the enzymes that interact with it provides a powerful lens through which to investigate microbial physiology and identify novel antimicrobial strategies.
Biochemical Significance and Applications
The utility of this compound in a research context is multifaceted, stemming from its role as a direct product of the DHNA-catalyzed reaction. This allows for its use in several key applications:
-
Enzyme Kinetics and Characterization: As the product of the DHNA reaction, the rate of 6-HMP formation is a direct measure of DHNA activity. This is fundamental for characterizing the enzyme from various microbial sources and understanding its kinetic properties.
-
High-Throughput Screening (HTS) for Antimicrobial Inhibitors: The DHNA-catalyzed reaction is an excellent target for HTS campaigns aimed at discovering novel antimicrobial compounds. By monitoring the formation of 6-HMP, vast libraries of small molecules can be rapidly screened for inhibitory activity against DHNA[5][6].
-
Potential Biomarker for Infectious Diseases: Pteridine levels, particularly neopterin (a precursor to 6-HMP), are known to be elevated during cellular immune responses to viral and some bacterial infections. While less studied, the quantification of 6-HMP in biological fluids could offer a more specific biomarker for infections where the folate pathway is highly active.
Below, we provide detailed protocols and application notes for these key areas of research.
Application Note 1: Quantification of Dihydroneopterin Aldolase (DHNA) Activity
Principle: The activity of DHNA is determined by measuring the rate of formation of its product, 6-hydroxymethyl-7,8-dihydropterin (HMDP), from the substrate 7,8-dihydroneopterin (DHNP). Due to the instability of dihydropterins, the reaction products are oxidized to their more stable aromatic forms (this compound) for quantification by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection[1][2][7].
Protocol 1: Standard DHNA Activity Assay
This protocol is adapted from established methods for the characterization of DHNA from various bacterial sources[1][2][7].
Materials:
-
Purified DHNA enzyme
-
7,8-dihydroneopterin (DHNP) substrate
-
Assay Buffer: 100 mM Tris-HCl, 1 mM EDTA, 5 mM DTT, pH 8.3[1][2]
-
Oxidation Solution: 1% (w/v) I₂ and 2% (w/v) KI in 1 N HCl[1][2][7]
-
HPLC system with a fluorescence detector (Excitation: 365 nm, Emission: 446 nm)[2]
-
C18 reverse-phase HPLC column (e.g., Vydac RP18)[2]
-
HPLC Mobile Phase: 20 mM NaH₂PO₄, pH adjusted as needed[2]
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing Assay Buffer and the desired concentration of DHNP substrate. Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).
-
Causality Note: The use of DTT is crucial to maintain the reduced state of the pterin substrate and prevent non-enzymatic oxidation.
-
-
Enzyme Initiation:
-
Initiate the reaction by adding a known amount of purified DHNA enzyme to the reaction mixture. The final reaction volume can be scaled as needed (e.g., 150 µL)[7].
-
Self-Validation: Include a "no-enzyme" control to account for any non-enzymatic degradation of DHNP.
-
-
Reaction Quenching:
-
Oxidation:
-
Reduction of Excess Iodine:
-
Sample Preparation for HPLC:
-
Centrifuge the samples to pellet any precipitate (e.g., 5 minutes at high speed in a microcentrifuge)[2].
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column equilibrated with the mobile phase.
-
Elute the pterins isocratically at a flow rate of 0.8-2 mL/min[2][7].
-
Quantify the amount of this compound product by integrating the peak area from the fluorescence chromatogram and comparing it to a standard curve of known concentrations.
-
Data Analysis:
-
Calculate the concentration of 6-HMP produced at each time point.
-
Plot the concentration of 6-HMP versus time. The initial velocity (v₀) of the reaction is the slope of the linear portion of this curve.
-
Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of enzyme (U/mg).
Application Note 2: High-Throughput Screening for DHNA Inhibitors
Principle: This application adapts the standard enzyme assay for a high-throughput format (e.g., 384-well plates) to screen large compound libraries for inhibitors of DHNA. The assay relies on the fluorescence of the oxidized product, this compound, allowing for a simplified end-point measurement[5].
Protocol 2: Fluorescence-Based HTS Assay for DHNA Inhibitors
This protocol provides a framework for a robust HTS campaign.
Materials:
-
Purified DHNA enzyme from the target organism (e.g., Mycobacterium tuberculosis)[5]
-
7,8-dihydroneopterin (DHNP) substrate
-
Assay Buffer (as in Protocol 1)
-
Compound library dissolved in DMSO
-
Stop/Oxidation Solution: A single solution of 1 N HCl containing 1% I₂ and 2% KI can be used for simplicity in an HTS setting.
-
Reducing Solution: 2% (w/v) ascorbic acid
-
384-well black, clear-bottom microplates
-
Automated liquid handling systems (for dispensing reagents and compounds)
-
A microplate reader capable of fluorescence detection (Ex: ~365 nm, Em: ~446 nm)
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 0.5 µL) of each compound from the library (typically at 2 mM in 100% DMSO) into the wells of the 384-well plate[5].
-
Dispense DMSO into control wells (negative control for inhibition) and a known DHNA inhibitor into positive control wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of DHNA enzyme in Assay Buffer. Dispense into each well (e.g., 20 µL)[5].
-
Incubate the plate for a short period (e.g., 15 minutes) to allow compounds to interact with the enzyme.
-
Prepare a master mix of DHNP substrate in Assay Buffer. Initiate the reaction by dispensing the substrate mix into all wells (e.g., 20 µL)[5]. The final concentration of DHNP should be at or near its Kₘ value to ensure sensitivity to competitive inhibitors.
-
-
Reaction Incubation:
-
Incubate the reaction plate at a constant temperature (e.g., 37°C) for a fixed period (e.g., 30-60 minutes). This time should be within the linear range of the reaction, as determined in preliminary kinetic experiments.
-
-
Reaction Termination and Signal Development:
-
Stop the reaction and oxidize the product by adding the Stop/Oxidation Solution to all wells.
-
Incubate for 5-10 minutes at room temperature.
-
Add the Reducing Solution to quench the iodine.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity in each well using a microplate reader at the appropriate wavelengths.
-
Data Analysis and Hit Validation Workflow:
The process of identifying and validating true inhibitors from a primary HTS is a multi-step process.
Caption: A typical workflow for identifying and validating enzyme inhibitors from a high-throughput screen.
-
Primary Screen Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds exceeding a certain inhibition threshold (e.g., >50%) are considered initial "hits."
-
Hit Confirmation: Re-test the initial hits in a dose-response format to determine their half-maximal inhibitory concentration (IC₅₀).
-
Orthogonal Assays: Validate the confirmed hits using a different assay method (e.g., a coupled-enzyme assay or mass spectrometry) to rule out false positives due to assay interference[7].
-
Counter-Screens: Test for non-specific inhibition, such as compound aggregation or interference with the fluorescence signal.
-
Structure-Activity Relationship (SAR): Test analogs of the validated hits to understand the chemical features required for activity.
-
Mechanism of Action Studies: Perform detailed enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).
Application Note 3: this compound as a Potential Biomarker
Principle: Pteridines, such as neopterin, are established biomarkers of cellular immune activation[8]. They are released by macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ) during infections[4][9]. Since 6-HMP is a direct downstream product in the same pathway, its levels may also fluctuate during infection. Quantifying 6-HMP in biological fluids like urine could provide a valuable diagnostic or prognostic marker, potentially helping to differentiate between bacterial and viral infections. While neopterin is more established, the specific quantification of 6-HMP could offer additional granularity.
Protocol 3: Quantification of 6-HMP in Urine by LC-MS/MS
This protocol is based on methods for quantifying various pteridines in urine and would require specific optimization for 6-HMP[5][10].
Materials:
-
Urine samples
-
Oxidation Solution: Acidified MnO₂ or Iodine solution
-
Internal Standard (IS): An isotope-labeled version of 6-HMP would be ideal.
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Analytical column suitable for polar compounds (e.g., LUNA amino column)[10]
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge to remove particulate matter.
-
To a defined volume of urine supernatant, add the internal standard.
-
Causality Note: As with the enzyme assay, an oxidation step is necessary to convert any reduced forms of 6-HMP to its stable aromatic form for consistent measurement.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the pterins using an appropriate gradient elution.
-
Detect and quantify 6-HMP using multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for 6-HMP would need to be determined.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of 6-HMP standards.
-
Calculate the concentration of 6-HMP in the urine samples, normalizing to the internal standard and creatinine levels to account for variations in urine dilution.
-
Interpretation: Elevated levels of urinary 6-HMP, particularly in conjunction with other pteridines like neopterin, could be indicative of an active immune response. Further research is needed to establish specific concentration ranges associated with different types of infections and disease states.
Data Presentation: A Comparative Overview
To aid in experimental design and data interpretation, the following tables summarize key quantitative data related to DHNA from various microbial sources and the inhibitory activity of selected compounds.
Table 1: Kinetic Parameters of Dihydroneopterin Aldolase (DHNA) from Various Microorganisms
| Microorganism | Kₘ for DHNP (µM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/Kₘ) (M⁻¹s⁻¹) | Reference |
| Staphylococcus aureus | ~1-10 | ~0.01-0.1 | ~1 x 10⁴ | [10] |
| Escherichia coli | ~1-10 | ~0.01-0.1 | ~1 x 10⁴ | [10] |
| Methanocaldococcus jannaschii | ~500 | ~0.07 (at 25°C) | ~1.4 x 10² | [1] |
Note: Kinetic parameters can vary based on assay conditions (pH, temperature).
Table 2: IC₅₀ Values of Selected Inhibitors Against DHNA
| Inhibitor | Target Organism | IC₅₀ (µM) | Reference |
| 8-Mercaptoguanine | Mycobacterium tuberculosis | 0.3 | [11] |
| Compound 2a (benzyl-containing) | Mycobacterium tuberculosis | 7.1 | [11] |
| Various Triazolo-pyrimidines | Staphylococcus aureus | ~1 to sub-micromolar | [5] |
Physicochemical Properties & Handling of this compound
-
Molecular Formula: C₇H₇N₅O₂
-
Molecular Weight: 193.17 g/mol
-
Appearance: Crystalline solid
-
Solubility: Soluble in aqueous sodium hydroxide and DMSO. Sparingly soluble in water.
-
Storage: Store at -20°C in a freezer, protected from light.
-
Stability: Pterin compounds are generally light-sensitive and susceptible to oxidation. Solutions should be prepared fresh and protected from light where possible.
Conclusion and Future Directions
This compound is more than just a fleeting intermediate in the folate pathway; it is a valuable tool for microbiological research and antimicrobial discovery. The ability to quantify its formation provides a direct and robust method for studying the enzyme DHNA, a promising target for new antibiotics. The protocols and application notes provided herein offer a comprehensive guide for researchers to harness the potential of 6-HMP, from fundamental enzyme characterization to high-throughput drug screening.
Future research should focus on further validating 6-HMP as a clinical biomarker for infectious diseases, potentially in combination with other pteridines, to create a more detailed "pterin profile" for differential diagnosis. Additionally, the continued application of the HTS protocols described will undoubtedly lead to the discovery of novel chemical scaffolds that can be developed into the next generation of antimicrobial agents targeting the essential folate biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Significance of Interleukin-6 in the Diagnosis of Sepsis and Discriminating Sepsis Induced by Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of potent inhibitors of dihydroneopterin aldolase using CrystaLEAD high-throughput X-ray crystallographic screening and structure-directed lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Pseudomonas aeruginosa affects Acinetobacter baumannii’s growth, gene expression and antibiotic resistance in in vitro co-culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a potent small-molecule inhibitor of bacterial DNA repair that potentiates quinolone antibiotic activity in methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Study of 6-Hydroxymethylpterin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Hydroxymethylpterin in Enzymatic Pathways
This compound is a critical intermediate in the de novo biosynthesis of folates, essential cofactors for one-carbon transfer reactions vital for the synthesis of nucleotides and amino acids. Its reduced form, 6-hydroxymethyl-7,8-dihydropterin (HMDP), serves as a key substrate for 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), an enzyme in the folate pathway. Beyond this primary role, the study of this compound and its derivatives as substrates for other pteridine-metabolizing enzymes, such as Sepiapterin Reductase (SPR) and Dihydrofolate Reductase (DHFR), offers valuable insights into the substrate specificity and reaction mechanisms of these enzymes. Such studies are pivotal in understanding metabolic regulation and for the development of novel therapeutic agents targeting these pathways.
This guide provides a comprehensive overview and detailed protocols for utilizing this compound and its dihydro derivative as substrates in enzymatic studies, with a focus on SPR and DHFR.
Core Principles of Enzymatic Assays with Pterin Substrates
The enzymatic reduction of pterin substrates by SPR and DHFR is typically monitored by spectrophotometry, tracking the consumption of the NADPH cofactor. NADPH has a characteristic absorbance maximum at 340 nm, which is absent in its oxidized form, NADP+. Therefore, a decrease in absorbance at 340 nm is directly proportional to the rate of the enzymatic reaction.
Alternatively, High-Performance Liquid Chromatography (HPLC) can be employed to directly measure the formation of the reaction product, providing a more direct quantification of enzyme activity. This is particularly useful for complex reaction mixtures or when spectrophotometric methods are prone to interference.
Visualizing the Metabolic Context of this compound
The following diagram illustrates the central role of 6-hydroxymethyl-7,8-dihydropterin in the folate biosynthesis pathway and its relationship to other key pterin-metabolizing enzymes.
Caption: Folate and BH4 metabolic pathways highlighting the role of this compound.
Spectrophotometric Assay for Sepiapterin Reductase (SPR) Activity
Principle: This protocol measures the activity of SPR by monitoring the NADPH-dependent reduction of a pterin substrate. The decrease in absorbance at 340 nm due to NADPH oxidation is measured. While sepiapterin is the canonical substrate for SPR, its broad substrate specificity for carbonyl compounds allows for the investigation of other pterin derivatives like this compound. The optimal pH for SPR is typically between 6.0 and 7.0.
Materials:
-
Spectrophotometer with temperature control
-
UV-transparent cuvettes
-
Purified SPR enzyme
-
This compound
-
NADPH
-
Assay Buffer: 0.1 M Potassium Phosphate, pH 6.4
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in the assay buffer.
-
Prepare a 10 mM stock solution of NADPH in the assay buffer. Keep on ice and protected from light.
-
-
Assay Setup:
-
Set the spectrophotometer to 340 nm and equilibrate to 37°C.
-
In a 1 mL cuvette, add the following:
-
880 µL of Assay Buffer
-
10 µL of 10 mM NADPH stock solution (final concentration: 100 µM)
-
Appropriate volume of SPR enzyme solution (the amount will depend on the enzyme's specific activity).
-
-
Mix by inversion and incubate for 2-3 minutes to establish a baseline.
-
-
Initiate Reaction:
-
Add 10 µL of the 10 mM this compound stock solution (final concentration: 100 µM).
-
Immediately mix and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance vs. time curve.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (ε = 6220 M⁻¹cm⁻¹).
Unit Definition: One unit of SPR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Experimental Workflow for SPR Assay:
Caption: Spectrophotometric assay workflow for Sepiapterin Reductase.
Spectrophotometric Assay for Dihydrofolate Reductase (DHFR) Activity
Principle: This assay measures the NADPH-dependent reduction of a pterin substrate by DHFR. While the physiological substrate is 7,8-dihydrofolate, other pterins can be investigated to probe substrate specificity. Unconjugated pterins are generally poor substrates for DHFR compared to dihydrofolate. The pH optimum for DHFR can vary depending on the substrate, but a range of 6.0 to 7.5 is common.
Materials:
-
Spectrophotometer with temperature control
-
UV-transparent cuvettes
-
Purified DHFR enzyme
-
6-Hydroxymethyl-7,8-dihydropterin (HMDP)
-
NADPH
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.0
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of HMDP in the assay buffer. Note: Dihydropterins are susceptible to oxidation and should be prepared fresh and kept on ice.
-
Prepare a 10 mM stock solution of NADPH in the assay buffer. Keep on ice and protected from light.
-
-
Assay Setup:
-
Set the spectrophotometer to 340 nm and equilibrate to 25°C.
-
In a 1 mL cuvette, add the following:
-
880 µL of Assay Buffer
-
10 µL of 10 mM NADPH stock solution (final concentration: 100 µM)
-
Appropriate volume of DHFR enzyme solution.
-
-
Mix and incubate for 2-3 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the 10 mM HMDP stock solution (final concentration: 100 µM).
-
Immediately mix and monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
Calculate enzyme activity using the molar extinction coefficient of NADPH at 340 nm (ε = 6220 M⁻¹cm⁻¹).
Unit Definition: One unit of DHFR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
HPLC-Based Assay for Pterin Reduction
Principle: This method allows for the direct quantification of the substrate (e.g., this compound) and its reduced product by separating them using reverse-phase HPLC with fluorescence or UV detection. This provides a highly specific and sensitive measure of enzyme activity.
Materials:
-
HPLC system with a C18 reverse-phase column and a fluorescence or UV detector
-
Enzyme (SPR or DHFR)
-
This compound or HMDP
-
NADPH
-
Assay Buffer (as described in the spectrophotometric assays)
-
Quenching Solution (e.g., 1 M HCl or 10% trichloroacetic acid)
-
Mobile Phase (e.g., 50 mM sodium acetate, pH 5.5, with 5% methanol)
Protocol:
-
Enzymatic Reaction:
-
Set up the enzymatic reaction in a microcentrifuge tube as described in the spectrophotometric assays, but in a smaller volume (e.g., 100 µL).
-
Incubate at the optimal temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of quenching solution.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a defined volume (e.g., 20 µL) onto the HPLC system.
-
Separate the substrate and product using an isocratic or gradient elution with the mobile phase.
-
Detect the pterins using a fluorescence detector (e.g., excitation at 350 nm, emission at 450 nm) or a UV detector at a suitable wavelength (e.g., 280 nm).
-
-
Quantification:
-
Create a standard curve using known concentrations of the substrate and product to quantify the amounts in the samples.
-
Calculate the enzyme activity based on the amount of product formed per unit time.
-
Experimental Workflow for HPLC Assay:
Caption: HPLC-based enzymatic assay workflow.
Determination of Kinetic Parameters
To determine the Michaelis-Menten constants (Km and Vmax) for this compound or its dihydro form with SPR or DHFR, the assays described above should be performed with varying concentrations of the pterin substrate while keeping the NADPH concentration constant and saturating. The initial reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.
| Parameter | Description |
| Km | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. |
| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. |
| kcat/Km | The catalytic efficiency of the enzyme, reflecting both substrate binding and catalysis. |
Concluding Remarks
The protocols and principles outlined in this guide provide a robust framework for investigating the role of this compound and its derivatives as substrates for key enzymes in pterin metabolism. A thorough understanding of the substrate specificities and kinetic properties of enzymes like Sepiapterin Reductase and Dihydrofolate Reductase is crucial for elucidating their physiological roles and for the rational design of targeted therapeutics. The combination of spectrophotometric and HPLC-based methods offers a versatile toolkit for researchers in this dynamic field.
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Pteridine Isomers, Including 6-Hydroxymethylpterin
Welcome to the Technical Support Center dedicated to the intricate challenge of separating pteridine isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical troubleshooting advice. As your virtual Senior Application Scientist, I will walk you through the nuances of method development and optimization, with a special focus on resolving 6-hydroxymethylpterin from its closely related isomers.
The Challenge of Pteridine Isomer Separation
Pteridines are a class of heterocyclic compounds that play crucial roles in various biological pathways. Their analysis is often complicated by their high polarity and the existence of numerous structural isomers, which exhibit very similar physicochemical properties. This makes their separation by conventional reversed-phase HPLC a significant analytical challenge.[1][2] this compound and its isomers, for instance, differ only in the position of a single functional group, leading to near-identical retention behavior under many chromatographic conditions.
Effective separation, therefore, requires a strategic approach to the selection of the stationary phase, mobile phase composition, and other chromatographic parameters. This guide will explore the three primary HPLC modes for pteridine analysis: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of pteridine isomers like this compound so difficult?
A1: The primary difficulty lies in their structural similarity and high polarity.[1] Pteridine isomers often have the same molecular weight and charge, and differ only subtly in the spatial arrangement of their atoms. This results in very similar partitioning behavior between the mobile and stationary phases in traditional reversed-phase chromatography. Their polar nature also leads to poor retention on non-polar C18 columns with highly aqueous mobile phases.
Q2: What are the main HPLC modes I should consider for separating pteridine isomers?
A2: The three most effective modes are:
-
Reversed-Phase (RP-HPLC): While challenging, it can be successful with the right column and mobile phase. C8 and C18 columns are commonly used.[2][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly well-suited for highly polar compounds like pteridines. It uses a polar stationary phase and a high concentration of organic solvent in the mobile phase.[4][5]
-
Ion-Pair Chromatography: This is a variation of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase to enhance the retention and selectivity of ionic or ionizable analytes.[6][7][8]
Q3: Which type of column is best for separating this compound and its isomers?
A3: The choice of column is critical and depends on the chosen HPLC mode:
-
For RP-HPLC: A standard C18 column can work, but often requires highly aqueous mobile phases which can be detrimental to column stability. Columns with alternative selectivities, such as those with phenyl or pentafluorophenyl (PFP) phases, can provide different interactions (e.g., π-π interactions) that may improve the resolution of aromatic isomers.[9]
-
For HILIC: Columns with amide, diol, or zwitterionic stationary phases are often effective.[4] BEH Amide columns, for example, have shown strong retention for pteridines.
-
For Ion-Pair Chromatography: A standard C8 or C18 column is typically used, as the selectivity is primarily controlled by the ion-pair reagent in the mobile phase.[6][8]
Q4: How does mobile phase pH affect the separation of pteridine isomers?
A4: Mobile phase pH is a critical parameter as it influences the ionization state of the pteridine isomers. Pteridines have ionizable functional groups, and their charge state will significantly impact their interaction with the stationary phase. For instance, in RP-HPLC, adjusting the pH can alter the hydrophobicity of the analytes and improve their retention and separation. A pH range of 4.8–7.8 has been found to be effective for the separation of some pteridine derivatives.
Q5: Should I use isocratic or gradient elution?
A5: For complex mixtures of pteridine isomers with a range of polarities, a gradient elution is generally preferred. A shallow gradient, with a slow increase in the stronger eluting solvent, provides more opportunity for the isomers to interact differently with the stationary phase, leading to better resolution.[9] For simpler mixtures or for optimizing the separation of a few closely eluting isomers, an isocratic method can be developed once the optimal mobile phase composition is determined.
Troubleshooting Guide
This section provides solutions to common problems encountered during the HPLC separation of pteridine isomers.
| Problem | Potential Causes | Recommended Solutions |
| Poor Resolution / Co-elution of Isomers | - Inappropriate stationary phase- Suboptimal mobile phase composition- Gradient is too steep | - Change Stationary Phase: If using a C18 column, consider a C8, phenyl-hexyl, or a HILIC column (e.g., amide, diol).[2][9]- Optimize Mobile Phase: - Organic Modifier: Switch between acetonitrile and methanol, or try a ternary mixture. Their different solvent strengths and selectivities can alter the separation.[9] - pH: Carefully adjust the pH of the aqueous portion of the mobile phase to alter the ionization of the pteridine isomers. - Buffer Concentration: Varying the buffer concentration can also influence retention and selectivity.- Shallow the Gradient: A slower gradient provides more time for separation.[9] |
| Peak Tailing | - Secondary interactions with residual silanols on the stationary phase- Column overload- Inappropriate mobile phase pH | - Suppress Silanol Interactions: Add a small amount of a competing acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase.[9][10] Use a modern, well-end-capped column.- Reduce Sample Load: Decrease the injection volume or the concentration of the sample.[10]- Adjust pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analytes. |
| Inconsistent Retention Times | - Poor column equilibration- Temperature fluctuations- Mobile phase instability- System leaks | - Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time before each injection, especially when using HILIC or ion-pair chromatography.- Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[10]- Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are well-mixed and degassed.[10]- Check for Leaks: Inspect all fittings and connections for any signs of leakage. |
| Low Sensitivity / Poor Peak Shape | - Inappropriate detection wavelength- Sample degradation- Poor solubility of analytes in the mobile phase | - Optimize Detection Wavelength: Use a photodiode array (PDA) detector to determine the optimal absorbance wavelength for your pteridine isomers.- Ensure Sample Stability: Pteridines can be light-sensitive. Prepare samples fresh and store them in amber vials.[10]- Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape. |
Visualizing the Optimization Workflow
A systematic approach is crucial for efficiently developing a robust HPLC method for pteridine isomer separation. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for HPLC method development for pteridine isomers.
Recommended Starting Conditions
The following table provides recommended starting conditions for the different HPLC modes for the separation of pteridine isomers. These should be considered as a starting point for method development.
| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Ion-Pair Chromatography |
| Column | C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm)[2][3] | Amide or Diol (e.g., 150 mm x 4.6 mm, 5 µm)[4] | C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm)[6][8] |
| Mobile Phase A | 10-20 mM Phosphate or Acetate Buffer (pH 4.8-7.8) | 10-20 mM Ammonium Acetate or Formate in Water | 5-10 mM Ion-Pair Reagent (e.g., Hexanesulfonate) in Buffer[6][8] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile | Acetonitrile or Methanol |
| Gradient | 5-95% B over 20-30 minutes | 95-50% B over 20-30 minutes | 5-95% B over 20-30 minutes |
| Flow Rate | 0.8-1.2 mL/min | 0.8-1.2 mL/min | 0.8-1.2 mL/min |
| Temperature | 25-40 °C | 25-40 °C | 25-40 °C |
| Detection | UV (e.g., 254 nm or 350 nm) or Fluorescence | UV or Fluorescence, MS | UV (ensure ion-pair reagent does not absorb at the detection wavelength)[6] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
This protocol provides a starting point for separating pteridine isomers on a standard C18 column.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 7.0.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B (linear gradient)
-
25-30 min: 40% B (isocratic)
-
30-35 min: 40% to 5% B (return to initial conditions)
-
35-45 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or fluorescence detection (Excitation: ~350 nm, Emission: ~450 nm).
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol is designed for the separation of highly polar pteridine isomers.
-
Column: BEH Amide column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 6.8.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Gradient Program:
-
0-5 min: 95% B
-
5-20 min: 95% to 70% B (linear gradient)
-
20-25 min: 70% B (isocratic)
-
25-30 min: 70% to 95% B (return to initial conditions)
-
30-40 min: 95% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or Mass Spectrometry (MS).
Protocol 3: Ion-Pair Chromatography
This protocol enhances the retention of ionic pteridine isomers on a reversed-phase column.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 5 mM sodium hexanesulfonate in 20 mM phosphate buffer, pH 3.5.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B (linear gradient)
-
25-30 min: 50% B (isocratic)
-
30-35 min: 50% to 10% B (return to initial conditions)
-
35-50 min: 10% B (extended equilibration is crucial for ion-pair chromatography).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatographic behavior of 12 polar pteridines in hydrophilic interaction chromatography using five different HILIC columns coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. itwreagents.com [itwreagents.com]
- 7. Analysis of 6R- and 6S-tetrahydrobiopterin and other pterins by reversed-phase ion-pair liquid-chromatography with fluorimetric detection by post-column sodium nitrite oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing 6-Hydroxymethylpterin Detection by Mass Spectrometry
Welcome to the technical support center for the sensitive detection of 6-hydroxymethylpterin by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols. Our goal is to empower you with the expertise to overcome common challenges and achieve reliable, high-sensitivity results in your analyses.
Introduction: The Challenge of Detecting this compound
This compound is a key intermediate in the biosynthesis of folate, making its accurate quantification crucial in various fields of research.[1] However, its low endogenous concentrations, susceptibility to oxidation, and the complexity of biological matrices present significant analytical hurdles. This guide will walk you through strategies to enhance the sensitivity and robustness of your liquid chromatography-mass spectrometry (LC-MS) methods for this challenging analyte.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing step-by-step solutions grounded in scientific principles.
Issue 1: Low or No Signal Intensity for this compound
Symptoms:
-
The peak for this compound is at or below the limit of detection (LOD).
-
Poor signal-to-noise ratio.
Possible Causes & Solutions:
-
Suboptimal Mass Spectrometry Parameters: The ionization and fragmentation of this compound are highly dependent on the MS settings.
-
Inefficient Chromatographic Separation: Poor retention on the LC column can lead to co-elution with interfering matrix components, causing ion suppression.
-
Analyte Degradation: Pteridines, especially in their reduced forms, are susceptible to oxidation.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[9][10]
Issue 2: Poor Peak Shape and Chromatographic Resolution
Symptoms:
-
Broad, tailing, or fronting peaks.
-
Inability to resolve this compound from isomeric or isobaric interferences.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The choice of mobile phase solvents and additives significantly impacts peak shape.
-
Actionable Step: Optimize the mobile phase. The use of high-purity, MS-grade solvents is crucial to minimize background noise.[4] A common mobile phase for pteridine analysis consists of a gradient of acetonitrile and water with a small amount of formic acid to improve peak shape and ionization efficiency.[6]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Actionable Step: Reduce the injection volume or dilute the sample.
-
-
Secondary Interactions with the Stationary Phase: The analyte may have unwanted interactions with the column packing material.
Issue 3: High Background Noise and Interferences
Symptoms:
-
Elevated baseline in the chromatogram.
-
Presence of many interfering peaks, making it difficult to integrate the analyte peak.
Possible Causes & Solutions:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background noise.
-
Actionable Step: Always use high-purity, MS-grade solvents and freshly prepared reagents.[4]
-
-
Matrix Interferences: Biological matrices are complex and contain numerous compounds that can interfere with the analysis.[11]
-
Carryover from Previous Injections: The analyte or matrix components from a previous run may be retained in the LC system.
-
Actionable Step: Implement a robust needle wash protocol and include blank injections between samples to assess and mitigate carryover.
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for analyzing this compound in biological fluids?
A1: A multi-step approach is often necessary for complex matrices like plasma or urine.[13] Start with a protein precipitation step, using a solvent like methanol or acetonitrile, to remove the bulk of proteins.[14] Follow this with a solid-phase extraction (SPE) step to further clean up the sample and concentrate the analyte.[1][9] This combination helps to minimize matrix effects and improve sensitivity.[10]
Q2: Should I use an internal standard? If so, which one?
A2: Yes, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS, such as 13C- or 15N-labeled this compound, will co-elute with the analyte and experience similar matrix effects, allowing for more accurate and precise quantification.[3][15] If a specific SIL-IS is unavailable, a structurally similar pteridine can be used, but its performance should be carefully validated.
Q3: Is derivatization necessary to improve the sensitivity of this compound detection?
A3: While not always necessary with modern, highly sensitive mass spectrometers, derivatization can be a powerful tool to enhance sensitivity and improve chromatographic properties.[16][17][18] Derivatization can increase the hydrophobicity of the molecule, leading to better retention on reversed-phase columns, and can introduce a readily ionizable group to boost the MS signal.[19] However, the derivatization reaction needs to be carefully optimized for completeness and reproducibility.
Q4: How can I confirm the identity of the this compound peak?
A4: Confirmation should be based on multiple criteria:
-
Retention Time Matching: The retention time of the peak in the sample should match that of an authentic standard.
-
MS/MS Fragmentation Pattern: The fragmentation pattern (the product ions) of the analyte in the sample should match that of the standard. Monitoring at least two characteristic precursor-to-product ion transitions is recommended for confident identification.[15] High-resolution mass spectrometry can also be used to confirm the elemental composition.[20]
Protocols and Workflows
Protocol 1: Sample Preparation from Plasma
This protocol provides a robust method for extracting this compound from plasma samples.
Materials:
-
Plasma sample
-
Internal Standard (SIL-IS) working solution
-
Methanol (ice-cold, MS-grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
SPE conditioning, wash, and elution solvents
Steps:
-
Spiking: To 100 µL of plasma, add the internal standard.
-
Protein Precipitation: Add 300 µL of ice-cold methanol. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase.
-
SPE Cleanup (if necessary):
-
Condition the SPE cartridge.
-
Load the reconstituted sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Workflow Visualization
Table 1: Example LC-MS/MS Parameters for this compound
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Good starting point for reversed-phase separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the column. |
| Gradient | 5-95% B over 5 minutes | Ensures good separation from polar interferences. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Ionization Mode | ESI Positive | Pteridines generally ionize well in positive mode.[3] |
| Precursor Ion (m/z) | To be determined empirically | Specific to this compound. |
| Product Ions (m/z) | To be determined empirically | Used for quantification and confirmation. |
Note: These are starting parameters and should be optimized for your specific instrument and application.
Logical Relationship of Sensitivity Enhancement
Conclusion
Improving the sensitivity of this compound detection by mass spectrometry is a multifaceted challenge that requires a systematic approach. By carefully optimizing each stage of the analytical workflow, from sample preparation to data acquisition, researchers can achieve the low detection limits necessary for their studies. This guide provides a foundation of knowledge and practical advice to help you navigate the complexities of this analysis. For further assistance, please consult the references provided or contact your instrument manufacturer's application support team.
References
- 1. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. schircks.ch [schircks.ch]
- 8. Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies [mdpi.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. eijppr.com [eijppr.com]
- 11. bme.psu.edu [bme.psu.edu]
- 12. agilent.com [agilent.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. [Determination of six psychotropic drug metabolites in human plasma by LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Review: derivatization in mass spectrometry-6. Formation of mixed derivatives of polyfunctional compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in 6-Hydroxymethylpterin Analysis of Biological Fluids
Welcome to the technical support center for the analysis of 6-hydroxymethylpterin in biological fluids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in their experimental workflows. Here, we will delve into the causes of these effects and provide practical, field-proven troubleshooting strategies and frequently asked questions to ensure the accuracy and reproducibility of your results.
Introduction to Matrix Effects
In quantitative bioanalysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] For this compound analysis, this includes salts, proteins, lipids (especially phospholipids), and other endogenous metabolites present in plasma, urine, or cerebrospinal fluid (CSF).[2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, leading to either ion suppression or enhancement.[1][3] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[4]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my this compound measurement?
A: Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the biological sample reduce the ionization efficiency of this compound in the mass spectrometer's ion source.[3][5] This leads to a decreased signal intensity for your analyte, resulting in underestimation of its true concentration.[6] In severe cases, it can even lead to the analyte being undetected, despite being present in the sample.[7]
Q2: What are the primary causes of matrix effects in biological fluid analysis?
A: The most significant contributors to matrix effects, particularly in LC-MS/MS with electrospray ionization (ESI), are phospholipids from cell membranes.[6][8] These molecules are abundant in plasma and serum and have a tendency to co-extract with analytes of interest.[4] Other sources include salts, proteins, and detergents, which can also interfere with the ionization process.[7][9]
Q3: How can I determine if my assay is suffering from matrix effects?
A: A post-column infusion experiment is a definitive way to visualize and assess matrix effects.[10][11] This involves continuously infusing a standard solution of this compound into the mobile phase after the analytical column but before the mass spectrometer. A stable baseline signal is established, and then a blank, extracted matrix sample is injected. Any dip in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.[3][10]
Troubleshooting Guide: Overcoming Matrix Effects
This section provides a systematic approach to troubleshooting and mitigating matrix effects in your this compound analysis.
Issue 1: Poor Sensitivity and Inconsistent Results
If you are observing low signal intensity for this compound, high variability between replicate injections, or poor reproducibility across different sample lots, matrix effects are a likely culprit.
Root Cause Analysis:
-
Inadequate Sample Cleanup: The most common cause is the presence of residual matrix components, especially phospholipids, in the final extract.[8][12] Simple protein precipitation is often insufficient for removing these interferences.
-
Chromatographic Co-elution: this compound may be co-eluting with a region of significant ion suppression.
Solutions and Mitigation Strategies:
-
Optimize Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering this compound.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples.[2][13] A well-chosen SPE sorbent can retain this compound while allowing interfering components to be washed away.[14]
-
Phospholipid Removal Plates/Cartridges: Several commercially available products are specifically designed to remove phospholipids from biological samples, significantly reducing matrix effects.[4] These can be used in a simple pass-through format.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating this compound from interfering substances based on their differential solubility in two immiscible liquids.[7]
-
-
Chromatographic Optimization: Adjusting the chromatographic conditions can separate this compound from the ion suppression zone.[3]
-
Modify the mobile phase gradient to improve the resolution between your analyte and interfering peaks.
-
Experiment with different analytical columns (e.g., different stationary phase chemistry or particle size).
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for correcting matrix effects.[15] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[16]
Issue 2: Gradual Decrease in Signal Intensity and Increased Backpressure
Over the course of an analytical run, you may notice a progressive decline in the signal for this compound and a steady increase in the HPLC system's backpressure.
Root Cause Analysis:
-
Column Fouling: This is often caused by the accumulation of non-volatile matrix components, such as phospholipids and proteins, on the analytical column.[4][6] This buildup not only increases backpressure but also degrades chromatographic performance and contributes to ion suppression.[12]
Solutions and Mitigation Strategies:
-
Implement Robust Sample Preparation: As detailed in the previous section, effective sample cleanup is crucial to prevent the injection of "dirty" samples that can foul the column.[8]
-
Use a Guard Column: A guard column is a small, disposable column installed before the main analytical column. It is designed to trap strongly retained matrix components and protect the more expensive analytical column.
-
Regular Column Washing: Implement a rigorous column washing procedure at the end of each analytical batch to remove any accumulated contaminants. This typically involves flushing the column with a strong organic solvent.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the regions of ion suppression in your chromatographic run.
Materials:
-
Standard solution of this compound (e.g., 1 µg/mL in mobile phase).
-
Syringe pump.
-
Tee-piece for connecting the syringe pump to the LC flow path.
-
Blank, extracted biological matrix (prepared using your standard sample preparation method).
Procedure:
-
Set up your LC-MS/MS system as you would for your this compound analysis.
-
Install a 'T' junction between the outlet of your analytical column and the inlet of the mass spectrometer.[11]
-
Continuously infuse the this compound standard solution into the mobile phase flow using the syringe pump at a low flow rate (e.g., 5-10 µL/min).[11]
-
Allow the system to equilibrate until a stable, elevated baseline signal for the this compound MRM transition is observed.
-
Inject a blank, extracted matrix sample.
-
Monitor the baseline signal of the infused this compound. A decrease in signal intensity indicates a region of ion suppression.[10]
Protocol 2: Generic Solid-Phase Extraction (SPE) for Pterin Analysis
Objective: To clean up a biological fluid sample (e.g., urine, plasma) for this compound analysis. This is a general protocol and should be optimized for your specific application.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18).
-
Methanol (or other strong organic solvent).
-
Deionized water (or weak aqueous solvent).
-
Sample pre-treatment solution (e.g., buffer to adjust pH).
-
Elution solvent.
Procedure (The "CLWE" Method): [18]
-
Condition: Condition the SPE sorbent by passing 2-5 column volumes of a strong solvent like methanol through the cartridge. This solvates the functional groups of the sorbent.[18][19]
-
Equilibrate: Equilibrate the cartridge by passing 2-5 column volumes of a weak solvent like water. This prepares the sorbent for the aqueous sample. Do not let the sorbent bed dry out.[18][19]
-
Load: Pre-treat your sample (e.g., dilute with buffer, adjust pH) and load it onto the SPE cartridge at a controlled flow rate (e.g., 1 mL/min).[18][19]
-
Wash: Wash the cartridge with a weak solvent to remove salts and other polar interferences while retaining this compound.
-
Elute: Elute the this compound from the cartridge using a small volume of a strong organic solvent. This eluted fraction is then typically evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Removal of Phospholipids and Impact on Analyte Recovery.
| Sample Preparation Method | Phospholipid Removal Efficiency | Analyte Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | Low (<20%) | 85-115 | <15 |
| Liquid-Liquid Extraction (LLE) | Moderate-High (70-90%) | 70-100 | <10 |
| Solid-Phase Extraction (SPE) | High (>95%) | 80-110 | <5 |
| Phospholipid Removal Plates | Very High (>99%) | >90 | <5 |
This table presents typical performance characteristics. Actual results may vary depending on the specific analyte and matrix.
Visualizations
Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for identifying and resolving matrix effects in bioanalysis.
Conceptual Diagram of Ion Suppression in LC-MS
Caption: Co-eluting matrix components interfere with analyte ionization in the MS source.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bme.psu.edu [bme.psu.edu]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. m.youtube.com [m.youtube.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 13. diva-portal.org [diva-portal.org]
- 14. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. youtube.com [youtube.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Stabilizing 6-Hydroxymethylpterin Analytical Standards
Welcome to the technical support center for handling and analysis of pterin compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 6-hydroxymethylpterin in analytical standards. As a Senior Application Scientist, my goal is to provide you with the causal reasoning behind these protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs): Understanding the Instability of this compound
This section addresses the fundamental chemical properties of this compound that make it susceptible to degradation.
Q1: What is this compound and why is it prone to oxidation?
This compound is a heterocyclic compound belonging to the pteridine family.[1] The pteridine ring system, a fusion of pyrazine and pyrimidine rings, is electron-rich and susceptible to oxidative reactions.[2][3] The hydroxymethyl group at the 6-position is a primary alcohol, which can be readily oxidized, especially when attached to this reactive heterocyclic core. This inherent reactivity is the primary reason why analytical standards of this compound can degrade if not handled with appropriate care.
Q2: What are the primary factors that accelerate the degradation of my standards?
There are four main environmental factors that can significantly accelerate the oxidation of this compound:
-
Light Exposure: Pterins are photosensitive molecules. Exposure to light, particularly in the UV spectrum, can induce photo-oxidation, leading to rapid degradation.[4] A key handling instruction for related pterin compounds is that all solutions must be protected from light.[5]
-
Oxygen: The presence of dissolved molecular oxygen in the solvent provides the necessary reactant for the oxidation process.
-
Sub-optimal pH: The stability of pteridines can be highly dependent on the pH of the solution.[6] Deviations from the optimal pH range can catalyze both oxidative and hydrolytic degradation pathways.
-
Elevated Temperature: As with most chemical reactions, higher temperatures increase the rate of degradation. Storing standards at elevated temperatures will shorten their shelf-life.[7]
Q3: I am seeing new, unidentified peaks in my HPLC analysis. Could this be degradation?
Yes, this is a classic sign of standard degradation. The primary oxidation pathway for this compound involves a two-step process. First, the hydroxymethyl group is oxidized to an aldehyde, forming 6-formylpterin . With further oxidation, this aldehyde group is converted to a carboxylic acid, yielding 6-carboxypterin .[4] These degradation products will appear as separate peaks in your chromatogram, leading to a corresponding decrease in the peak area of the parent this compound and compromising the accuracy of your quantification.
Diagram: Oxidation Pathway of this compound
Caption: The oxidative degradation cascade of this compound.
Troubleshooting and Prevention Guide
This section provides detailed protocols and best practices to minimize degradation and ensure the long-term stability of your this compound analytical standards.
Issue 1: Rapid Decrease in Standard Concentration
A rapid loss of the main analyte peak suggests significant oxidative degradation. The following measures are critical for prevention.
The choice and preparation of your solvent are the first line of defense.
-
Recommended Solvents: For initial stock solutions, high-purity (HPLC or MS-grade) water, or aqueous buffers are commonly used. If solubility is an issue, small amounts of organic modifiers like methanol or acetonitrile can be used, but their purity must be verified to be free of peroxides.
-
Protocol for Solvent Deoxygenation: Dissolved oxygen is a key reactant. It is crucial to remove it before use.
-
Choose your desired solvent (e.g., HPLC-grade water).
-
Place the solvent in a flask with a side-arm.
-
Sparge the solvent by bubbling an inert gas (high-purity nitrogen or argon) through it for at least 15-30 minutes.
-
Alternatively, use a sonication bath under vacuum for 10-15 minutes to degas the solvent.
-
Use the deoxygenated solvent immediately to prepare your standard.
-
Antioxidants protect this compound by preferentially reacting with oxygen or scavenging free radicals.
-
Causality: Antioxidants like Dithiothreitol (DTT) or L-Ascorbic Acid act as reducing agents. They maintain a reducing environment in the solution, preventing the oxidation of the sensitive pterin compound.
-
Selection and Concentration: The choice of antioxidant may depend on your analytical method (e.g., LC-MS vs. UV-Vis).
| Antioxidant | Recommended Starting Concentration | Notes |
| Dithiothreitol (DTT) | 0.5 - 2.0 mM | Highly effective but may interfere with some downstream assays. Can form adducts with certain compounds. |
| L-Ascorbic Acid (Vitamin C) | 1.0 - 5.0 mM | A strong antioxidant. Its own stability is pH-dependent. Can be a good choice for many HPLC applications. |
| Thioglycerol | 0.1% (v/v) | Another effective thiol-based antioxidant. |
Self-Validation: Always run a blank containing only the solvent and antioxidant to ensure it does not co-elute with your analyte or introduce interfering signals in your analytical method.
Maintaining an optimal pH is critical for stability.
-
Expert Insight: While the exact optimal pH for this compound is not extensively published, many heterocyclic compounds exhibit greater stability in slightly acidic conditions (pH 4-6), which can slow down base-catalyzed oxidation and hydrolysis.[6] However, the stability profile should be empirically determined if maximum longevity is required.
-
Recommended Buffers: Use low-molarity buffers to maintain a stable pH.
-
Phosphate Buffer (pH 6.0 - 7.0): A common and effective buffer system.
-
Citrate Buffer (pH 4.0 - 6.0): Useful for creating a more acidic environment.
-
-
Protocol:
-
Prepare the chosen buffer using high-purity water.
-
Deoxygenate the buffer as described in section 1.1.
-
Dissolve the this compound directly into the prepared, deoxygenated buffer.
-
Verify the final pH of the standard solution and adjust if necessary with dilute acid or base.
-
Issue 2: Inconsistent Results Between Aliquots or Over Time
This often points to improper storage and handling practices.
Proper storage is non-negotiable for preserving standard integrity.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Significantly slows the rate of all chemical degradation pathways.[7] |
| Light | Amber Vials / Wrap in Foil | Prevents photo-oxidation, a primary degradation route for pterins.[4][5] |
| Atmosphere | Argon/Nitrogen Overlay | Aliquot into vials, flush the headspace with an inert gas before capping to displace oxygen. |
| Container | PTFE-lined screw caps | Ensures a tight seal to prevent solvent evaporation and oxygen ingress. |
-
Aliquoting: Upon preparing a fresh stock solution, immediately divide it into small, single-use aliquots. This avoids repeated freeze-thaw cycles and minimizes the introduction of atmospheric oxygen into the main stock each time a sample is needed.
-
Preparation for Use: When you need to use a standard, remove one aliquot from the freezer. Allow it to thaw completely and come to room temperature before opening to prevent condensation from introducing water and oxygen into the solution. Use the aliquot for your experiment and discard any remainder. Never return a used aliquot to the freezer.
Consolidated Protocol: Preparation of a Stabilized this compound Stock Solution
This workflow integrates the best practices discussed above into a single, reliable procedure.
Diagram: Workflow for Preparing a Stabilized Standard
Caption: A step-by-step workflow for preparing stable analytical standards.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare your chosen buffer (e.g., 10 mM sodium phosphate, pH 6.5). Degas the buffer thoroughly by sparging with high-purity nitrogen for 20 minutes.
-
Add Antioxidant: Add your selected antioxidant (e.g., DTT to a final concentration of 1 mM) to the deoxygenated buffer and mix gently.
-
Weigh Analyte: In a controlled environment with minimal light exposure, accurately weigh the required amount of solid this compound.
-
Dissolution: Immediately dissolve the weighed solid in the prepared antioxidant-containing buffer to achieve your target concentration.
-
Aliquot: Dispense the final solution into single-use amber glass vials with PTFE-lined caps.
-
Inerting: Before sealing each vial, flush the headspace with a gentle stream of nitrogen or argon for 5-10 seconds.
-
Storage: Immediately label the vials and place them in a freezer set to -20°C or, for long-term storage, -80°C.
-
Quality Control: Analyze a freshly prepared aliquot immediately to establish a baseline (T=0) concentration and purity profile. Re-analyze a new aliquot periodically (e.g., monthly) to monitor stability.
By implementing this comprehensive approach, you can significantly enhance the stability of your this compound standards, leading to more reliable and reproducible analytical results.
References
- 1. Evaluation of Pterin, a Promising Drug Candidate from Cyanide Degrading Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pterin compounds: from butterflies to biochemistry [cinz.nz]
- 4. researchgate.net [researchgate.net]
- 5. schircks.ch [schircks.ch]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Support Center: High-Throughput Screening for Modulators of 6-Hydroxymethylpterin Metabolism
Welcome to the technical support resource for high-throughput screening (HTS) of 6-hydroxymethylpterin (6-HMP) modulators. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful execution of your screening campaigns. Our approach is grounded in extensive field experience and established scientific principles to help you navigate the complexities of assay development and implementation.
Introduction to this compound Screening
This compound is a key intermediate in the folate biosynthesis pathway. Enzymes that metabolize 6-HMP, such as 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase (HPPK), are essential for the survival of various pathogens, making them attractive targets for antimicrobial drug discovery.[1][2] High-throughput screening allows for the rapid testing of large compound libraries to identify novel inhibitors or activators of these enzymes.[3][4]
This guide focuses on a fluorescence-based coupled-enzyme assay designed for HTS. In this proposed assay, the consumption of 6-HMP by its target enzyme (e.g., HPPK) is linked to a subsequent reaction that generates a fluorescent signal, providing a robust and scalable screening method.
Experimental Workflow Overview
The core of the HTS campaign is a coupled-enzyme assay. The primary enzyme utilizes this compound as a substrate. The product of this reaction then becomes the substrate for a secondary, reporter enzyme that generates a quantifiable fluorescent signal. This workflow is designed to be performed in 384- or 1536-well microtiter plates to maximize throughput.[4]
Caption: High-level workflow for the 6-HMP HTS campaign.
Troubleshooting Guide
This section addresses specific issues that may arise during your screening experiments. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low Z'-Factor (< 0.5)
A low Z'-factor indicates poor assay quality, suggesting that the signal window between positive and negative controls is too narrow or the data variability is too high. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
| Potential Cause | Explanation | Solution |
| Suboptimal Reagent Concentrations | The concentrations of enzymes, 6-HMP, or co-factors may not be optimal, leading to a weak signal or high background. | Re-optimize the concentrations of all assay components. Titrate the primary and reporter enzymes to find a concentration that provides a robust signal without being wasteful. Determine the Michaelis-Menten constant (Km) for 6-HMP and use a concentration at or near the Km value. |
| Reagent Instability | Enzymes may lose activity over time, especially if not stored properly. 6-HMP and other pteridines can be light-sensitive.[5] | Prepare fresh reagents for each experiment. Store enzyme stocks in appropriate buffers with cryoprotectants at -80°C. Protect 6-HMP solutions from light by using amber tubes or wrapping tubes in foil.[6] |
| Inconsistent Dispensing | Inaccurate or imprecise liquid handling can introduce significant variability across the plate. | Calibrate and validate all automated liquid handlers and multichannel pipettes. Use low-evaporation plates or plate seals, especially for long incubation times. |
| High Background Signal | The reporter enzyme may have substrate-independent activity, or there might be fluorescent contaminants in the assay buffer or compound library. | Run a background control without the primary enzyme to assess the reporter enzyme's baseline activity. If high, consider a different reporter system. Screen the assay buffer components for intrinsic fluorescence. |
Problem 2: High Percentage of False Positives
False positives are compounds that appear to be active in the primary screen but are later found to be inactive. This is often due to interference with the assay technology.
| Potential Cause | Explanation | Solution |
| Compound Auto-fluorescence | Many compounds in screening libraries are inherently fluorescent at the excitation and emission wavelengths of the assay.[7] | Screen the compound library against the assay buffer without the enzymes to identify auto-fluorescent compounds. These can then be flagged and deprioritized. |
| Fluorescence Quenching | Some compounds can absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in signal that mimics inhibition. | Implement a counter-screen with a pre-formed fluorescent product. If the compound reduces the signal in this assay, it is likely a quencher. |
| Enzyme Destabilization | Compounds may non-specifically denature or precipitate the assay enzymes, leading to a loss of activity. | Assay for inhibition in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to reduce non-specific interactions. |
| Reactive Compounds | Some library compounds can react with and modify amino acid residues on the enzyme, leading to non-specific inhibition. | Use computational filters to remove known reactive functional groups from the screening library before the primary screen. |
Problem 3: Inconsistent Dose-Response Curves
After identifying initial hits, you may encounter poorly defined or non-reproducible dose-response curves.
| Potential Cause | Explanation | Solution |
| Compound Insolubility | At higher concentrations, compounds may precipitate out of the assay buffer, leading to a plateau or decrease in the dose-response curve. | Visually inspect the wells for precipitation. Determine the solubility of hit compounds in the assay buffer. If solubility is an issue, consider modifying the buffer (e.g., adding a small percentage of DMSO) or re-synthesizing analogs with improved solubility. |
| Complex Mechanism of Inhibition | The compound may have a complex mode of action, such as being a slow-binding inhibitor or an uncompetitive inhibitor, which can result in non-standard curve shapes. | Perform mechanism of action (MOA) studies to understand how the inhibitor interacts with the enzyme. This may involve varying the concentrations of both the substrate (6-HMP) and the inhibitor. |
| Compound Degradation | The hit compound may be unstable in the assay buffer over the course of the experiment. | Assess the chemical stability of the compound in the assay buffer using methods like HPLC-MS over a time course that matches the assay duration. |
Frequently Asked Questions (FAQs)
Q1: What type of plate reader settings should I use for this fluorescence assay?
For a typical fluorescence intensity assay, you will need to optimize the excitation and emission wavelengths based on the fluorophore used in your coupled enzyme system. For example, if using a resorufin-based system, excitation is typically around 560 nm and emission is around 590 nm.[8] It is crucial to set the appropriate gain and number of flashes to maximize the signal-to-background ratio while avoiding detector saturation.
Q2: How do I choose between a kinetic and an endpoint assay?
-
Kinetic Assay: Measures the rate of the reaction over time. This can provide more information about the mechanism of inhibition but is generally lower in throughput. It is highly recommended during assay development and for characterizing hits.
-
Endpoint Assay: Measures the fluorescent signal at a single time point after the reaction has proceeded for a set duration. This format is more amenable to high-throughput screening.[8][9]
For the primary HTS campaign, an endpoint assay is typically used. Kinetic reads are then employed in secondary assays for hit validation and characterization.
Q3: What are the critical controls to include on each assay plate?
-
Negative Control (0% Inhibition): Contains all assay components and the vehicle (e.g., DMSO) but no inhibitor. This represents the maximum enzyme activity.
-
Positive Control (100% Inhibition): Contains all assay components and a known inhibitor of the primary enzyme at a concentration that gives maximal inhibition.
-
Background Control: Contains all assay components except the primary enzyme. This helps to measure any background signal from the reporter system or buffer.
Q4: My primary enzyme is difficult to express and purify. Are there alternative assay formats?
If obtaining large quantities of a purified enzyme is a bottleneck, consider developing a cell-based assay. This would involve engineering a cell line that overexpresses the target enzyme and then using a reporter system to measure changes in the intracellular concentration of 6-HMP or a downstream metabolite. While more complex to develop, a cell-based assay can provide more physiologically relevant data.
Q5: How can I be sure my hits are targeting the primary enzyme and not the reporter enzyme in the coupled assay?
This is a critical validation step. Any hits identified in the primary screen must be tested in an orthogonal assay that does not use the coupled enzyme system. This could involve directly measuring the consumption of 6-HMP by the primary enzyme using a method like high-performance liquid chromatography (HPLC) with fluorescence detection.[10] Alternatively, you can run a separate assay with just the reporter enzyme and its substrate to see if the compound has any inhibitory activity against it.
Detailed Experimental Protocol: Endpoint HTS Assay
This protocol provides a template for a 384-well endpoint fluorescence assay.
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of test compounds from the library plates into the appropriate wells of a 384-well assay plate.
-
Dispense 50 nL of DMSO into the negative control wells and 50 nL of a known inhibitor (e.g., a 6-HMP analog) into the positive control wells.
-
-
Enzyme Addition:
-
Prepare a solution of the primary enzyme and the reporter enzyme in the assay buffer.
-
Dispense 10 µL of the enzyme solution into each well of the assay plate.
-
-
Incubation:
-
Cover the plate and incubate at room temperature for 15 minutes to allow the test compounds to interact with the primary enzyme.
-
-
Reaction Initiation:
-
Prepare a solution of 6-HMP, the reporter enzyme's substrate (e.g., resazurin), and any necessary co-factors (e.g., ATP, NADPH) in the assay buffer.
-
Dispense 10 µL of this substrate solution into all wells to start the reaction.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light. The exact time should be optimized during assay development to ensure the reaction is in the linear range.
-
-
Fluorescence Reading:
-
Place the microplate in a fluorescence plate reader and measure the signal at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
Calculate the Z'-factor for each plate to ensure data quality.
-
Caption: Step-by-step HTS assay protocol.
References
- 1. Assay Development and Identification of the First Plasmodium falciparum 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay Development and Identification of the First Plasmodium falciparum 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase Inhibitors [mdpi.com]
- 3. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 4. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 5. schircks.ch [schircks.ch]
- 6. assaygenie.com [assaygenie.com]
- 7. A Quantitative High-Throughput 96-well plate Fluorescence Assay for Mechanism-Based Inactivators of Cytochromes P450 Exemplified using CYP2B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 6-Pyruvoyl tetrahydropterin synthase assay in extracts of cultured human cells using high-performance liquid chromatography with fluorescence detection of biopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in 6-Hydroxymethylpterin Chromatography
Welcome to the technical support center for optimizing the chromatography of 6-hydroxymethylpterin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor peak shape during their analyses. Achieving a symmetrical, sharp peak is paramount for accurate quantification and reliable data.[1] This resource provides in-depth troubleshooting strategies and frequently asked questions to help you diagnose and resolve common issues such as peak tailing, fronting, and broadening.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for a polar compound like this compound?
A1: The most frequent cause of peak tailing for polar compounds with basic functional groups, like this compound, is secondary interactions between the analyte and the stationary phase.[2] Specifically, interactions with acidic silanol groups on the surface of silica-based columns are a primary contributor.[3][4] These interactions lead to multiple retention mechanisms, causing some molecules to lag behind the main peak, resulting in a tail.[4]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor influencing the peak shape of ionizable compounds.[5] Operating near the pKa of this compound can lead to inconsistent ionization and result in asymmetrical peaks.[6] For basic compounds, lowering the mobile phase pH (e.g., to pH 2-3) can protonate residual silanol groups on the column, minimizing unwanted secondary interactions and reducing tailing.[7]
Q3: Can my HPLC system itself be the cause of poor peak shape for all my analytes, including this compound?
A3: Yes, if all peaks in your chromatogram exhibit tailing or broadening, the issue may be related to the HPLC system rather than a specific chemical interaction.[8] Potential instrumental causes include extra-column volume from long or wide-bore tubing, poorly fitted connections, or a partially blocked column inlet frit.[2][6] A void at the head of the column can also lead to peak distortion for all analytes.[9]
Q4: I'm observing peak fronting. What are the likely causes?
A4: Peak fronting, where the peak is broader in the first half, is often caused by column overload, poor sample solubility in the mobile phase, or column collapse.[9] Injecting too much sample can saturate the stationary phase, causing some of the analyte to travel faster through the column.[9] Ensure your sample is fully dissolved in a solvent compatible with the mobile phase and consider reducing the injection volume or sample concentration.[2]
Q5: Could metal chelation be affecting my this compound peak shape?
A5: Yes, molecules with Lewis base groups, such as the hydroxyl and amino groups in this compound, can form chelation complexes with metal ions.[10] These ions can leach from stainless steel components of the HPLC system or be present as trace contaminants in the stationary phase.[2][11] This interaction can lead to peak tailing and other distortions.[10][12] Using metal-free or biocompatible systems and columns can mitigate these effects.[13]
II. In-Depth Troubleshooting Guide
Poor peak shape can be systematically diagnosed by evaluating the characteristics of the distorted peak and the number of affected peaks in the chromatogram. This guide is structured to help you identify the root cause and implement effective solutions.
Diagram: Systematic Troubleshooting Workflow
Caption: A flowchart for troubleshooting poor peak shape.
Peak Tailing
Peak tailing is characterized by an asymmetric peak with a trailing edge that extends further than the leading edge.[3]
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action & Protocol |
| Secondary Silanol Interactions | The polar nature of this compound can lead to strong interactions with residual, acidic silanol groups on silica-based stationary phases, especially at mid-range pH where silanols are ionized.[3][4] This causes a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a tail. | 1. Adjust Mobile Phase pH: Lower the pH to 2.5-3.0 using an additive like formic or phosphoric acid. This protonates the silanol groups, minimizing their interaction with the basic sites on this compound.[4] 2. Use an End-Capped Column: Select a column where the residual silanol groups have been chemically deactivated ("end-capped").[3][9] This reduces the number of active sites available for secondary interactions. 3. Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase. This can preferentially interact with the active silanol sites, masking them from the analyte. |
| Metal Chelation | This compound has functional groups capable of chelating with trace metal ions in the HPLC system (e.g., from stainless steel frits, tubing, or the stationary phase itself).[10][13] This can create another form of secondary interaction, leading to peak tailing.[11][12] | 1. Use a Metal-Chelating Additive: Add a small concentration (e.g., 0.1-0.5 mM) of EDTA (ethylenediaminetetraacetic acid) to the mobile phase to chelate stray metal ions and prevent them from interacting with the analyte.[10] 2. Employ a Biocompatible/Metal-Free System: If metal sensitivity is a persistent issue, consider using an HPLC system and column designed to be metal-free or bio-inert to minimize analyte-metal interactions.[13] |
| Column Overload | Injecting too high a concentration of the analyte can saturate the active sites on the stationary phase, leading to a non-ideal chromatographic process and peak tailing.[2][8] | 1. Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, the original sample was likely overloaded.[9] 2. Decrease Injection Volume: Reduce the volume of sample injected onto the column.[14] |
| Column Degradation | Over time, especially with aggressive mobile phases or insufficient cleaning, the stationary phase can degrade, or the packed bed can form a void at the inlet.[2] This disrupts the flow path and can cause tailing for all peaks. | 1. Reverse-Flush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent. This can sometimes dislodge particulates from the inlet frit.[8] 2. Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and should be replaced.[3] Using a guard column can help extend the life of the analytical column.[8] |
Peak Fronting
Peak fronting is the inverse of tailing, with a leading edge that is less steep than the trailing edge.[15]
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action & Protocol |
| Sample Overload | Similar to tailing, injecting too much sample can lead to fronting, especially if the analyte has low solubility in the mobile phase.[9] | 1. Reduce Injection Volume or Concentration: This is the primary solution to check for overload. A systematic reduction in the amount of analyte injected should result in a more symmetrical peak.[14] |
| Poor Sample Solubility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread and elute prematurely, leading to fronting.[9] | 1. Match Sample Solvent to Mobile Phase: Ideally, dissolve the this compound standard and samples in the initial mobile phase composition. If a different solvent must be used, ensure it is of similar or weaker elution strength.[2] |
| Column Collapse | A physical collapse of the stationary phase bed within the column, which can be caused by extreme pH or temperature, creates an uneven flow path and can result in fronting peaks.[9] | 1. Verify Operating Conditions: Ensure that the mobile phase pH and column temperature are within the manufacturer's recommended limits for the specific column being used.[9] 2. Replace the Column: Column collapse is an irreversible failure, and the column must be replaced.[9] |
Peak Broadening
Broad peaks can significantly reduce resolution and sensitivity. This issue can stem from both chemical and physical factors.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action & Protocol |
| Extra-Column Volume | Excessive volume in the tubing and connections between the injector, column, and detector can cause the analyte band to spread out before and after separation.[6] | 1. Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005") to connect the components of your HPLC system.[6] 2. Ensure Proper Fittings: Check that all fittings are correctly made and tightened to avoid dead volumes. |
| Low Mobile Phase Strength | If the mobile phase is too weak to efficiently elute the analyte, the peak will be retained longer and will broaden as it moves through the column.[15] | 1. Increase Organic Modifier Concentration: For reversed-phase chromatography, incrementally increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to decrease retention time and sharpen the peak.[7] |
| Column Contamination/Aging | Buildup of strongly retained sample matrix components on the column can interfere with the stationary phase and lead to broader peaks.[1] | 1. Implement a Column Wash Protocol: After a sequence of injections, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. 2. Use a Guard Column: A guard column installed before the analytical column will trap contaminants and can be replaced regularly, protecting the more expensive analytical column.[1] |
Analyte Stability
The stability of this compound itself can impact chromatographic performance.
Potential Issues & Preventative Measures
| Issue | Explanation | Recommended Action |
| Degradation | This compound can be sensitive to light and may be unstable in certain pH conditions, particularly basic solutions.[16] Degradation can lead to the appearance of extra peaks or a reduction in the main peak's area and poor shape. | 1. Protect from Light: Prepare standards and samples in amber vials and store them protected from light.[16] 2. Maintain Appropriate pH: Keep standard solutions and mobile phases at a neutral or slightly acidic pH to enhance stability. 3. Prepare Fresh Solutions: Prepare standards and samples fresh daily to minimize degradation over time. |
By systematically addressing these potential issues, you can significantly improve the peak shape of this compound, leading to more accurate and reproducible analytical results.
III. References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?--INVALID-LINK--
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. --INVALID-LINK--
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. --INVALID-LINK--
-
HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. --INVALID-LINK--
-
uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column. --INVALID-LINK--
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. --INVALID-LINK--
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. --INVALID-LINK--
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. --INVALID-LINK--
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. --INVALID-LINK--
-
uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. --INVALID-LINK--
-
Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. --INVALID-LINK--
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. --INVALID-LINK--
-
Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. --INVALID-LINK--
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. --INVALID-LINK--
-
LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. --INVALID-LINK--
-
Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. --INVALID-LINK--
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. --INVALID-LINK--
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Polar Analyte Retention in Reversed-Phase HPLC. --INVALID-LINK--
-
MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. --INVALID-LINK--
-
De Pra, M., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A, 1611, 460619. --INVALID-LINK--
-
Pearl. (n.d.). INVESTIGATION OF HIGH PERFORMANCE CHELATION ION CHROMATOGRAPHY FOR TRACE METAL DETERMINATIONS. --INVALID-LINK--
-
MDPI. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Method development & optimization. --INVALID-LINK--
-
MAC-MOD Analytical. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube. --INVALID-LINK--
-
ResearchGate. (n.d.). 6 HPLC method development. --INVALID-LINK--
-
Agilent. (2024, February 20). Method Development 101: From Beginner to Expert Part 1. --INVALID-LINK--
-
BenchChem. (2025). Application Note: HPLC Method for the Quantitative Analysis of 6-Formylpterin. --INVALID-LINK--
-
ResearchGate. (n.d.). Development and Validation of HPLC Methods for the Determination of CYP2D6 and CYP3A4 Activities. --INVALID-LINK--
-
Polymer Degradation and Stability. (2017, July 11). Polymer degradation and stability. --INVALID-LINK--
-
BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. --INVALID-LINK--
-
Theoretical Study on the Thermal Degradation Process of Nylon 6 and Polyhydroxybutyrate. (2022, October 17). --INVALID-LINK--
-
PubMed. (n.d.). Stability of 6:2 fluorotelomer sulfonate in advanced oxidation processes: degradation kinetics and pathway. --INVALID-LINK--
References
- 1. mastelf.com [mastelf.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 14. youtube.com [youtube.com]
- 15. uhplcs.com [uhplcs.com]
- 16. benchchem.com [benchchem.com]
calibration curve issues in 6-hydroxymethylpterin quantification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-hydroxymethylpterin (6-HMP) quantification. As a key biomarker in various biological pathways, the accurate measurement of 6-HMP is critical. However, establishing a reliable and reproducible calibration curve is a frequent and significant challenge in its bioanalysis.
This guide, structured by a Senior Application Scientist, moves beyond simple checklists to provide in-depth, cause-and-effect troubleshooting for the complex issues you may encounter. We will explore the underlying science of common problems and offer field-proven, validated solutions to ensure the integrity and accuracy of your data.
Troubleshooting Guide: Calibration Curve Issues
This section addresses specific, common problems encountered during the quantification of this compound. Each issue is presented in a question-and-answer format, detailing probable causes and actionable solutions.
Q1: Why is my calibration curve non-linear, especially at higher concentrations?
A non-linear response is one of the most common issues in bioanalysis and can invalidate quantitative results. A curve that flattens at higher concentrations (an 'S' shape) suggests that the detector's response is no longer proportional to the analyte concentration.
Probable Causes & Solutions:
-
Fluorescence Quenching/Inner Filter Effect: 6-HMP is a fluorescent molecule. At high concentrations, analyte molecules can absorb the emitted light from neighboring molecules (reabsorption or the inner filter effect), leading to a lower-than-expected signal.[1][2] Similarly, intermolecular interactions at high concentrations can quench fluorescence.
-
Solution: The most reliable solution is to work within the linear dynamic range of the assay.[1][3] Dilute your upper-level calibration standards and high-concentration samples to fall within the demonstrated linear portion of the curve. Avoid simply fitting a non-linear curve, as the underlying cause may be context-dependent and not consistently reproducible.[1]
-
-
Detector Saturation: The detector (e.g., a photomultiplier tube in a fluorescence detector or an MS detector) has a finite capacity to process incoming signals. At high analyte concentrations, the detector can become saturated, resulting in a plateauing of the signal.
-
Solution: Reduce the detector gain or voltage. Alternatively, if sample concentration allows, reduce the injection volume. The goal is to bring the highest standard's response well below the detector's saturation limit.
-
-
Analyte Aggregation or Insolubility: At higher concentrations in the analytical solvent, 6-HMP may begin to aggregate or exceed its solubility limit. This reduces the amount of monomeric analyte available for detection, causing the response to flatten.[1]
-
Solution: Re-evaluate the composition of your reconstitution solvent. A small percentage of organic modifier (if compatible with your chromatography) may help maintain solubility. Otherwise, the primary solution is to lower the concentration of the upper-level standards.
-
Q2: Why do I have poor reproducibility and high precision variance (%CV) in my calibration standards?
Inconsistent results between replicate injections of the same standard point to variability in your process or instability in the analytical system. According to regulatory guidelines, the precision of your calibrators should typically be within a ±15% coefficient of variation (%CV).[4]
Probable Causes & Solutions:
-
Inaccurate Pipetting and Standard Preparation: The serial dilution process is a major source of error if not performed with care.[5][6] Using uncalibrated pipettes or poor technique can introduce significant variability.
-
Solution: Use calibrated, positive-displacement or reverse-pipetting techniques for all standard preparations. Ensure stock solutions are fully vortexed before each dilution step. It is best practice to prepare standards independently rather than through serial dilution of a single stock to avoid propagating errors, though this is not always practical.[5]
-
-
System Instability: Fluctuations in HPLC pump flow rate, column temperature, or mobile phase composition can cause retention time shifts and corresponding changes in peak area.[7][8]
-
Autosampler and Injection Issues: Partial injections, air bubbles in the sample loop, or variable injection volumes will directly impact the measured peak area.
Q3: My calibration curve has a high Y-intercept. What does this indicate?
An ideal calibration curve should pass through the origin, meaning a blank sample (zero analyte) produces a zero signal. A significant positive Y-intercept suggests the presence of an interfering signal in your blank matrix or solvent.
Probable Causes & Solutions:
-
Contaminated Blank Matrix or Solvents: The biological matrix (plasma, urine, etc.) or the solvents used for reconstitution may contain endogenous 6-HMP or other compounds that co-elute and produce a signal at the same mass or fluorescence wavelength.
-
Solution: Source multiple lots of blank biological matrix to find one that is free of interferences.[4] Use the highest quality HPLC or LC-MS grade solvents and reagents. Always run a "double blank" (reconstitution solvent only) to confirm it is clean.
-
-
Poor Chromatographic Resolution: An interfering peak may be co-eluting with your 6-HMP peak. This is a common form of matrix effect.[4][11]
-
Solution: Optimize your chromatographic method to better separate the 6-HMP peak from the interference. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., from a standard C18 to one with a polar-embedded group), or modifying the mobile phase pH.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best practice for preparing this compound calibration standards?
Accurate standards are the foundation of quantitative analysis.[5] The process must be meticulous and well-documented.
Answer: Start with a certified reference material of 6-HMP with a known purity. Prepare a primary stock solution in a suitable solvent (e.g., a buffered aqueous solution, potentially with a small amount of organic solvent for solubility) at a high concentration (e.g., 1 mg/mL). This stock should be stored under recommended conditions (see Q3). From this primary stock, create a series of working stock solutions. The final calibration standards should be prepared by spiking the appropriate working stock into the same biological matrix as your unknown samples (e.g., human plasma, urine) to create "matrix-matched" calibrators.[12][13] This is crucial for compensating for matrix effects.
Q2: What is a "matrix effect" and how can I mitigate it?
This is a critical concept in LC-MS based bioanalysis.
Answer: A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., phospholipids, salts, proteins).[4][11][14] This effect can lead to highly inaccurate and unreliable results. 6-HMP analysis in complex matrices like plasma or urine is susceptible to these effects.
-
Assessment: The standard method to assess matrix effects is through a post-extraction spike experiment.[4][15] You compare the peak response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat solvent solution.[15]
-
Mitigation:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correction.[11][16] A SIL-IS (e.g., this compound-d3) is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized.
-
Improved Sample Preparation: Use more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components, particularly phospholipids.[15]
-
Chromatographic Separation: Modify your LC method to separate 6-HMP from the regions where matrix components tend to elute.
-
Q3: How should I store my biological samples and 6-HMP stock solutions to ensure stability?
Pteridines can be sensitive to environmental conditions, and degradation will lead to underestimation of the true concentration.
Answer: Analyte stability is paramount for accurate quantification.[17]
-
Temperature: Both biological samples and stock solutions should be stored frozen, preferably at -80°C for long-term storage, although -20°C may be acceptable for shorter periods.[18][19]
-
Light: Pteridines are known to be light-sensitive.[20] Protect all samples and standards from light by using amber vials and minimizing exposure to ambient light during preparation.
-
pH and Freeze-Thaw Cycles: Sample integrity is often dependent on pH.[21] While specific data for 6-HMP is limited, it is good practice to minimize the number of freeze-thaw cycles for all samples and standards, as this can accelerate degradation.[19][22] Aliquot samples and stock solutions into single-use volumes.
Q4: Is an internal standard necessary for 6-HMP quantification?
Answer: Yes, the use of an internal standard (IS) is highly recommended and is considered essential for robust bioanalytical methods, especially when using LC-MS.[4][11] An IS is a compound added at a constant concentration to all samples, calibrators, and quality controls. It helps correct for variability during sample processing (e.g., extraction losses) and instrument analysis (e.g., injection volume variations, matrix effects). As mentioned in Q2, the ideal choice is a stable isotope-labeled version of 6-HMP.[16]
Data & Protocols
Table 1: Troubleshooting Summary for 6-HMP Calibration Curves
| Problem | Potential Cause(s) | Recommended Action(s) |
| Non-Linearity | Fluorescence quenching, detector saturation, analyte insolubility. | Dilute upper-level standards; reduce detector gain; optimize reconstitution solvent. |
| Poor Reproducibility | Inaccurate pipetting, system instability, autosampler error. | Use calibrated pipettes; allow system to equilibrate; ensure sufficient sample volume. |
| High Y-Intercept | Contaminated blank matrix/solvent, co-eluting interference. | Test multiple lots of blank matrix; use high-purity solvents; optimize chromatography. |
| Low Sensitivity | Analyte degradation, matrix suppression, suboptimal detector settings. | Protect samples from light; improve sample cleanup (SPE); optimize detector wavelengths/parameters. |
Protocol 1: Preparation of Calibration Standards (Matrix-Matched)
This protocol outlines the preparation of a set of calibration standards in a biological matrix (e.g., human plasma) for 6-HMP quantification.
Materials:
-
Certified 6-HMP reference standard
-
LC-MS grade methanol or appropriate solvent
-
Control (blank) human plasma, pre-screened for interferences
-
Calibrated micropipettes and tips
-
Class A volumetric flasks
-
Vortex mixer
Procedure:
-
Prepare Primary Stock (1 mg/mL): Accurately weigh ~5 mg of 6-HMP reference standard. Dissolve in the appropriate solvent in a 5 mL volumetric flask. This is your Primary Stock Solution. Store at -80°C.
-
Prepare Working Stock Solutions: Perform serial dilutions from the Primary Stock to create several Working Stock Solutions at lower concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL). This minimizes pipetting errors from very small volumes.
-
Prepare Spiking Solutions: From the Working Stocks, prepare a set of Spiking Solutions at 20x the final desired concentration in the matrix.
-
Spike the Matrix: For each calibration level, add 50 µL of the corresponding Spiking Solution to 950 µL of the control biological matrix. (This 5% organic content is generally well-tolerated).
-
Vortex: Vortex each standard thoroughly for at least 30 seconds to ensure homogeneity.
-
Process: Process these newly prepared calibration standards alongside your unknown samples using your established sample preparation method (e.g., protein precipitation, SPE).
Visual Workflow and Logic Diagrams
Diagram 1: Calibration Curve Generation & Evaluation Workflow
References
- 1. echemi.com [echemi.com]
- 2. aelabgroup.com [aelabgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uknml.com [uknml.com]
- 6. m.youtube.com [m.youtube.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. conquerscientific.com [conquerscientific.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Long-Term stability of 6-hydroxymelatonin sulfate in 24-h urine samples stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of Catecholamines and Pterins in Inborn Errors of Monoamine Neurotransmitter Metabolism—From Past to Future - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Navigating Pteridine Interference in 6-Hydroxymethylpterin Assays
Welcome to the technical support center for 6-hydroxymethylpterin (6-HMP) assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming the common challenge of interference from other pteridines. Pteridines are a class of heterocyclic compounds that are structurally similar, leading to potential cross-reactivity and inaccurate quantification of 6-HMP. This resource, presented in a question-and-answer format, offers solutions to specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.
Understanding the Challenge: The Pteridine Family
Pteridines exist in various forms and oxidation states within biological samples, including neopterin, biopterin, and their dihydro- and tetrahydro- derivatives.[1][2][3][4] Their structural similarities and shared physicochemical properties are the primary reasons for their interference in 6-HMP assays. The presence of these related compounds can lead to overestimated 6-HMP concentrations, false positives, or a general lack of assay specificity.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Chromatographic Assay (HPLC) Issues
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or electrochemical detection is a common method for pteridine analysis.[5][6][7] However, chromatographic separation of structurally similar pteridines can be challenging.
Question 1: I am observing a broad peak, or multiple unresolved peaks, co-eluting with my 6-HMP standard in my HPLC analysis. How can I improve the resolution?
Answer:
Co-elution is a frequent problem in pteridine analysis due to their similar polarities.[3] Here’s a systematic approach to improving peak resolution:
-
Mobile Phase Optimization:
-
pH Adjustment: The ionization state of pteridines is pH-dependent.[3][8] Systematically adjust the pH of your mobile phase. A slight change can significantly alter the retention times of interfering compounds relative to 6-HMP.
-
Buffer Concentration: Modifying the ionic strength of the buffer can also influence the separation.
-
Organic Modifier Gradient: If using a gradient elution, try a shallower gradient to increase the separation between closely eluting peaks.
-
-
Column Chemistry:
-
If you are using a standard C18 column, consider a column with a different selectivity. Phenyl-hexyl or embedded polar group (PEG) stationary phases can offer different interactions with the pteridine rings.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative for separating polar compounds like pteridines.[8]
-
-
Flow Rate and Temperature:
-
Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Controlling the column temperature with a column oven can enhance reproducibility and may improve separation.[9]
-
Question 2: My baseline is noisy, and I see many small, interfering peaks, especially in complex biological samples like urine or tissue homogenates. What can I do?
Answer:
A noisy baseline and interfering peaks often point to inadequate sample preparation. Biological matrices are complex and contain numerous endogenous compounds that can interfere with your assay.
Troubleshooting Steps:
-
Solid-Phase Extraction (SPE): This is a crucial step for cleaning up complex samples.[8][10][11]
-
Sorbent Selection: Use an SPE cartridge that effectively retains pteridines while allowing interfering, less polar compounds to pass through. Mixed-mode cation exchange (MCX) or polymer-based sorbents are often good choices.[8]
-
Wash and Elution Optimization: Ensure your wash steps are stringent enough to remove interfering compounds without eluting your analyte of interest. Optimize the elution solvent to selectively recover the pteridines.
-
-
Filtration: Always filter your samples through a 0.22 µm syringe filter before injection to remove particulate matter that can cause baseline noise and clog your HPLC system.[12]
-
"Dilute-and-Shoot" Approach: For samples with high concentrations of pteridines, such as urine, a simple dilution followed by filtration might be sufficient and can minimize matrix effects.[12]
Workflow for HPLC Sample Preparation and Troubleshooting
Caption: A generalized workflow for sample preparation and troubleshooting in HPLC-based pteridine analysis.
Section 2: Mass Spectrometry (MS) Assay Issues
Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher selectivity and sensitivity for 6-HMP analysis.[12][13][14] However, isobaric interference can still be a challenge.
Question 3: I am using LC-MS/MS, but I suspect I still have interference. How can I confirm the identity of my 6-HMP peak and rule out co-eluting isomers?
Answer:
Even with the selectivity of MS/MS, isobaric compounds (compounds with the same mass) can interfere.
Confirmation Strategies:
-
Multiple Reaction Monitoring (MRM): Monitor at least two different MRM transitions for 6-HMP. The ratio of the peak areas for these two transitions should be constant across your samples and should match that of a pure standard. A significant deviation in this ratio in a sample suggests the presence of an interfering compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can provide a more accurate mass measurement, which can help to distinguish between compounds with very similar masses.
-
Chromatographic Separation: As with HPLC, optimizing your chromatography to separate isomers before they enter the mass spectrometer is the most effective approach. Refer to the HPLC troubleshooting section for tips on improving separation.
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled 6-HMP internal standard is highly recommended. This will co-elute with the native 6-HMP and can help to correct for matrix effects and variations in instrument response, but it will not resolve isobaric interference from other pteridines.
Section 3: Enzymatic and Spectrophotometric Assays
Enzymatic assays can offer high specificity but may be susceptible to interference from compounds that affect enzyme activity.
Question 4: My enzymatic assay for an enzyme that utilizes 6-HMP is giving inconsistent results. Could other pteridines be interfering?
Answer:
Yes, other pteridines can act as inhibitors or alternative substrates for enzymes involved in pteridine metabolism, such as dihydropteroate synthase (DHPS).[15]
Troubleshooting Steps:
-
Substrate Specificity Testing: Test the activity of your enzyme with other common pteridines (e.g., neopterin, biopterin) to see if they are also substrates.
-
Inhibition Assays: Perform inhibition assays to determine if other pteridines are acting as competitive or non-competitive inhibitors of your enzyme.
-
Sample Cleanup: As with chromatographic methods, proper sample preparation to remove interfering pteridines is crucial.[8][10]
-
Coupled Enzyme Assays: Consider a coupled enzyme assay where the product of the first reaction is specifically converted in a second reaction that can be monitored.[15] This can increase the overall specificity of the assay.
Table 1: Common Interfering Pteridines and their Properties
| Pteridine | Common Oxidation States | Key Characteristics | Potential for Interference |
| This compound (6-HMP) | Oxidized | Analyte of Interest | - |
| Neopterin | Dihydro-, Oxidized | Marker of cellular immune activation.[16][17] Structurally similar to 6-HMP. | High |
| Biopterin | Tetrahydro-, Dihydro-, Oxidized | Cofactor for aromatic amino acid hydroxylases.[16][18] Structurally similar to 6-HMP. | High |
| Xanthopterin | Oxidized | Can be formed from the oxidation of other pteridines. | Moderate |
| Isoxanthopterin | Oxidized | Another potential oxidation product. | Moderate |
Concluding Remarks
The accurate measurement of this compound is often complicated by the presence of other structurally related pteridines. A thorough understanding of the potential interferents and the principles of the chosen analytical method is paramount. The key to a successful 6-HMP assay lies in a combination of robust sample preparation, optimized analytical conditions, and rigorous validation. By systematically addressing the issues outlined in this guide, researchers can enhance the specificity and reliability of their 6-HMP measurements, leading to more accurate and reproducible scientific outcomes.
References
- 1. Pteridine derivatives as modulators of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The determination of pterins in biological samples by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. DSpace [dehesa.unex.es]
- 11. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Simultaneous detection of six urinary pteridines and creatinine by high-performance liquid chromatography-tandem mass spectrometry for clinical breast cancer detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Simultaneous Detection of Six Urinary Pteridines and Creatinine by Hig" by Casey Burton, Honglan Shi et al. [scholarsmine.mst.edu]
- 15. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neopterin and biopterin levels and tryptophan degradation in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Urinary neopterin excretion and dihydropteridine reductase activity in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Pterins: Navigating the Complex Landscape of Sepsis with 6-Hydroxymethylpterin and Neopterin
For Immediate Release
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate and often devastating clinical picture of sepsis, the quest for reliable biomarkers is paramount for early diagnosis, prognostic assessment, and the development of targeted therapies. Among the myriad of molecules implicated in the host's response to infection, pteridines have emerged as significant indicators of immune system activation. This guide provides an in-depth comparative analysis of two such pteridines: the well-established biomarker, neopterin, and the lesser-known 6-hydroxymethylpterin. While structurally related, their origins and potential clinical interpretations in the context of sepsis are markedly different, offering a compelling narrative of host versus pathogen dynamics.
Introduction: Pteridines at the Crossroads of Immunity and Infection
Pteridines are a class of heterocyclic compounds that play crucial roles in various biological processes. In the realm of immunology, their significance is intrinsically linked to the activation of the cellular immune system. The biosynthesis of many pteridines begins with guanosine triphosphate (GTP), a fundamental building block of nucleic acids.[1][2][3] This guide will dissect the divergent paths of neopterin and this compound, exploring their biosynthesis, function, and ultimately, their utility as biomarkers in the multifaceted syndrome of sepsis.
Neopterin: A Window into the Host's Inflammatory Cascade
Neopterin is a well-documented and extensively studied biomarker that provides a real-time assessment of cellular immune activation, particularly the Th1-type immune response.[2][4]
Biosynthesis of Neopterin: A Host-Driven Response
The production of neopterin in humans is a direct consequence of the inflammatory cascade initiated in response to infection or other immune stimuli. The key steps are as follows:
-
Initiation by Interferon-gamma (IFN-γ): Pro-inflammatory cytokines, most notably IFN-γ, are released by activated T-lymphocytes and natural killer (NK) cells upon encountering pathogens.[1][5]
-
Enzymatic Conversion of GTP: IFN-γ stimulates macrophages and monocytes to upregulate the enzyme GTP cyclohydrolase I (GTP-CH-I).[1][5]
-
Formation of 7,8-Dihydroneopterin Triphosphate: GTP-CH-I catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate.[1][5]
-
Generation of Neopterin: In human macrophages, the subsequent enzyme in the tetrahydrobiopterin synthesis pathway, 6-pyruvoyltetrahydropterin synthase, has low activity. This leads to the accumulation of 7,8-dihydroneopterin triphosphate, which is then dephosphorylated to 7,8-dihydroneopterin and subsequently oxidized to neopterin.[5][6]
References
- 1. Comparison of the levels of neopterin, CRP, and IL-6 in patients infected with and without SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the levels of neopterin, CRP, and IL-6 in patients infected with and without SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. Circulating tetrahydrobiopterin concentrations in patients with septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Clinical Trials results | Division of Sleep Medicine | Stanford Medicine [med.stanford.edu]
6-Hydroxymethylpterin: A Nascent Prognostic Marker in Solid Tumors - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology, the quest for reliable prognostic markers is paramount for tailoring patient management and advancing therapeutic strategies. While established biomarkers have long guided clinical decision-making, emerging molecules continually offer new avenues for prognostication. This guide provides an in-depth analysis of 6-hydroxymethylpterin, a pteridine derivative, as a potential prognostic marker in solid tumors. It objectively compares its current standing with established biomarkers in breast, lung, and colorectal cancer, supported by available experimental data, and provides detailed protocols for its quantification.
The Emerging Role of Pteridines in Oncology
Pteridines are a class of heterocyclic compounds derived from guanosine triphosphate (GTP) that play crucial roles as cofactors in various enzymatic reactions.[1] Their metabolism is often altered in states of immune activation and cellular proliferation, making them a subject of interest in cancer research.[2] One such pteridine, this compound, has garnered attention due to its elevated urinary excretion in patients with various malignancies.[3][4]
This compound: An Indicator of Malignancy
Several studies have demonstrated significantly higher levels of this compound in the urine of patients with a range of cancers compared to healthy individuals.[3][5] One study involving 120 patients with various cancers found urinary this compound levels to be substantially elevated (ranging from 0.3 to 2.0 µg/mL) compared to a mean of 0.121 µg/mL in 30 healthy subjects.[3] This suggests a potential role for this compound as a non-invasive diagnostic marker for detecting the presence of cancer.[3][6]
While its diagnostic potential is being explored, the direct prognostic value of this compound in solid tumors, particularly concerning patient survival, remains an area of active investigation. Some evidence suggests a correlation between the excretion pattern of a panel of pterins and the clinical status of patients undergoing chemotherapy, indicating a potential for monitoring treatment response.[7] However, robust data from large-scale cohort studies demonstrating a clear correlation with overall survival or progression-free survival in specific solid tumors are currently limited.
Established Prognostic Biomarkers: A Comparative Benchmark
To understand the potential of this compound, it is essential to compare it against the well-established prognostic markers currently used in clinical practice for common solid tumors.
Breast Cancer: The Role of Neopterin and CA 15-3
In breast cancer, elevated urinary neopterin, another pteridine derivative, has been associated with a poorer prognosis.[8] Neopterin is a marker of cellular immune activation, and its increased levels reflect an activated immune response, which can be associated with tumor progression.[2][9]
Cancer Antigen 15-3 (CA 15-3) is a widely used serum biomarker for monitoring breast cancer.[1] Elevated preoperative CA 15-3 levels are associated with a higher risk of recurrence.[1][10]
| Biomarker | Tumor Type | Sample Type | Prognostic Value | Hazard Ratio (HR) for Recurrence/Survival |
| Neopterin | Breast Cancer | Urine, Serum | Independent predictor of shorter survival.[8] | Not consistently reported as a single HR; association with poor prognosis is well-established. |
| CA 15-3 | Breast Cancer | Serum | Elevated levels are an independent predictor of recurrence and poorer overall survival.[1][10][11] | Elevated vs. Stable: HR for recurrence = 1.76 (95% CI: 1.52–2.03)[10] |
Lung Cancer: The Significance of Neopterin and CYFRA 21-1
In lung cancer, urinary neopterin has also been identified as a significant predictor of survival.[12]
Cytokeratin 19 fragment (CYFRA 21-1) is a valuable serum marker for non-small cell lung cancer (NSCLC). Elevated pretreatment levels of CYFRA 21-1 are a strong and independent indicator of poor prognosis.[3][5]
| Biomarker | Tumor Type | Sample Type | Prognostic Value | Hazard Ratio (HR) for Survival |
| Neopterin | Lung Cancer | Urine | Significant predictor of fatal outcome.[12] | Included in multivariate models, but specific HR for neopterin alone varies. |
| CYFRA 21-1 | Non-Small Cell Lung Cancer | Serum | Independent determinant of poor prognosis.[3][5] | High vs. Low: HR for death = 1.88 (95% CI: 1.64–2.15)[3] |
Colorectal Cancer: The Established Role of CEA
For colorectal cancer, Carcinoembryonic Antigen (CEA) is the most widely used and validated prognostic biomarker.[13][14] Elevated preoperative CEA levels are strongly associated with a higher risk of recurrence and mortality.[14][15][16]
| Biomarker | Tumor Type | Sample Type | Prognostic Value | Hazard Ratio (HR) for Survival |
| CEA | Colorectal Cancer | Serum | Independent predictor of poor outcome.[13][14][15] | High vs. Low T-CEA: HR for poor outcome = 3.15[13] |
Signaling Pathways and Experimental Workflows
Pteridine Biosynthesis Pathway
The biosynthesis of pteridines, including this compound, originates from guanosine triphosphate (GTP). The pathway is intricately linked to folate metabolism and is often upregulated in cancer cells to support their high proliferation rates.
Caption: Simplified Pteridine Biosynthesis Pathway.
Experimental Workflow for Urinary this compound Analysis
The quantification of this compound in urine typically involves sample preparation followed by analysis using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Analytical workflow for urinary this compound.
Detailed Experimental Protocols
Protocol 1: Quantification of Urinary this compound by HPLC with Fluorescence Detection
This protocol is a generalized procedure based on common practices for pteridine analysis.
1. Sample Preparation: 1.1. Collect a mid-stream urine sample in a sterile container. Protect from light. 1.2. Centrifuge the urine sample at 3000 x g for 10 minutes to remove any particulate matter. 1.3. To 1 mL of the supernatant, add 100 µL of an oxidizing agent (e.g., 0.1 M iodine in 0.2 M potassium iodide solution) to convert reduced pteridines to their fluorescent oxidized forms. Incubate in the dark for 30 minutes. 1.4. Stop the oxidation reaction by adding 100 µL of 0.1 M ascorbic acid. 1.5. The sample is now ready for injection or can be further purified by solid-phase extraction (SPE) if necessary.
2. HPLC Analysis: 2.1. HPLC System: A standard HPLC system with a fluorescence detector. 2.2. Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). 2.3. Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM phosphate buffer, pH 6.8) and an organic solvent (e.g., methanol or acetonitrile). 2.4. Flow Rate: 1.0 mL/min. 2.5. Injection Volume: 20 µL. 2.6. Fluorescence Detection: Excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.
3. Quantification: 3.1. Prepare a series of standard solutions of this compound of known concentrations. 3.2. Generate a standard curve by plotting the fluorescence intensity against the concentration of the standards. 3.3. Determine the concentration of this compound in the urine samples by interpolating their fluorescence intensity on the standard curve. 3.4. Normalize the concentration to urinary creatinine levels to account for variations in urine dilution.
Protocol 2: Quantification of Urinary Pteridines by LC-MS/MS
This method offers higher specificity and sensitivity and can simultaneously measure multiple pteridines.
1. Sample Preparation: 1.1. Collect and centrifuge the urine sample as described in Protocol 1 (1.1-1.2). 1.2. Perform a "dilute-and-shoot" method by diluting the urine supernatant (e.g., 1:10) with the initial mobile phase containing an internal standard.[15][17] 1.3. Alternatively, for cleaner samples and higher sensitivity, use a solid-phase extraction (SPE) cleanup step.[18]
2. LC-MS/MS Analysis: 2.1. LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. 2.2. Column: A suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column. 2.3. Mobile Phase: A gradient of an aqueous phase with a modifier (e.g., formic acid or ammonium formate) and an organic phase (e.g., acetonitrile). 2.4. Mass Spectrometry: Operate the mass spectrometer in positive ESI mode and monitor for specific precursor-to-product ion transitions for this compound and other pteridines of interest in Multiple Reaction Monitoring (MRM) mode.
3. Quantification: 3.1. Prepare calibration standards in a synthetic urine matrix. 3.2. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. 3.3. Quantify the pteridines in the samples using the calibration curve. 3.4. Normalize to urinary creatinine concentration.
Conclusion and Future Perspectives
This compound is a promising, non-invasive biomarker that is consistently elevated in the urine of patients with various cancers. Its potential as a tool for cancer detection and monitoring of therapeutic response is evident from early studies. However, when compared to established prognostic markers such as CA 15-3, CYFRA 21-1, and CEA, the specific prognostic value of this compound in determining patient survival in solid tumors is not yet well-defined.
The lack of large-scale, prospective clinical studies correlating urinary this compound levels with long-term outcomes in specific solid tumor types is a significant gap in the current literature. While neopterin, a related pteridine, has demonstrated prognostic significance, it is crucial to delineate the independent prognostic contribution of this compound.
Future research should focus on:
-
Prospective Cohort Studies: Large-scale studies are needed to evaluate the prognostic significance of urinary this compound in various solid tumors, with overall survival and progression-free survival as primary endpoints.
-
Head-to-Head Comparisons: Direct comparisons of the prognostic performance of this compound with established biomarkers within the same patient cohorts are essential.
-
Mechanistic Studies: Further investigation into the precise biochemical pathways leading to elevated this compound excretion in cancer will provide a stronger biological rationale for its clinical use.
References
- 1. The Prognostic Significance of LIAISON® CA15-3 Assay in Primary Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 2. Neopterin as a potential prognostic and predictive biomarker in metastatic renal cell carcinoma treated with immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYFRA 21-1 is a prognostic determinant in non-small-cell lung cancer: results of a meta-analysis in 2063 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prognostic value of serum CYFRA21-1 and CEA for non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated urinary levels of this compound during malignancy of liver regeneration: a simple, noninvasive test for cancer detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neopterin as a biomarker of immune response in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neopterin, a prognostic marker in human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prognostic Impact of Elevation of Cancer Antigen 15-3 (CA15-3) in Patients With Early Breast Cancer With Normal Serum CA15-3 Level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Urinary 6-sulfatoxymelatonin levels and risk of breast cancer in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prognostic value of carcinoembryonic antigen (CEA) in tumor tissue of patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prognostic value of the ratio of carcinoembryonic antigen concentration to maximum tumor diameter in patients with stage II colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The value of carcinoembryonic antigen stage in staging, prognosis, and management of colorectal cancer: results from two cohort studies [frontiersin.org]
- 16. bmjopen.bmj.com [bmjopen.bmj.com]
- 17. researchgate.net [researchgate.net]
- 18. Something went wrong [dshs-koeln.de]
The Emerging Role of 6-Hydroxymethylpterin in Monitoring Disease Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomarker discovery, the quest for sensitive, specific, and non-invasive markers of disease activity is paramount. Pteridine metabolism, a sensitive indicator of cellular immune activation, has long been a source of such biomarkers. While neopterin has been extensively studied and utilized as a marker for a wide range of inflammatory and malignant conditions, its precursor and related compounds are gaining attention for their potential diagnostic and prognostic value. This guide provides an in-depth comparison of 6-hydroxymethylpterin with established and emerging biomarkers, supported by experimental data and detailed analytical protocols, to empower researchers in their exploration of this promising analyte.
The Biology of Pteridines: A Window into Immune Activation
Pteridines are a class of heterocyclic compounds derived from guanosine triphosphate (GTP).[1] In humans, the biosynthesis of pteridines is intrinsically linked to the activation of the cellular immune system. T-helper 1 (Th1) cells, upon activation, release interferon-gamma (IFN-γ). This cytokine stimulates monocytes and macrophages to upregulate the enzyme GTP cyclohydrolase I (GTP-CH I), the rate-limiting step in the de novo synthesis of pteridines.[1]
This pathway leads to the production of 7,8-dihydroneopterin triphosphate, which is subsequently converted to neopterin or serves as a precursor for the synthesis of 5,6,7,8-tetrahydrobiopterin (BH4), an essential cofactor for various enzymatic reactions. This compound is an intermediate in this intricate metabolic network. Consequently, elevated levels of pteridines, including this compound and the more extensively studied neopterin, in biological fluids serve as a sensitive, albeit non-specific, indicator of cellular immune system activation.[2][3] This activation is a hallmark of numerous pathological states, including viral infections, autoimmune diseases, allograft rejection, and cancer.[4]
Caption: Simplified Pteridine Biosynthesis Pathway.
This compound vs. Alternative Biomarkers: A Comparative Analysis
The clinical utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease activity. While this compound is an emerging biomarker, neopterin has been more extensively validated. In the context of malignancy, where chronic immune activation is a key feature, both molecules show promise.
Performance in Malignancy
Studies have demonstrated significantly elevated urinary concentrations of this compound in patients with various cancers compared to healthy individuals.[5] This suggests its potential as a non-invasive screening tool. Neopterin has also been identified as a prognostic marker in several cancers, with higher levels often correlating with poorer outcomes.[4][6]
| Biomarker | Healthy Control (Urine) | Cancer Patients (Urine) | Fold Increase (Approx.) | Key Findings | Citations |
| This compound | Mean: 0.121 µg/mL | Range: 0.3 to 2.0 µg/mL | 2.5x to 16.5x | Significantly higher levels in various cancers. Proposed as a non-invasive test for malignancies. | [5] |
| Neopterin | Varies by age/gender | Significantly elevated | Varies by cancer type | Associated with poor prognosis in gynecological, colorectal, pancreatic, and urological cancers. Correlates with advanced disease. | [4][6] |
Comparison with Modern Immunotherapy Biomarkers
In the era of immuno-oncology, biomarkers that predict response to therapies like checkpoint inhibitors are of high interest.[7] Established biomarkers in this space include Programmed Death-Ligand 1 (PD-L1) expression, Tumor Mutational Burden (TMB), and Microsatellite Instability (MSI).[8][9]
| Biomarker | Analyte/Method | What It Measures | Advantages | Disadvantages |
| This compound | Metabolite (Urine/Serum) | Systemic cellular immune activation | Non-invasive (urine), reflects host immune response, potentially cost-effective | Non-specific for cancer type, influenced by other inflammatory conditions |
| Neopterin | Metabolite (Urine/Serum) | Systemic cellular immune activation, macrophage activation | Non-invasive (urine), well-validated in various diseases, prognostic value | Non-specific, levels can be affected by infections and other inflammatory diseases |
| PD-L1 Expression | Protein (Tumor Tissue) | Checkpoint inhibitor target expression | Directly related to drug's mechanism of action, FDA-approved for several therapies | Requires invasive tumor biopsy, heterogeneous expression within a tumor, dynamic changes over time |
| Tumor Mutational Burden (TMB) | DNA (Tumor Tissue) | Number of somatic mutations | High TMB correlates with response to checkpoint inhibitors across many cancers | Requires tumor biopsy and next-generation sequencing, standardization of assays is ongoing |
While this compound does not predict the response to a specific targeted therapy in the way PD-L1 or TMB can, its strength lies in providing a real-time, systemic measure of the host's immune response. This could be valuable for monitoring treatment efficacy, detecting early signs of relapse, or identifying patients with a pro-inflammatory tumor microenvironment.
Experimental Protocols for Pteridine Quantification
Accurate and reproducible quantification is the bedrock of biomarker validation. The analysis of pteridines is challenging due to their low concentrations and the instability of their reduced forms.[2] Here, we detail two common methodologies: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Workflow for Urinary Pteridine Analysis
Caption: General workflow for urinary pteridine analysis.
Protocol 1: HPLC with Fluorescence Detection (HPLC-FD)
This method leverages the native fluorescence of pteridines for sensitive detection.
1. Sample Preparation (Urine):
-
Causality: The primary challenges are the instability of reduced pteridines and interference from the urine matrix. Stabilization and cleanup are critical for accurate measurement.
-
Steps:
-
Collect a mid-stream urine sample in a container protected from light. Pteridines are light-sensitive.
-
Immediately add a stabilizing agent, such as dithiothreitol (DTT), to prevent oxidation of dihydro- and tetrahydro- forms.[10]
-
Centrifuge the sample at 4°C to remove particulate matter.
-
Perform Solid Phase Extraction (SPE) for sample cleanup and concentration. A mixed-mode cation exchange (MCAX) SPE column is effective for retaining polar pteridines.[10]
-
Wash the SPE column to remove interfering substances.
-
Elute the pteridines with an appropriate solvent (e.g., an alkaline methanol solution).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
2. HPLC Analysis:
-
Causality: Chromatographic separation is necessary to resolve this compound from other fluorescent compounds in the sample, including its isomers and related pteridines like neopterin and biopterin.
-
Steps:
-
Column: A reverse-phase (e.g., C8 or C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used.[11] A LiChrospher C8 RP column has been shown to be effective.[11]
-
Mobile Phase: An isocratic mobile phase consisting of a low percentage of methanol in a phosphate buffer (e.g., pH 7, 10mM) is a common starting point.[11]
-
Flow Rate: Typically around 0.5-1.0 mL/min.
-
Detection: Use a fluorescence detector set to an excitation wavelength of ~360-370 nm and an emission wavelength of ~450-460 nm.
-
3. Data Analysis:
-
Causality: To account for variations in urine dilution, it is standard practice to normalize pteridine concentrations to creatinine.
-
Steps:
-
Quantify the concentration of this compound by comparing its peak area to a standard curve generated from certified reference materials.
-
Measure the creatinine concentration in the same urine sample using a separate assay.
-
Express the final result as a ratio, for example, in µmol of this compound per mol of creatinine.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior specificity and sensitivity, allowing for the simultaneous quantification of multiple pteridines.
1. Sample Preparation (Urine):
-
Causality: While MS/MS is highly specific, sample cleanup is still beneficial to reduce matrix effects and prevent ion source contamination. A "dilute-and-shoot" approach can be used for high-throughput analysis, but may be more susceptible to matrix interference.[12] A more robust method involves a simple oxidation and dilution step.[13][14]
-
Steps:
-
Collect urine as described above.
-
For the analysis of total pteridine content (oxidized forms), an oxidation step using manganese dioxide (MnO₂) can be performed. This converts all reduced forms to their stable, oxidized counterparts.[13][14]
-
Centrifuge or filter the sample to remove the oxidizing agent and any precipitates.
-
Dilute the supernatant in the initial mobile phase.
-
Add an appropriate internal standard to correct for analytical variability.
-
2. LC-MS/MS Analysis:
-
Causality: This method uses mass-to-charge ratios for identification and fragmentation patterns for confirmation, providing the highest level of analytical confidence.
-
Steps:
-
Column: A LUNA amino column or a reverse-phase C18 column can be used for separation.[13][15]
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing a small amount of an additive like formic acid to promote ionization, is typical.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[15]
-
Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and other target analytes must be optimized.
-
3. Data Analysis:
-
Causality: Similar to HPLC-FD, normalization to creatinine is essential for clinical interpretation.
-
Steps:
-
Quantify this compound using the ratio of its peak area to that of the internal standard, plotted against a calibration curve.
-
Simultaneously quantify creatinine using a specific MRM transition.
-
Report the final, normalized concentration.
-
Conclusion and Future Directions
This compound is a promising biomarker that reflects the state of cellular immune activation. Its non-invasive measurement in urine presents a significant advantage for patient monitoring. While it shares many characteristics with the well-established biomarker neopterin, further studies are required to delineate its unique clinical value.
Future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting large cohort studies that directly compare the diagnostic and prognostic performance of this compound, neopterin, and standard-of-care biomarkers in specific diseases.
-
Correlation with Disease Activity: Moving beyond presence vs. absence of disease to establish clear correlations with disease stage, treatment response, and progression-free survival.
-
Standardization of Assays: Developing standardized, validated analytical methods and establishing clear reference ranges to facilitate its adoption in clinical and research settings.
As our understanding of the intricate interplay between disease pathology and the immune system grows, biomarkers like this compound will be invaluable tools for researchers, scientists, and drug development professionals striving to advance personalized medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neopterin as a biomarker of immune response in cancer patients - Melichar - Annals of Translational Medicine [atm.amegroups.org]
- 5. Elevated urinary levels of this compound during malignancy of liver regeneration: a simple, noninvasive test for cancer detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neopterin as a biomarker of immune response in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Biomarkers and experimental models for cancer immunology investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancerresearch.org [cancerresearch.org]
- 10. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sms.carm.es [sms.carm.es]
- 13. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous detection of six urinary pteridines and creatinine by high-performance liquid chromatography-tandem mass spectrometry for clinical breast cancer detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Pterins: Biopterin and 6-Hydroxymethylpterin in the Neurological Landscape
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of neurochemistry, the family of pteridine compounds plays a crucial, albeit sometimes overlooked, role. Among them, biopterin, particularly in its reduced form tetrahydrobiopterin (BH4), stands as a well-established cornerstone of neurological function. Its lesser-known relative, 6-hydroxymethylpterin, also appears in biological analyses, yet its significance in the central nervous system remains largely enigmatic. This guide provides a comprehensive comparison of these two molecules, synthesizing current knowledge to inform research and therapeutic development in the field of neurological disorders.
At a Glance: A Comparative Overview
| Feature | Biopterin (specifically Tetrahydrobiopterin, BH4) | This compound |
| Primary Role in CNS | Essential enzymatic cofactor | Largely unknown; potential marker of oxidative stress |
| Function | Required for the synthesis of dopamine, serotonin, norepinephrine, and nitric oxide.[1][2][3] | No established enzymatic cofactor role in mammalian neurotransmitter synthesis.[4] |
| Metabolic Origin | Synthesized de novo from GTP via a well-defined enzymatic pathway.[2] | Primarily considered a photo-oxidation product of other pterins; enzymatic origin in the CNS is not well-defined.[5][6] |
| Association with Neurological Disorders | Deficiencies lead to severe neurological diseases, including phenylketonuria (PKU), dopa-responsive dystonia, and various neurotransmitter deficiencies.[2][7] Altered levels are observed in Alzheimer's disease and autism.[1][7][8] | No direct causal link to specific neurological disorders has been established. Its presence in biological fluids is noted, but clinical significance is unclear. |
| Therapeutic Relevance | BH4 (sapropterin dihydrochloride) is an approved treatment for certain forms of PKU and BH4 deficiencies.[9] | No established therapeutic use. |
| Biomarker Potential | CSF levels are critical for diagnosing inborn errors of metabolism affecting neurotransmitter synthesis.[10] | Potential as a marker for oxidative stress or photodegradation, but this is not yet clinically validated in neurological disorders.[5] |
The Central Player: Biopterin's Indispensable Role
Tetrahydrobiopterin (BH4) is a vital molecule whose importance in the central nervous system cannot be overstated. Its primary and most critical function is to act as a redox-active cofactor for several aromatic amino acid hydroxylase enzymes.[1][2] This seemingly simple role has profound implications for neurological health, as these enzymes are the rate-limiting steps in the synthesis of key neurotransmitters.
The causality behind this is straightforward: without sufficient BH4, the production of dopamine, norepinephrine, epinephrine, and serotonin is severely hampered.[3][11] This directly impacts a vast array of neurological functions, including motor control, mood regulation, and cognitive processes. Furthermore, BH4 is a necessary cofactor for nitric oxide synthase (NOS), which produces nitric oxide, a crucial signaling molecule in the brain involved in neurotransmission and cerebral blood flow.
The de novo synthesis of BH4 is a multi-step enzymatic process starting from guanosine triphosphate (GTP). This pathway is tightly regulated, and genetic defects in any of the involved enzymes can lead to BH4 deficiency. Such deficiencies are the underlying cause of a group of rare but severe neurological disorders, collectively known as BH4 deficiencies. These conditions often present with hyperphenylalaninemia and a complex neurological phenotype that can include developmental delay, seizures, and movement disorders if not treated promptly.[2][7]
Visualizing the Biopterin Pathway
The following diagram illustrates the de novo synthesis and recycling pathways of tetrahydrobiopterin, highlighting its critical role as a cofactor.
Caption: Biosynthesis and cofactor role of Tetrahydrobiopterin (BH4).
The Enigmatic Counterpart: this compound
In stark contrast to the well-defined role of biopterin, this compound occupies a space of scientific uncertainty within the context of neurological disorders. While it is structurally related to biopterin, its function and metabolic significance in the central nervous system are not clearly understood.
Current evidence suggests that this compound is primarily an oxidation product of other pterins, particularly tetrahydrobiopterin, often generated through photo-oxidation.[5][6] Its enzymatic synthesis in mammals, especially within the brain, is not well-established. While some microorganisms possess the enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), which is involved in folate biosynthesis and utilizes a this compound derivative, this pathway is absent in mammals.[4]
Due to its likely origin as an oxidation product, the presence of this compound in biological fluids such as urine and cerebrospinal fluid could potentially serve as a marker of oxidative stress.[5] Oxidative stress is a well-known contributor to the pathophysiology of many neurodegenerative diseases. However, this hypothesis requires rigorous investigation, and to date, this compound has not been validated as a reliable biomarker for any specific neurological disorder.
Experimental Methodologies for Pterin Analysis
The accurate quantification of pterins in biological fluids, particularly cerebrospinal fluid (CSF), is paramount for the diagnosis of inborn errors of metabolism and for research into their roles in neurological diseases. The choice of analytical technique is critical due to the low concentrations and instability of these compounds.
Protocol: Quantification of Pterins in CSF by LC-MS/MS
This protocol outlines a robust and sensitive method for the simultaneous quantification of biopterin and other pterins, including this compound, in CSF.
1. Sample Collection and Handling:
-
Collect CSF in polypropylene tubes.
-
Immediately after collection, add an antioxidant solution (e.g., dithiothreitol) to prevent the oxidation of reduced pterins.
-
Centrifuge to remove any cellular debris.
-
Store the supernatant at -80°C until analysis.
2. Sample Preparation:
-
Thaw CSF samples on ice.
-
To 100 µL of CSF, add an internal standard solution containing stable isotope-labeled analogs of the target pterins.
-
Perform a protein precipitation step by adding a solvent like methanol or acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
- Use a reversed-phase C18 column or a HILIC column for optimal separation of the pterin isomers.
- Employ a gradient elution with a mobile phase consisting of an aqueous component with a volatile buffer (e.g., ammonium formate) and an organic component (e.g., methanol or acetonitrile).
-
Mass Spectrometry (MS/MS):
- Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- Optimize the multiple reaction monitoring (MRM) transitions for each pterin and its corresponding internal standard. This involves selecting the precursor ion and the most abundant product ion for quantification.
4. Data Analysis:
-
Construct calibration curves for each analyte using known concentrations of standards.
-
Quantify the concentration of each pterin in the CSF samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
Causality Behind Experimental Choices:
-
The addition of an antioxidant is crucial because reduced pterins like BH4 are highly susceptible to oxidation, which would lead to inaccurate quantification.
-
Protein precipitation is necessary to remove high-abundance proteins from the CSF that can interfere with the LC-MS/MS analysis and damage the analytical column.
-
The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.
-
LC-MS/MS is the preferred method due to its high sensitivity and specificity, allowing for the accurate measurement of low-abundance pterins and the differentiation of structurally similar isomers.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of pterins in CSF from patients with neurological disorders and healthy controls.
Caption: Workflow for comparative pterin profiling in CSF.
Conclusion and Future Directions
The comparison between biopterin and this compound in the context of neurological disorders reveals a stark contrast between a well-established, functionally critical molecule and one whose role remains largely undefined. The central importance of tetrahydrobiopterin in neurotransmitter synthesis is undisputed, and its deficiency leads to devastating neurological consequences. This has rightfully positioned BH4 as a key diagnostic marker and a therapeutic target.
Conversely, this compound remains a molecule of interest primarily due to its presence in pterin profiles and its potential as an indicator of oxidative processes. However, a lack of evidence for a specific biological function in the mammalian central nervous system means its clinical utility is currently speculative.
For researchers, scientists, and drug development professionals, this disparity presents both a clear area of focus and an opportunity for discovery. Continued research into the well-defined pathways of biopterin metabolism will undoubtedly yield further insights into the pathophysiology of a range of neurological disorders and may lead to novel therapeutic strategies. Simultaneously, dedicated investigation into the origin and potential biological activities of this compound is warranted. Elucidating whether it is merely a bystander molecule or an active participant in neurological disease could open new avenues for understanding and treating these complex conditions. The rigorous application of advanced analytical techniques, such as those outlined in this guide, will be essential in unraveling the complete story of pterins in the brain.
References
- 1. A systematic review and meta-analysis of pteridines in mild cognitive impairment and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6R-L-erythro-5,6,7,8-tetrahydrobiopterin as a regulator of dopamine and serotonin biosynthesis in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bisubstrate inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase: Transition state analogs for high affinity binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Decrease in 6R-5,6,7,8-tetrahydrobiopterin content in cerebrospinal fluid of autistic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease [frontiersin.org]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Establishing Reference Ranges for 6-Hydroxymethylpterin in Healthy Populations
For researchers and drug development professionals, the accurate measurement of endogenous metabolites is fundamental to understanding disease pathology and therapeutic response. 6-Hydroxymethylpterin (6-HMP), a pteridine derivative, has emerged as a potential biomarker in various physiological and pathological states, including cellular proliferation and immune activation. However, its clinical and research utility is critically dependent on the establishment of robust, population-specific reference ranges. The slightest deviation in pre-analytical or analytical procedure can significantly skew results, rendering them unreliable.
This guide provides an in-depth comparison of methodologies for establishing 6-HMP reference ranges, grounded in scientific integrity and field-proven insights. We will dissect the causality behind experimental choices, from patient selection to final statistical analysis, enabling your laboratory to generate trustworthy and reproducible data.
Part 1: The Pre-analytical Phase: A Foundation of Quality
A majority of errors in laboratory medicine occur in the pre-analytical phase.[1] For pterins, which are notoriously unstable, this stage is paramount. Overlooking these initial steps will invalidate even the most sophisticated analytical techniques.
Defining the "Healthy" Reference Population
The term "healthy" must be rigorously defined. The selection and exclusion criteria for your reference cohort are the first and most critical step in establishing a valid reference interval.[2][3]
Key Recruitment Criteria:
-
Age and Sex Stratification: Plan to recruit a sufficient number of subjects to allow for the statistical evaluation of age- and sex-based subgroups.[4][5]
-
Exclusion Criteria: Volunteers should be excluded based on a comprehensive questionnaire covering:
-
Informed Consent: All participants must provide informed consent, and the study protocol should be approved by an appropriate ethics committee.
Sample Collection and Handling: Mitigating Instability
Pterins are highly susceptible to degradation by light and oxidation.[8] Strict adherence to a standardized collection and handling protocol is non-negotiable.
Step-by-Step Protocol for Urine Sample Collection:
-
Patient Instruction: Instruct subjects to collect a first-morning or 24-hour urine sample. The time of collection is crucial for analytes with diurnal variation and should be standardized.[9]
-
Container Preparation: Use opaque collection containers to shield the sample from light.
-
Immediate Protection: As soon as the sample is collected, the container must be wrapped in aluminum foil to provide an additional light barrier.[8]
-
Temperature Control: The sample should be placed on ice immediately after collection.
-
Laboratory Processing: Upon receipt in the laboratory, the sample must be processed under subdued light.
-
Aliquoting and Storage: Centrifuge the urine to remove sediment. Aliquot the supernatant into cryovials, again wrapped in foil or made of amber material. Immediately freeze and store samples at -80°C until analysis. Samples must remain frozen.[8]
The following diagram illustrates the critical workflow for sample handling to ensure the integrity of 6-HMP.
References
- 1. Pre-Analytical Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Establishment of Reference Intervals of Blood Parameters Among the Healthy Afghan Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Normal values of urinary excretion and serum concentration of 5-S-cysteinyldopa and 6-hydroxy-5-methoxyindole-2-carboxylic acid, biochemical markers of melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTH: Redefining Reference Ranges in a Healthy Population-The Role of Interfering Factors and the Type of Laboratory Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated urinary levels of this compound during malignancy of liver regeneration: a simple, noninvasive test for cancer detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors influencing hepatic glutathione concentrations: a study in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Test Guide Mobile [testguide.adhb.govt.nz]
- 9. mft.nhs.uk [mft.nhs.uk]
Navigating the Landscape of Immune Activation: A Comparative Guide to Pterin Biomarkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of immunology and drug development, the precise monitoring of immune activation is paramount. Pterins, a class of heterocyclic compounds, have emerged as valuable biomarkers, offering a window into the cellular immune response. Among these, neopterin is a well-established indicator of interferon-gamma (IFN-γ) mediated immune activation. However, the landscape of pterin biomarkers is broader, with molecules like biopterin and the less-explored 6-hydroxymethylpterin also present in biological fluids. This guide provides an in-depth, objective comparison of this compound against other key pterins, supported by experimental data, to aid researchers in selecting the most appropriate biomarker for their studies.
The Pterin Biosynthesis Pathway: A Fork in the Road
The journey of these biomarkers begins with guanosine triphosphate (GTP), a fundamental building block of nucleic acids. The enzyme GTP cyclohydrolase I (GCHI) catalyzes the first and rate-limiting step in the de novo synthesis of pterins.[1][2] The expression and activity of GCHI are significantly upregulated in response to pro-inflammatory stimuli, most notably IFN-γ, a key cytokine in cell-mediated immunity.[3][4]
Figure 1: Simplified overview of the biosynthesis pathways of neopterin, biopterin, and the origin of this compound.
In human macrophages and monocytes, the upregulation of GCHI by IFN-γ leads to a surge in the production of 7,8-dihydroneopterin triphosphate.[1][5] Here, the pathway diverges. Due to the relatively low activity of the subsequent enzyme, 6-pyruvoyl-tetrahydropterin synthase (PTPS), in these cells, a significant portion of 7,8-dihydroneopterin triphosphate is dephosphorylated to form neopterin, which is then released.[1][5] The remaining substrate is converted to tetrahydrobiopterin (BH4), the reduced and active form of biopterin, which is an essential cofactor for various enzymes, including nitric oxide synthases.[1]
In contrast, the primary origin of this compound in humans is not from this de novo pathway. The enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), which utilizes a this compound precursor, is a key component of the folate biosynthesis pathway in prokaryotes and is absent in mammals.[6][7][8] Instead, evidence suggests that this compound in humans can arise from the degradation of folic acid (vitamin B9).[9][10]
Head-to-Head Comparison: Neopterin, Biopterin, and this compound
| Feature | Neopterin | Biopterin (Tetrahydrobiopterin - BH4) | This compound |
| Primary Origin | De novo synthesis from GTP in macrophages/monocytes upon IFN-γ stimulation.[1][5] | De novo synthesis from GTP in various cells, including immune cells.[1] | Primarily from the degradation of folic acid.[9][10] |
| Primary Inducer | Interferon-gamma (IFN-γ).[3][4] | T-cell activation can increase BH4 levels.[11] | Not directly induced by cytokines. |
| Cellular Source | Macrophages, monocytes, dendritic cells.[1] | T-cells, endothelial cells, and others.[11] | Not directly from immune cells as a primary product. |
| Established Role | Marker of Th1-type cellular immune activation.[12] | Essential cofactor for nitric oxide synthases and aromatic amino acid hydroxylases.[1] | Limited established role in direct immune activation. |
| Clinical Significance | Elevated in viral infections, autoimmune diseases, allograft rejection, and some cancers.[12] | Dysregulation is associated with cardiovascular and neurological diseases.[13] | Elevated in various malignancies and systemic infections.[7][14] Potential role in immune surveillance via MAIT cells.[15] |
| Measurement | Well-established ELISA and HPLC methods.[12][16] | HPLC, LC-MS/MS, and ELISA for tetrahydrobiopterin are available.[16][17] | HPLC and LC-MS/MS methods are available.[18][19] |
Neopterin: The Gold Standard for Th1-Type Immune Activation
Neopterin is a well-validated and widely used biomarker for monitoring cell-mediated immune responses, particularly those of the Th1 type. Its production is a direct consequence of IFN-γ action on macrophages.[1] This direct link provides a clear and interpretable signal of a specific type of immune activation.
Clinical Applications of Neopterin:
-
Infectious Diseases: Elevated neopterin levels are a hallmark of viral infections, including HIV, hepatitis B and C, and more recently, COVID-19.[12][20]
-
Autoimmune Diseases: In conditions like rheumatoid arthritis and systemic lupus erythematosus, neopterin levels can correlate with disease activity.
-
Transplantation Medicine: Monitoring neopterin can aid in the early detection of allograft rejection.[12]
-
Oncology: Increased neopterin can be a prognostic indicator in certain cancers.[12]
Biopterin: A Cofactor with Immunomodulatory Roles
While not a direct end-product of IFN-γ stimulation in the same way as neopterin, tetrahydrobiopterin (BH4) plays a crucial role within the immune system. As an essential cofactor for nitric oxide synthases (NOS), BH4 is vital for the production of nitric oxide, a key signaling molecule in inflammation and immunity.[1] T-cell activation has been shown to increase intracellular BH4 levels, highlighting its importance in adaptive immune responses.[11] The ratio of neopterin to biopterin can also provide insights into the inflammatory state.[13]
This compound: An Enigmatic Pterin with Emerging Significance
The role of this compound as a marker of immune activation is less direct and not as well-defined as that of neopterin. Its primary association in the literature is with malignancy.
-
Cancer Biomarker: Numerous studies have reported elevated urinary levels of this compound in patients with various cancers, including acute lymphoblastic and myeloblastic leukemia, oral cancer, and breast cancer.[7][14] Its levels have been shown to correlate with tumor load and response to chemotherapy.[7]
-
Systemic Infections: One study noted a correlation between urinary this compound and markers of infection (white blood cell count, erythrocyte sedimentation rate, and C-reactive protein) in patients with systemic infections, suggesting a potential link to systemic inflammation.
-
Immune Surveillance: A fascinating and emerging role for a derivative of this compound, 6-formylpterin, is its function as a small molecule antigen. It can be recognized by the major histocompatibility complex (MHC) class I-related molecule, MR1, for presentation to mucosal-associated invariant T (MAIT) cells.[15] This suggests a role for folate degradation products in a specific arm of the immune system.
The elevation of this compound in these conditions is likely multifactorial. In cancer, the high proliferation rate and altered metabolism of tumor cells may lead to increased degradation of folates. In systemic infections, the widespread inflammatory response could also contribute to increased folate turnover.
Experimental Protocols
The accurate quantification of pterins is crucial for their use as biomarkers. High-performance liquid chromatography (HPLC) with fluorescence detection is a commonly used method for the simultaneous measurement of multiple pterins.
Protocol: Simultaneous Determination of Pterins in Urine by HPLC
This protocol is a generalized representation based on established methods.[16][18] Optimization will be required for specific instrumentation and sample matrices.
1. Sample Preparation: a. Collect urine samples and protect them from light. b. Centrifuge the samples at 2000 x g for 10 minutes to remove particulate matter. c. For the analysis of total pterins (oxidized and reduced forms), an oxidation step is required. Acidify the urine supernatant with an equal volume of 0.2 M trichloroacetic acid containing iodine. d. Incubate in the dark at room temperature for 30 minutes. e. Add ascorbic acid to stop the oxidation reaction. f. Purify and concentrate the pterins using a solid-phase extraction (SPE) C18 column. g. Elute the pterins with a suitable solvent (e.g., methanol/water mixture). h. Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: An isocratic or gradient elution using a buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol). c. Flow Rate: Typically 0.5-1.0 mL/min. d. Detection: Fluorescence detector with excitation at ~350 nm and emission at ~450 nm. e. Quantification: Use external standards of neopterin, biopterin, and this compound to generate a calibration curve.
Figure 2: General workflow for the analysis of urinary pterins by HPLC.
Conclusion: Choosing the Right Pterin for Your Research
The choice of pterin biomarker should be guided by the specific research question and the aspect of the immune response under investigation.
-
For a direct and quantitative measure of IFN-γ-mediated cellular immune activation, neopterin remains the biomarker of choice. Its well-characterized pathway and extensive clinical validation make it a reliable indicator in a wide range of inflammatory conditions.
-
Biopterin (and its ratio to neopterin) can provide additional insights into the metabolic state of immune cells and the availability of a key cofactor for inflammatory mediators.
-
This compound represents an emerging biomarker with a more complex and indirect link to the immune system. Its primary utility may lie in studies of cancer and conditions with significant metabolic and folate turnover. Its potential role in MAIT cell activation opens up new avenues for research into the interplay between metabolism and immunity.
As our understanding of the intricate connections between metabolic pathways and immune function grows, so too will the utility of these pterin biomarkers. A multi-pterin profiling approach, where neopterin, biopterin, and this compound are measured simultaneously, may offer a more comprehensive picture of the immune and metabolic landscape in health and disease.
References
- 1. Biochemistry and function of pteridine synthesis in human and murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]
- 3. Role of human GTP cyclohydrolase I and its regulatory protein in tetrahydrobiopterin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interferon-gamma enhances biosynthesis of pterins in peripheral blood mononuclear cells by induction of GTP-cyclohydrolase I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydrobiopterin biosynthetic activities in human macrophages, fibroblasts, THP-1, and T 24 cells. GTP-cyclohydrolase I is stimulated by interferon-gamma, and 6-pyruvoyl tetrahydropterin synthase and sepiapterin reductase are constitutively present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase - Proteopedia, life in 3D [proteopedia.org]
- 7. gosset.ai [gosset.ai]
- 8. The structure and mechanism of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultraviolet photodegradation of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Increased Guanosine Triphosphate Cyclohydrolase-1 Expression and Tetrahydrobiopterin Levels upon T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Urinary neopterin and biopterin indicate that inflammation has a role in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reaction trajectory of pyrophosphoryl transfer catalyzed by 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Properties and reactivity of the folic acid and folate photoproduct 6-formylpterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liquid-chromatographic measurement of biopterin and neopterin in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tetrahydrobiopterin ELISA Kit (A270605) [antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. sms.carm.es [sms.carm.es]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Hydroxymethylpterin
For researchers and scientists in the dynamic field of drug development, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-Hydroxymethylpterin, ensuring the safety of laboratory personnel and the preservation of our environment. In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols for this compound, it is imperative to adopt a conservative approach and manage it as a hazardous chemical waste. This directive is rooted in established principles of laboratory safety and chemical stewardship.
I. Core Principle: Precautionary Waste Management
Given the lack of explicit disposal data for this compound, the foundational principle of its management is to treat it with the highest degree of caution. This approach mitigates potential, unknown hazards and ensures compliance with general laboratory safety standards. All personnel handling this compound should be thoroughly trained on general chemical safety and hazardous waste management protocols.
II. Hazard Assessment and Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last to maintain a secure and compliant disposal process.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.
-
Solid Waste: Collect pure this compound, contaminated weigh boats, and other solid materials in a designated, leak-proof container clearly labeled for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container designated for liquid chemical waste. Ensure the container material is compatible with the solvent used.
-
Contaminated Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container.
-
Do not mix this compound waste with other incompatible waste streams. When in doubt, consult your institution's Environmental Health and Safety (EHS) department.
Step 2: Container Labeling
Accurate and detailed labeling is a critical regulatory and safety requirement.[1][2]
-
Use a "Hazardous Waste" label.[1]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.[1]
-
Indicate the quantity or concentration of the waste.
-
Record the date of accumulation.
-
Include the name and contact information of the responsible researcher or laboratory.
Step 3: Waste Storage
Designated and secure storage of hazardous waste is essential to prevent accidents and ensure regulatory compliance.
-
Store waste containers in a designated satellite accumulation area (SAA) that is secure and under the control of the laboratory personnel.[2]
-
Ensure secondary containment is in place to capture any potential leaks.
-
Keep waste containers tightly sealed except when adding waste.[2][3]
Step 4: Arranging for Disposal
The final step is to entrust the waste to qualified professionals for disposal.
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[1]
-
Provide them with all the necessary information from the waste label.
-
Retain all documentation and manifests provided by the disposal service as proof of proper disposal.[1]
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate the immediate area and inform your colleagues and supervisor.
-
Don PPE: Before addressing the spill, don the appropriate personal protective equipment as outlined in Section II.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.[1]
-
Collection: Collect all contaminated materials (absorbent, cleaning supplies, etc.) and place them in the designated hazardous waste container for this compound.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Documentation: Report the spill to your EHS department as per your institution's policy.
V. Visual Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
VI. Summary of Key Disposal Parameters
| Parameter | Guideline |
| Primary Disposal Method | Entrust to a licensed chemical waste disposal company or your institution's EHS program.[1] |
| Waste Classification | Treat as hazardous chemical waste.[1] |
| On-site Treatment | Do not dispose of down the drain or in regular trash. |
| Container Type | Compatible, leak-proof container with a screw-on cap.[1] |
| Container Labeling | "Hazardous Waste," full chemical name, quantity, date, and contact information.[1] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
